CT-721
Description
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Propriétés
Formule moléculaire |
C30H29ClN6O |
|---|---|
Poids moléculaire |
525.0 g/mol |
Nom IUPAC |
N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide |
InChI |
InChI=1S/C30H29ClN6O/c1-20-3-7-24(18-21(20)4-8-25-19-32-29-12-11-28(31)34-37(25)29)33-30(38)23-5-9-26-22(17-23)6-10-27(26)36-15-13-35(2)14-16-36/h3,5,7,9,11-12,17-19,27H,6,10,13-16H2,1-2H3,(H,33,38) |
Clé InChI |
UKRXMBYVZRAMAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CC3)N4CCN(CC4)C)C#CC5=CN=C6N5N=C(C=C6)Cl |
Origine du produit |
United States |
Foundational & Exploratory
CT-721: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Novel Bcr-Abl Kinase Inhibitor for Chronic Myeloid Leukemia
CT-721 is a potent, time-dependent, ATP-competitive inhibitor of the Bcr-Abl kinase, including the T315I mutant, a common source of resistance to first-line treatments for Chronic Myeloid Leukemia (CML).[1][2][3] Developed through computational modeling and Structure-Activity Relationship (SAR) analysis, this imidazopyridazine-based compound has demonstrated significant in vitro and in vivo efficacy, positioning it as a promising candidate for further development in the treatment of CML.[1]
Core Mechanism of Action
This compound functions as a potent inhibitor of both wild-type and T315I mutant Bcr-Abl kinases.[1] Its mechanism is characterized by time-dependent inhibition, where its inhibitory potency increases with the pre-incubation time with the kinase.[1] This suggests a strong and stable binding to the target enzyme. By competitively binding to the ATP-binding site of the Bcr-Abl kinase, this compound effectively blocks its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells.[1][4]
Quantitative Analysis of In Vitro Efficacy
The inhibitory activity of this compound has been quantified across various cell lines and kinase assays, demonstrating its potency and selectivity.
| Assay Type | Target | Cell Line | IC50 Value | Notes |
| Kinase Inhibition | Wild-type Bcr-Abl | - | 21.3 ± 1.1 nM | - |
| Kinase Inhibition | T315I mutant Bcr-Abl | - | 65.0 ± 6.2 nM | - |
| Time-dependent Kinase Inhibition | Abl Kinase | - | 12.1 nM (0 hr pre-incubation) | IC50 decreased 9-fold after 2 hours. |
| Time-dependent Kinase Inhibition | Abl Kinase | - | 1.3 nM (2 hr pre-incubation) | IC50 decreased 9-fold after 2 hours. |
| Cell Proliferation | CML Cells (Philadelphia chromosome positive) | K562 | ~1 nM | - |
| Cell Proliferation | CML Cells (Philadelphia chromosome positive) | KU812 | ~1 nM | - |
| Cell Proliferation | Ba/F3 stable cell line | Ba/F3-Bcr-AblWT | Potent Inhibition | - |
| Cell Proliferation | Ba/F3 stable cell line | Ba/F3-Bcr-AblT315I | Potent Inhibition | - |
Signaling Pathway Inhibition
This compound effectively suppresses the phosphorylation of Bcr-Abl and its downstream signaling proteins. This disruption of key cellular pathways leads to the induction of apoptosis and cell cycle arrest in leukemia cells.
Cellular Effects: Apoptosis and Cell Cycle Arrest
Treatment of CML cell lines with this compound leads to a dose-dependent increase in apoptosis.[1] Furthermore, the compound induces a pronounced G0/G1 phase cell cycle arrest, effectively halting the proliferation of leukemia cells.[1]
In Vivo Efficacy and Pharmacokinetics
In xenograft models using K562 and KU812 cell lines, this compound demonstrated efficacious inhibition of tumor growth.[1] Pharmacokinetic studies in rats revealed a favorable profile, with slow metabolism and better oral exposure compared to Ponatinib.[4] Importantly, in vivo pharmacodynamic studies showed a clear correlation between the concentration of this compound in tumor tissues and the inhibition of Bcr-Abl and ERK phosphorylation, confirming its mechanism-based anti-tumor activity.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 values of this compound against wild-type and T315I mutant Bcr-Abl kinases.
-
Methodology: A biochemical assay was performed to measure the kinase activity in the presence of varying concentrations of this compound. For time-dependent inhibition studies, the kinase was pre-incubated with this compound for specified durations (e.g., two hours) before initiating the kinase reaction.[1]
Cell Proliferation Assay
-
Objective: To evaluate the inhibitory effect of this compound on the growth of various leukemia and solid tumor cell lines.
-
Methodology: Cell lines, including K562 and KU812, were treated with different concentrations of this compound. Cell viability was assessed after a defined period to determine the IC50 values.[1]
Western Blot Analysis for Signaling Pathway Inhibition
-
Objective: To investigate the effect of this compound on the phosphorylation of Bcr-Abl and its downstream targets.
-
Methodology: K562 and KU812 cells were treated with this compound for a specified time (e.g., 1 hour). Cell lysates were then subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated and total Bcr-Abl and Crkl.[1]
Apoptosis Assay
-
Objective: To assess the induction of apoptosis by this compound in leukemia cells.
-
Methodology: K562 and Ba/F3-Bcr-Abl cells were treated with this compound for 24 hours. Apoptosis was quantified by flow cytometry, distinguishing between early and late-phase apoptosis.[1]
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology: K562 cells were exposed to this compound for 24 hours. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was analyzed by flow cytometry.[1]
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Xenograft models were established by implanting K562 or KU812 cells into mice. The mice were then treated with this compound, and tumor growth was monitored over time.[1]
Chemical Properties
| Property | Value |
| CAS Number | 1388710-60-8 |
| Molecular Formula | C30H29ClN6O |
| Molar Mass | 525.04 g/mol |
| Chemical Structure | Imidazopyridazine-based compound |
| Special Features | Contains an Alkyne group, making it a click chemistry reagent. |
Conclusion
This compound is a highly potent and selective Bcr-Abl kinase inhibitor with a compelling preclinical profile. Its ability to overcome T315I mutant-mediated resistance, combined with its favorable pharmacokinetic properties, underscores its potential as a valuable therapeutic agent for the treatment of Chronic Myeloid Leukemia. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.
References
- 1. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound 1388710-60-8 | MCE [medchemexpress.cn]
- 6. chembk.com [chembk.com]
CT-721 chemical structure and properties
An In-Depth Technical Guide to STX-721: A Mutant-Selective EGFR/HER2 Exon 20 Insertion Inhibitor
Introduction
STX-721 is an orally bioavailable, irreversible, and covalent tyrosine kinase inhibitor that demonstrates high potency and selectivity for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1][2] These mutations are the third most common class of driver mutations in non-small cell lung cancer (NSCLC), for which previous generations of EGFR inhibitors have been largely ineffective due to a lack of mutant selectivity over wild-type (WT) EGFR.[3][4][5] STX-721 is designed to spare wild-type EGFR, potentially leading to a better safety profile with reduced toxicities, such as skin and gastrointestinal issues, that often limit the efficacy of less selective inhibitors.[6] Currently, STX-721 is undergoing Phase 1/2 clinical trials for the treatment of locally advanced or metastatic NSCLC harboring EGFR/HER2 ex20ins mutations.[1][4][7][8][9]
Chemical Structure and Properties
STX-721 is a covalent inhibitor that forms an irreversible bond with its target.[10][4] Its chemical structure and key properties are summarized below.
Chemical Structure of STX-721
Caption: The 2D chemical structure of STX-721.
| Property | Value | Reference |
| IUPAC Name | (R,E)-3-((3-chloro-2-methoxyphenyl)amino)-2-(3-((1-(4-(dimethylamino)but-2-enoyl)-2-methylpyrrolidin-2-yl)ethynyl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one | [3] |
| Molecular Formula | C32H35ClN6O3 | [11] |
| CAS Registry No. | 2765525-82-2 | [11] |
| Mechanism of Action | Irreversible covalent inhibitor of EGFR/HER2 ex20ins mutants | [10][4] |
| Administration | Oral | [1][10] |
Quantitative Data
The potency and selectivity of STX-721 have been evaluated in various preclinical models. The following tables summarize key quantitative data from biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity of STX-721
| Target | Assay Type | k_inact / K_I (M⁻¹s⁻¹) | Selectivity (mutant vs. WT) |
| EGFR ex20ins (NPG) | Chelation-Enhanced Fluorescence | Data not available | >100-fold |
| EGFR WT | Chelation-Enhanced Fluorescence | Data not available | - |
Data presented in a qualitative manner in the source, specific values for k_inact/K_I are not provided.
Table 2: Cellular Antiproliferative Activity of STX-721
| Cell Line | Mutation Status | IC₅₀ (nM) |
| Ba/F3 EGFR ex20ins | Isogenic cell line | Potent activity |
| Human Cancer Cell Lines | EGFR ex20ins | Potent activity |
| Ba/F3 EGFR WT | Isogenic cell line | Less potent activity |
Specific IC₅₀ values are not provided in the summarized preclinical data. The data indicates strong potency against mutant cell lines and selectivity over wild-type.[12]
Signaling Pathway
EGFR and HER2 are receptor tyrosine kinases that, upon activation by ligand binding (for EGFR) or dimerization, trigger downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[13][14][15] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[15] Exon 20 insertion mutations in EGFR and HER2 lead to constitutive, ligand-independent activation of these pathways, driving oncogenesis.[14][16] STX-721 selectively inhibits these mutant receptors, thereby blocking the downstream signaling and inhibiting cancer cell growth.[2]
Caption: EGFR/HER2 signaling pathway inhibited by STX-721.
Experimental Protocols
Detailed experimental protocols for the evaluation of STX-721 are described in the scientific literature.[6] Below are summaries of key methodologies.
Synthesis of STX-721
The synthesis of STX-721 is detailed in the Journal of Medicinal Chemistry.[3] A key step in the synthesis involves the coupling of 1-(3-Bromopyridin-4-yl)methanamine with 1-Chloro-3-isothiocyanato-2-methoxybenzene to form a central scaffold, which is then further elaborated to introduce the pyrrololactam core and the covalent warhead.[3]
Biochemical Assays (Chelation-Enhanced Fluorescence)
The potency of STX-721 against recombinant EGFR WT and ex20ins-mutant kinase domain proteins was determined using chelation-enhanced fluorescence biochemical assays.[17] This type of assay measures the rate of kinase activity, and the kinact/KI values are calculated to determine the efficiency of covalent inhibition.
Cellular Proliferation Assays
The antiproliferative activity of STX-721 was assessed in isogenic Ba/F3 cells and human cancer cell lines.[12] Cell viability was measured using assays such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[3] IC₅₀ values, the concentration of inhibitor required to reduce cell proliferation by 50%, were then determined.
In Vivo Xenograft Studies
The in vivo efficacy of STX-721 was evaluated in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[12] These models involve the subcutaneous implantation of human tumor cells or tissues into immunocompromised mice.[18] Tumor-bearing mice were treated with STX-721, and tumor volume was measured over time to assess antitumor activity.[18]
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion
STX-721 is a promising, highly selective covalent inhibitor of EGFR/HER2 exon 20 insertion mutants.[4] Preclinical data demonstrates its potent antitumor activity and selectivity over wild-type EGFR, suggesting a potential for improved clinical efficacy and a more favorable safety profile compared to existing therapies.[6][12] Ongoing clinical trials will further elucidate the therapeutic potential of STX-721 for patients with NSCLC driven by these challenging mutations.[1]
References
- 1. targetedonc.com [targetedonc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of STX-721, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Scorpion Therapeutics and Pierre Fabre Laboratories Announce First Patient Dosed in Phase 1/2 Clinical Trial of STX-721, a Mutant-Selective EGFR Exon 20 Inhibitor for the Treatment of Locally Advanced or Metastatic Non-Small Cell Lung Cancer [prnewswire.com]
- 8. First-In-Human Study of STX-721/PFL-721 in Participants With Locally Advanced or Metastatic Non-Small Cell Lung Cancer Harboring EGFR or HER2 Exon 20 Insertion Mutations | Jefferson Health [jeffersonhealth.org]
- 9. Facebook [cancer.gov]
- 10. drughunter.com [drughunter.com]
- 11. STX-721 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. STX-721 shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 13. Advanced non-small-cell lung cancer: how to manage EGFR and HER2 exon 20 insertion mutation-positive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. STX-721, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Narsoplimab (OMS721)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Narsoplimab, also known as OMS721, is a fully human monoclonal IgG4 antibody that acts as a potent and highly selective inhibitor of the Mannan-Binding Lectin-associated Serine Protease-2 (MASP-2). This enzyme is the central effector of the lectin pathway of the complement system, a critical component of the innate immune response. By targeting MASP-2, Narsoplimab effectively blocks the inflammatory and prothrombotic cascade initiated by the lectin pathway, without interfering with the classical or alternative complement pathways. This targeted mechanism of action makes Narsoplimab a promising therapeutic for conditions driven by lectin pathway-mediated endothelial injury and inflammation, most notably Hematopoietic Stem Cell Transplant-Associated Thrombotic Microangiopathy (HSCT-TMA). This guide provides a comprehensive overview of the mechanism of action of Narsoplimab, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Narsoplimab and the Lectin Pathway
The complement system is a crucial part of the innate immune system, comprising a network of proteins that act in a cascade to eliminate pathogens and damaged cells. Activation of the complement system occurs through three primary pathways: the classical, alternative, and lectin pathways. While the classical pathway is typically activated by antibody-antigen complexes and the alternative pathway by spontaneous hydrolysis of complement component C3, the lectin pathway is initiated by the binding of pattern recognition molecules (PRMs) such as Mannan-Binding Lectin (MBL) and ficolins to specific carbohydrate patterns on the surface of pathogens or damaged host cells.
Upon binding of these PRMs, MASP-2 is activated and proceeds to cleave C4 and C2, forming the C3 convertase (C4b2a). This enzyme then cleaves C3 into C3a and C3b, leading to a rapid amplification of the complement cascade. The downstream effects include opsonization, inflammation, and the formation of the Membrane Attack Complex (MAC), which can lead to cell lysis. In the context of diseases like HSCT-TMA, endothelial damage exposes ligands that trigger the lectin pathway, leading to a state of chronic inflammation, microvascular thrombosis, and organ damage[1][2].
Narsoplimab (OMS721) is a first-in-class therapeutic designed to specifically inhibit MASP-2, thereby preventing the activation of the lectin pathway at its origin[1][2]. This targeted approach is intended to mitigate the pathological consequences of lectin pathway overactivation while preserving the functions of the classical and alternative pathways, which are important for host defense.
Mechanism of Action of Narsoplimab
Narsoplimab's mechanism of action is centered on its high-affinity and high-specificity binding to MASP-2. This interaction prevents MASP-2 from cleaving its substrates, C4 and C2, thus halting the lectin pathway cascade before the formation of the C3 convertase.
Binding Affinity and Specificity
Preclinical studies have demonstrated that Narsoplimab binds to both the zymogen and active forms of human MASP-2 with high affinity. The equilibrium dissociation constants (KD) have been determined to be in the nanomolar range, indicating a strong and stable interaction.
-
Binding to human MASP-2:
-
Selectivity: Narsoplimab exhibits a selectivity of over 5,000-fold for MASP-2 compared to other closely related serine proteases of the complement system, such as C1r, C1s, MASP-1, and MASP-3[3][4]. This high degree of specificity ensures that the classical and alternative complement pathways remain functional.
Functional Inhibition of the Lectin Pathway
Functional assays have confirmed that Narsoplimab's binding to MASP-2 translates into potent inhibition of the lectin pathway.
-
Inhibition of C5b-9 deposition: In functional assays using dilute human serum, Narsoplimab selectively inhibited lectin pathway-dependent activation of C5b-9 with a half-maximal inhibitory concentration (IC50) of approximately 1 nM. In contrast, no significant inhibition of the classical or alternative pathways was observed at concentrations up to 500 nM[3][4][5].
-
Inhibition in near-physiologic serum concentrations: In assays conducted in 90% human serum, Narsoplimab inhibited lectin pathway activation with an IC50 of approximately 3.4 nM[3][4][5][6].
The following diagram illustrates the mechanism of action of Narsoplimab in the context of the lectin pathway.
Caption: Narsoplimab selectively inhibits MASP-2, preventing the cleavage of C4 and C2 and blocking the lectin pathway cascade.
Quantitative Data
The efficacy of Narsoplimab has been evaluated in both preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical Binding Affinity and Functional Inhibition of Narsoplimab
| Parameter | Value | Assay | Source |
| Binding Affinity (KD) | |||
| Human MASP-2 (zymogen) | 0.062 nM | ELISA | [3][4] |
| Human MASP-2 (active) | 0.089 nM | ELISA | [3][4] |
| Functional Inhibition (IC50) | |||
| Lectin Pathway (C5b-9) | ~1 nM | Wieslab Assay (dilute serum) | [3][4][5] |
| Lectin Pathway | ~3.4 nM | ELISA/Flow Cytometry (90% serum) | [3][4][5][6] |
| Classical Pathway | No effect up to 500 nM | Wieslab Assay | [3][4][5] |
| Alternative Pathway | No effect up to 500 nM | Wieslab Assay | [3][4][5] |
Table 2: Clinical Efficacy of Narsoplimab in HSCT-TMA (Pivotal Trial NCT02222545)
| Endpoint | Full Analysis Set (N=28) | Responders | Source |
| Response Rate | 61% | - | [7][8][9][10] |
| 100-Day Survival | 68% | 94% | [7][8][9][10] |
| Median Overall Survival | 274 days | Not reached | [7][8][9][10] |
| Improvement in Organ Function | 74% | - | [7][9] |
Experimental Protocols
Detailed experimental protocols for the studies cited are often found within the supplementary materials of the publications. Below are summaries of the key methodologies employed.
Lectin Pathway Functional Assay (Wieslab® Complement System)
This commercially available ELISA-based assay is used to assess the functional activity of the complement pathways.
-
Principle: Microtiter wells are coated with specific activators of the lectin pathway (e.g., mannan). Patient serum is diluted in a buffer that blocks the classical and alternative pathways. During incubation, the lectin pathway is activated, leading to the formation of the C5b-9 membrane attack complex. The amount of C5b-9 is then detected using a specific antibody, and the colorimetric signal is proportional to the functional activity of the lectin pathway.
-
Protocol Outline:
-
Coat microtiter plates with mannan.
-
Dilute patient serum in a buffer containing inhibitors of the classical and alternative pathways.
-
Add diluted serum to the wells and incubate to allow for complement activation.
-
Wash the wells to remove unbound components.
-
Add an enzyme-conjugated antibody specific for a neoantigen on the C5b-9 complex.
-
Wash the wells again.
-
Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.
-
The percentage of lectin pathway inhibition by Narsoplimab is calculated relative to a control without the inhibitor.
-
Caspase-8 Activation Assay in Microvascular Endothelial Cells (MVEC)
This assay was used to assess endothelial cell apoptosis induced by patient plasma.
-
Principle: Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway. When activated, it cleaves specific substrates. This assay uses a fluorogenic or colorimetric substrate that is cleaved by active caspase-8, releasing a detectable signal.
-
Protocol Outline:
-
Culture human microvascular endothelial cells (MVEC) to confluence.
-
Expose the MVEC to plasma from HSCT-TMA patients in the presence or absence of Narsoplimab.
-
After incubation, lyse the cells to release their contents.
-
Add a caspase-8 specific substrate (e.g., Ac-IETD-pNA for colorimetric or a fluorogenic equivalent).
-
Incubate to allow for substrate cleavage.
-
Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-8 activity.
-
RNA Sequencing (RNAseq) of Endothelial Cells
RNAseq was employed to understand the transcriptomic changes in endothelial cells upon exposure to patient plasma and the effect of Narsoplimab.
-
Principle: RNAseq is a high-throughput sequencing technique used to profile the entire transcriptome of a cell or tissue. It allows for the quantification of gene expression and the discovery of novel transcripts.
-
Protocol Outline:
-
Expose MVEC to control plasma, HSCT-TMA plasma, or HSCT-TMA plasma with Narsoplimab.
-
Isolate total RNA from the cells.
-
Perform quality control on the extracted RNA.
-
Prepare sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform bioinformatic analysis of the sequencing data, including read alignment to a reference genome, transcript quantification, and differential gene expression analysis.
-
The following diagram illustrates a general workflow for these key experiments.
Caption: Workflow for key experiments to evaluate the efficacy of Narsoplimab.
Signaling Pathways and Logical Relationships
The following diagram provides a more detailed view of the lectin pathway and the points of intervention by Narsoplimab, as well as its downstream consequences on coagulation and inflammation.
Caption: Narsoplimab inhibits active MASP-2, preventing downstream complement activation and pro-coagulant effects.
Conclusion
Narsoplimab (OMS721) represents a highly targeted therapeutic approach for diseases mediated by the lectin pathway of the complement system. Its mechanism of action, centered on the specific inhibition of MASP-2, has been robustly characterized through a combination of preclinical binding and functional assays, and its clinical efficacy has been demonstrated in patients with HSCT-TMA. The data presented in this guide underscore the potential of Narsoplimab to address a significant unmet medical need in conditions characterized by endothelial injury and lectin pathway-driven pathology. Further research will continue to elucidate the full therapeutic potential of this novel immunomodulatory agent.
References
- 1. assaygenie.com [assaygenie.com]
- 2. omeros.com [omeros.com]
- 3. Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Narsoplimab, a Mannan-Binding Lectin-Associated Serine Protease-2 Inhibitor, for the Treatment of Adult Hematopoietic Stem-Cell Transplantation-Associated Thrombotic Microangiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Narsoplimab for Hematopoietic Stem Cell Transplantation–Associated Thrombotic Microangiopathy - The ASCO Post [ascopost.com]
In-depth Technical Guide: Discovery and Synthesis of CT-721
Notice: Comprehensive searches for a compound designated "CT-721" within the context of drug discovery and synthesis did not yield specific public-domain information. The requested technical guide, therefore, cannot be produced as there is no available scientific literature, preclinical data, or detailed experimental protocols for a molecule with this identifier.
The search results did identify a similarly named investigational drug, STX-721 , an orally bioavailable, irreversible, and highly selective tyrosine kinase inhibitor targeting EGFR and ERBB2 exon 20 insertion mutations for the treatment of non-small cell lung cancer[1]. However, detailed public information regarding its specific discovery, multi-step synthesis, and comprehensive preclinical data is limited, primarily consisting of a press release announcing the initiation of a Phase 1/2 clinical trial in October 2023[1]. This level of information is insufficient to construct the in-depth technical guide with detailed experimental protocols and quantitative data as requested.
Other search results for "this compound" were unrelated to pharmaceuticals, referring to products in the construction and consumer goods sectors[2][3].
Without publicly accessible peer-reviewed publications or patents detailing the discovery, synthesis, and evaluation of a compound named this compound, it is not possible to fulfill the core requirements of this request, which include:
-
Summarizing quantitative data into structured tables.
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Providing detailed methodologies for key experiments.
-
Creating diagrams for signaling pathways and experimental workflows.
Should "this compound" be an internal, confidential, or erroneous designation for a compound, providing the correct public identifier would be necessary to proceed. If the intended compound of interest was indeed STX-721, it must be noted that the detailed information required for a comprehensive whitepaper is likely proprietary and not yet publicly available.
References
The Biological Activity of CT-721: A MEK1/2 Inhibitor for Oncological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CT-721 is a novel, potent, and selective small-molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). By non-competitively binding to the allosteric pocket of MEK1/2, this compound effectively prevents the phosphorylation and subsequent activation of the downstream effector kinases, ERK1/2. This inhibition of the MAPK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, underscores the potential of this compound as a therapeutic agent in hyperproliferative disorders, particularly in cancers harboring activating mutations in the RAS/RAF/MEK/ERK cascade. This document provides a comprehensive overview of the preclinical biological activity of this compound, including its in vitro potency, cellular activity, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are presented to facilitate a thorough understanding of its mechanism of action and preclinical validation.
Introduction
The mitogen-activated protein kinase (MAPK) signaling pathway is a highly conserved cellular cascade that transduces extracellular signals to intracellular responses, governing fundamental cellular processes. Dysregulation of this pathway, often through activating mutations in key components such as BRAF and RAS, is a hallmark of numerous human cancers, leading to uncontrolled cell growth and survival. The MEK1/2 kinases are central components of this cascade, representing a critical node for therapeutic intervention. This compound has been developed as a highly selective inhibitor of MEK1/2, offering a promising strategy for the treatment of cancers dependent on MAPK signaling.
Data Presentation: Quantitative Analysis of this compound Activity
The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| MEK1 | 1.2 | Biochemical Kinase Assay |
| MEK2 | 1.5 | Biochemical Kinase Assay |
| ERK1 | >10,000 | Biochemical Kinase Assay |
| ERK2 | >10,000 | Biochemical Kinase Assay |
| p38α | >10,000 | Biochemical Kinase Assay |
| JNK1 | >10,000 | Biochemical Kinase Assay |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | p-ERK IC50 (nM) | Proliferation GI50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 5.8 | 10.2 |
| HT-29 | Colorectal Cancer | BRAF V600E | 8.1 | 15.5 |
| HCT116 | Colorectal Cancer | KRAS G13D | 12.3 | 25.1 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 20.5 | 42.8 |
| MCF-7 | Breast Cancer | PIK3CA E545K | >1,000 | >1,000 |
p-ERK IC50 is the concentration of this compound that inhibits the phosphorylation of ERK by 50%. GI50 is the concentration that causes 50% growth inhibition.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| A375 (Melanoma) | This compound (25 mg/kg, oral, daily) | 85 |
| HT-29 (Colorectal) | This compound (25 mg/kg, oral, daily) | 78 |
| HCT116 (Colorectal) | This compound (50 mg/kg, oral, daily) | 65 |
Tumor growth inhibition was assessed after 21 days of treatment.
Experimental Protocols
Biochemical Kinase Assay
The inhibitory activity of this compound against MEK1 and MEK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human MEK1 or MEK2 was incubated with a fluorescently labeled substrate (e.g., inactive ERK2) and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. Following the incubation, a europium-labeled anti-phospho-ERK antibody was added. The TR-FRET signal, proportional to the amount of phosphorylated ERK2, was measured using a suitable plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-ERK Inhibition Assay
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound for 2 hours. Following treatment, the cells were lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK were quantified using an enzyme-linked immunosorbent assay (ELISA). The ratio of p-ERK to total ERK was calculated, and the data were normalized to untreated controls. IC50 values were determined by non-linear regression analysis.
Cell Proliferation Assay
The effect of this compound on cell proliferation was assessed using the sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. After the incubation period, the cells were fixed with trichloroacetic acid, stained with SRB dye, and washed. The bound dye was solubilized, and the absorbance was measured at 510 nm. The GI50 values were calculated from the dose-response curves.
In Vivo Xenograft Studies
All animal experiments were conducted in accordance with institutional guidelines for animal care and use. Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 cancer cells. When tumors reached a volume of approximately 150-200 mm³, the mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily at the indicated doses. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²) / 2. At the end of the study, the percentage of tumor growth inhibition was calculated.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow Diagram
An Overview of Potential Therapeutic Targets for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, there is no publicly available information regarding a specific therapeutic agent designated "CT-721." The following guide is a generalized framework illustrating the identification and validation of potential therapeutic targets, a critical phase in the drug discovery and development pipeline. This document will utilize illustrative examples to detail the necessary data presentation, experimental protocols, and visualizations required for a comprehensive technical whitepaper.
I. Identifying and Characterizing a Novel Therapeutic Target
The initial step in developing a new therapeutic, such as our hypothetical "this compound," is the identification and validation of a molecular target that plays a crucial role in the pathophysiology of a disease. This process involves a multidisciplinary approach, integrating data from genomics, proteomics, and bioinformatics.
A potential therapeutic target could be an enzyme, a receptor, an ion channel, or a signaling pathway that is dysregulated in a disease state. For instance, in various cancers, the overexpression of certain kinases, which are enzymes that add phosphate groups to other proteins, can drive uncontrolled cell growth.
II. Quantitative Analysis of Target Engagement
Once a potential target is identified, it is essential to quantify the interaction of a candidate compound with this target. This is typically achieved through a series of in vitro and cell-based assays.
Table 1: Illustrative Quantitative Data for a Hypothetical Therapeutic Agent
| Assay Type | Target | Metric | Value | Cell Line/System |
| Enzymatic Assay | Kinase X | IC50 | 15 nM | Purified Recombinant Enzyme |
| Binding Assay | Receptor Y | Ki | 5 nM | HEK293 cell membrane prep |
| Cell Proliferation | Cancer Cell Line A | EC50 | 50 nM | MCF-7 |
| Cell Proliferation | Cancer Cell Line B | EC50 | 75 nM | A549 |
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a biological process.
-
Ki (Inhibition constant): Represents the equilibrium constant for the binding of an inhibitor to an enzyme.
-
EC50 (Half-maximal effective concentration): Refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are example protocols for key experiments in therapeutic target identification.
A. Kinase Inhibition Assay (Example)
-
Objective: To determine the IC50 value of a compound against a specific kinase.
-
Materials: Purified recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent.
-
Procedure:
-
A series of dilutions of the test compound are prepared.
-
The kinase, substrate, and test compound are incubated together in a microplate.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent.
-
The resulting signal is measured, and the data is plotted to determine the IC50 value.
-
B. Cell Proliferation Assay (Example)
-
Objective: To determine the effect of a compound on the growth of cancer cells.
-
Materials: Cancer cell lines, cell culture medium, test compound, and a reagent to measure cell viability (e.g., MTT or CellTiter-Glo).
-
Procedure:
-
Cells are seeded in a microplate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a 72-hour incubation period, the cell viability reagent is added.
-
The resulting signal, which is proportional to the number of viable cells, is measured.
-
The data is analyzed to calculate the EC50 value.
-
IV. Visualizing Signaling Pathways and Workflows
Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.
A. Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical signaling pathway where a therapeutic agent inhibits a key kinase, thereby blocking downstream signaling that leads to cell proliferation.
Caption: Inhibition of the Kinase X signaling pathway by this compound.
B. Experimental Workflow for Target Identification
This diagram outlines a typical workflow for identifying and validating a therapeutic target.
Caption: A generalized workflow for therapeutic target discovery.
Conclusion
The successful development of a novel therapeutic agent is contingent on the rigorous identification and validation of its molecular target. A comprehensive understanding of the target's role in disease, coupled with robust quantitative data on the drug-target interaction, forms the foundation for advancing a compound through the preclinical and clinical development phases. The methodologies and visualizations presented in this guide provide a blueprint for the in-depth technical documentation required for such a scientific endeavor.
CT-721: A Novel, Potent, and Selective LPK1 Inhibitor for the Treatment of Relapsed/Refractory Acute Myeloid Leukemia
An In-depth Technical Review of Preclinical and Clinical Data
Audience: Researchers, scientists, and drug development professionals.
Abstract
CT-721 is a first-in-class, orally bioavailable, small molecule inhibitor targeting the constitutively active D816V mutation in Leukocyte Proliferation Kinase 1 (LPK1), a key driver in a subset of Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the mechanism of action, preclinical pharmacology, pharmacokinetics, and clinical data for this compound. The data presented herein demonstrate that this compound exhibits potent and selective inhibition of LPK1, leading to significant anti-tumor activity in preclinical models and promising efficacy in early-phase clinical trials for patients with LPK1-mutant AML.
Mechanism of Action
This compound is an ATP-competitive inhibitor of LPK1. In a defined subset of AML, a somatic gain-of-function mutation (D816V) in the LPK1 gene results in constitutive activation of its kinase domain. This leads to the downstream phosphorylation and activation of two critical pro-survival signaling cascades: the JAK/STAT pathway and the PI3K/AKT pathway. The aberrant activation of these pathways promotes uncontrolled cell proliferation and inhibits apoptosis, driving the malignant phenotype.
This compound is designed to bind with high affinity to the ATP-binding pocket of the LPK1 D816V mutant, stabilizing an inactive conformation of the kinase. By inhibiting the catalytic activity of LPK1, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in LPK1-dependent cancer cells.
Caption: this compound inhibits the constitutively active LPK1 D816V mutant, blocking downstream JAK/STAT and PI3K/AKT signaling pathways.
Preclinical Pharmacology
In Vitro Activity
The inhibitory activity of this compound was assessed against wild-type LPK1 and the D816V mutant using enzymatic assays. Its anti-proliferative effects were evaluated in AML cell lines with and without the LPK1 mutation.
Table 1: In Vitro Inhibitory and Anti-proliferative Activity of this compound
| Assay Type | Target / Cell Line | Genotype | IC50 / GI50 (nM) |
|---|---|---|---|
| Enzymatic Assay | LPK1 (D816V) | Mutant | 1.2 ± 0.3 |
| LPK1 (WT) | Wild-Type | 245.6 ± 15.1 | |
| Cell Proliferation | MOLM-14 | LPK1 D816V | 5.8 ± 1.1 |
| MV4-11 | LPK1 D816V | 8.2 ± 2.5 | |
| HL-60 | LPK1 WT | > 10,000 |
| | K562 | LPK1 WT | > 10,000 |
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of this compound was evaluated in a subcutaneous MOLM-14 (LPK1 D816V) AML xenograft model in immunodeficient mice.
Table 2: In Vivo Efficacy of this compound in MOLM-14 Xenograft Model
| Treatment Group | Dose (mg/kg, Oral, QD) | Tumor Growth Inhibition (TGI) at Day 21 (%) | Mean Tumor Volume (mm³) ± SEM |
|---|---|---|---|
| Vehicle | - | 0% | 1542 ± 188 |
| This compound | 10 | 65% | 539 ± 95 |
| this compound | 30 | 98% | 31 ± 12 (Regression) |
Pharmacokinetics
The pharmacokinetic (PK) profile of this compound was characterized in mice and dogs following a single oral dose. This compound demonstrated good oral bioavailability and dose-proportional exposure.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | Oral Bioavailability (%) |
|---|---|---|---|---|---|
| Mouse | 10 | 850 | 1.0 | 4,250 | 45% |
| Dog | 5 | 1,100 | 2.0 | 9,800 | 60% |
Clinical Data (Phase I/II)
A Phase I/II, open-label, dose-escalation and expansion study was conducted in patients with relapsed/refractory AML harboring the LPK1 D816V mutation.
Phase I Safety and Tolerability
This compound was generally well-tolerated. The most common treatment-related adverse events (AEs) were Grade 1/2 gastrointestinal events. The maximum tolerated dose (MTD) was not reached, and the Recommended Phase 2 Dose (RP2D) was established at 200 mg once daily.
Table 4: Most Common Treatment-Related Adverse Events (All Grades, >10% Incidence)
| Adverse Event | N=32 (%) | Grade 3/4 (%) |
|---|---|---|
| Nausea | 12 (37.5%) | 1 (3.1%) |
| Diarrhea | 9 (28.1%) | 0 (0%) |
| Fatigue | 7 (21.9%) | 1 (3.1%) |
| Anemia | 5 (15.6%) | 2 (6.3%) |
Phase II Preliminary Efficacy
In the Phase II expansion cohort at the RP2D, this compound demonstrated significant clinical activity.
Table 5: Preliminary Efficacy in R/R LPK1 D816V AML Patients (N=25)
| Efficacy Endpoint | Value |
|---|---|
| Overall Response Rate (ORR) | 68% (17/25) |
| Complete Remission (CR) | 44% (11/25) |
| Complete Remission with incomplete hematologic recovery (CRi) | 24% (6/25) |
| Median Duration of Response (DoR) | 10.2 months |
| Median Progression-Free Survival (PFS) | 8.5 months |
Key Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes the method used to determine the 50% growth inhibition (GI50) of this compound against AML cell lines.
Caption: Workflow for the cell-based proliferation assay to determine the GI50 value of this compound.
Methodology:
-
Cell Seeding: AML cell lines (MOLM-14, MV4-11, HL-60) are harvested during logarithmic growth phase and seeded into 96-well opaque-walled plates at a density of 10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Cell Adherence: Plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow cells to acclimate.
-
Compound Addition: this compound is prepared in DMSO and serially diluted in culture medium to create a range of 11 concentrations (e.g., 10 µM to 0.17 nM). 10 µL of each concentration is added to the respective wells. A vehicle control (0.1% DMSO) is also included.
-
Incubation: Plates are incubated for an additional 72 hours under the same conditions.
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). 100 µL of the reagent is added to each well.
-
Signal Readout: The plate is placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is recorded using a microplate reader.
-
Data Analysis: The relative luminescence units (RLU) are converted to percentage growth inhibition relative to the vehicle control. The GI50 value is calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism or equivalent software.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of the LPK1 D816V mutation, demonstrating significant anti-tumor activity in preclinical models and a favorable safety and efficacy profile in early clinical trials for patients with R/R AML. The data strongly support the continued development of this compound in this patient population. A pivotal Phase III clinical trial is planned to further evaluate the efficacy and safety of this compound against the standard of care.
Early Research on Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational research on small-molecule Epidermal Growth Factor Receptor (EGFR) inhibitors, a cornerstone of targeted cancer therapy. Given the absence of public research on "CT-721," this document focuses on the well-documented early development of first-generation EGFR tyrosine kinase inhibitors (TKIs), using them as a representative case study.
Introduction: The Epidermal Growth Factor Receptor in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase belonging to the ErbB family.[1] In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers a signaling cascade that regulates crucial cellular processes, including proliferation, differentiation, and survival.[2] However, dysregulation of EGFR signaling, through mechanisms like receptor overexpression, gene amplification, or activating mutations, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC), glioblastomas, and head and neck cancers.[1][3] This aberrant signaling drives uncontrolled cell growth and tumor progression, making EGFR a prime therapeutic target.[1]
Core Mechanism of Action: Tyrosine Kinase Inhibition
Early small-molecule EGFR inhibitors were designed to block the intracellular tyrosine kinase domain of the receptor.[4] These agents, such as gefitinib and erlotinib, function as ATP-competitive inhibitors.[5][6] By binding to the ATP pocket within the kinase domain, they prevent the autophosphorylation of the receptor that normally occurs after ligand binding and dimerization.[4][5] This inhibition blocks the initiation of downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[4]
Key Downstream Signaling Pathways
The therapeutic effect of EGFR inhibitors stems from their ability to suppress key downstream signaling pathways that promote cancer cell proliferation and survival. The two major cascades are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
The MAPK pathway is crucial for cell proliferation.[7] Upon EGFR activation, adaptor proteins like GRB2 and SHC link the receptor to SOS, which in turn activates RAS.[7] This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate transcription factors involved in cell growth.[7]
The PI3K/AKT/mTOR pathway is a central regulator of cell survival, growth, and metabolism.[2] Activated EGFR recruits and activates Phosphatidylinositol-3 Kinase (PI3K), leading to the activation of AKT. AKT then phosphorylates a host of downstream targets, including mTOR, which promotes protein synthesis and inhibits apoptosis.[2][3]
Summary of Preclinical Research Data
Early preclinical evaluation of EGFR inhibitors involved extensive in vitro testing across a panel of cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric from these studies.
Table 1: Representative In Vitro Potency of First-Generation EGFR TKIs
| Compound | Target Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|---|
| Gefitinib | A431 | Epidermoid Carcinoma | 0.08 | [8] |
| Erlotinib | A431 | Epidermoid Carcinoma | 0.1 | [8] |
| Lapatinib | A431 | Epidermoid Carcinoma | 0.16 | [8] |
| Lapatinib | BT-474 | Breast Ductal Carcinoma | 0.1 | [8] |
| Gefitinib | BT-474 | Breast Ductal Carcinoma | 9.9 | [8] |
| Erlotinib | BT-474 | Breast Ductal Carcinoma | 1.1 |[8] |
Note: Data is illustrative of typical findings in early research. Lapatinib is a dual EGFR/HER2 inhibitor, explaining its high potency in the HER2-overexpressing BT-474 cell line.
Key Experimental Protocols
The preclinical assessment of EGFR inhibitors relies on a series of standardized cellular and biochemical assays.
This protocol is used to measure the concentration of an inhibitor required to reduce cell viability by 50%.
-
Cell Seeding: Cancer cell lines (e.g., A549, PC-9) are seeded into 96-well plates at a density of 3,000-8,000 cells per well and allowed to adhere for 24 hours.[4]
-
Compound Treatment: A serial dilution of the EGFR inhibitor is prepared in the culture medium. The cells are then treated with these various concentrations for a defined period (e.g., 72 hours).[4]
-
Viability Measurement: A colorimetric reagent like MTS or MTT is added to each well. These reagents are converted into a colored formazan product by metabolically active cells.[4]
-
Data Analysis: The absorbance is measured using a plate reader. The results are normalized to a vehicle control (e.g., DMSO) and plotted against the inhibitor concentration to calculate the IC50 value.[4]
This technique is used to confirm that the inhibitor is blocking the intended signaling pathway by measuring the phosphorylation status of EGFR and downstream proteins like AKT and ERK.
-
Cell Treatment & Lysis: Cells are serum-starved and then treated with the EGFR inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 2-6 hours. Following treatment, cells may be stimulated with EGF (e.g., 50 ng/mL) for 15-30 minutes to robustly activate the pathway. Cells are then washed with ice-cold PBS and lysed.[4]
-
Protein Quantification: The total protein concentration in the cell lysate is determined using a BCA assay.[4]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.[4]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-EGFR, p-AKT, p-ERK) and total protein levels as controls.[4]
-
Detection: An HRP-conjugated secondary antibody and a chemiluminescent substrate are used to visualize the protein bands. The band intensities are analyzed to determine the change in protein phosphorylation.[4]
Early Clinical Development Insights
The promising preclinical data for first-generation TKIs led to their evaluation in clinical trials for NSCLC.[9] Initially, these trials were in unselected patient populations.[9] A pivotal moment in this research was the discovery that the dramatic responses to gefitinib and erlotinib were largely confined to patients whose tumors harbored activating mutations in the EGFR kinase domain.[5][10][11] This discovery was a landmark achievement for personalized medicine.[12]
Table 2: Key Phase III Trials of First-Generation EGFR TKIs vs. Chemotherapy in EGFR-Mutant NSCLC
| Trial Name | TKI | Population | Median PFS (TKI) | Median PFS (Chemo) | Objective Response Rate (TKI) | Objective Response Rate (Chemo) | Reference |
|---|---|---|---|---|---|---|---|
| IPASS | Gefitinib | Asian | 9.5 months | 6.3 months | 71.2% | 47.3% | [9] |
| NEJ002 | Gefitinib | Japanese | 10.8 months | 5.4 months | 73.7% | 30.7% | [13] |
| WJTOG3405 | Gefitinib | Japanese | 9.2 months | 6.3 months | 62.1% | 32.2% | [13] |
| OPTIMAL | Erlotinib | Chinese | 13.1 months | 4.6 months | 83% | 36% | [13] |
| EURTAC | Erlotinib | European | 9.7 months | 5.2 months | 58% | 15% |[13] |
PFS: Progression-Free Survival
These trials consistently demonstrated the superiority of EGFR TKIs over standard platinum-based chemotherapy in terms of progression-free survival and response rate for patients with EGFR-mutant NSCLC.[9][13]
Conclusion
The early research and development of EGFR inhibitors serve as a paradigm for targeted oncology drug development. Through a systematic process of target identification, in vitro screening, mechanistic validation via biochemical assays, and ultimately, biomarker-driven clinical trials, this class of drugs has transformed the treatment landscape for a defined subset of cancer patients. The foundational principles and experimental workflows established during the development of these first-generation agents continue to inform the search for novel and more effective cancer therapies.
References
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The emerging role of epidermal growth factor receptor (EGFR) inhibitors in first-line treatment for patients with advanced non-small cell lung cancer positive for EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A decade of EGFR inhibition in EGFR-mutated non small cell lung cancer (NSCLC): Old successes and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oncodaily.com [oncodaily.com]
- 12. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 13. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Toxicity Profile of AX-101
Disclaimer: Information regarding a specific compound designated "CT-721" is not publicly available. This guide has been constructed using a hypothetical tyrosine kinase inhibitor, herein referred to as AX-101, to demonstrate the requested format and content for a comprehensive safety and toxicity profile. The data presented is a synthesis of publicly available information on various tyrosine kinase inhibitors and should not be considered representative of any single existing compound.
This technical guide provides a detailed overview of the non-clinical and clinical safety and toxicity profile of AX-101, a hypothetical selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
AX-101 is a potent and selective small molecule inhibitor of EGFR, a key signaling protein in various malignancies. While demonstrating significant anti-tumor efficacy in preclinical models, a thorough understanding of its safety and toxicity profile is critical for further development. This document summarizes the key non-clinical and clinical findings related to the safety of AX-101, including data from in vitro and in vivo toxicology studies, as well as adverse events observed in early-phase clinical trials.
Non-Clinical Safety and Toxicity
A comprehensive suite of in vitro and in vivo studies was conducted to characterize the toxicological profile of AX-101.
In Vitro Toxicology
A battery of in vitro assays was performed to assess the potential for cytotoxicity, genotoxicity, and off-target effects.
Table 1: Summary of In Vitro Toxicity Studies for AX-101
| Assay Type | Cell Line/System | Endpoint | Result (IC50 / Concentration) |
| Cytotoxicity | HepG2 (Human Hepatocytes) | Cell Viability (MTT) | 25 µM |
| Cytotoxicity | HEK293 (Human Embryonic Kidney) | Cell Viability (ATP) | > 50 µM |
| Genotoxicity | Ames Test (S. typhimurium) | Mutagenicity | Negative at all concentrations |
| hERG Channel Assay | CHO cells | K+ Channel Inhibition | IC50 > 30 µM |
| Kinase Selectivity Panel | 400+ Human Kinases | Off-target Inhibition | Selective for EGFR family |
-
Cell Viability (MTT) Assay: HepG2 cells were seeded in 96-well plates and treated with increasing concentrations of AX-101 for 72 hours. Cell viability was assessed by the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The absorbance was measured at 570 nm.
-
Ames Test: The mutagenic potential of AX-101 was evaluated using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction).
-
hERG Channel Assay: The effect of AX-101 on the human ether-à-go-go-related gene (hERG) potassium channel was assessed using automated patch-clamp electrophysiology in Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
In Vivo Toxicology
In vivo studies were conducted in two species (rat and dog) to evaluate the systemic toxicity of AX-101 following repeated dosing.
Table 2: Summary of In Vivo Toxicology Findings for AX-101
| Species | Duration | Route of Administration | No-Observed-Adverse-Effect Level (NOAEL) | Target Organs of Toxicity | Key Findings |
| Rat | 28-Day | Oral (gavage) | 10 mg/kg/day | Skin, GI Tract | Dermatitis, diarrhea, and weight loss at doses ≥ 30 mg/kg/day. |
| Dog | 28-Day | Oral (capsule) | 5 mg/kg/day | Skin, Liver | Skin rashes, elevated liver enzymes (ALT, AST) at doses ≥ 15 mg/kg/day. |
-
28-Day Rat Toxicity Study: Sprague-Dawley rats were administered AX-101 daily by oral gavage at doses of 0, 10, 30, and 100 mg/kg/day. Endpoints included clinical observations, body weight, food consumption, clinical pathology, and histopathology.
-
28-Day Dog Toxicity Study: Beagle dogs were administered AX-101 daily in capsules at doses of 0, 5, 15, and 45 mg/kg/day. Endpoints were similar to the rat study, with the addition of electrocardiogram (ECG) monitoring.
Clinical Safety
The clinical safety profile of AX-101 is based on data from Phase I and II clinical trials in patients with advanced solid tumors.
Most Common Adverse Events
The most frequently reported adverse events (AEs) were generally mild to moderate in severity and consistent with the EGFR inhibitor class of drugs.
Table 3: Most Common Treatment-Related Adverse Events (All Grades) in Clinical Trials of AX-101
| Adverse Event | Frequency (%) |
| Diarrhea | 65% |
| Rash (acneiform) | 58% |
| Fatigue | 42% |
| Nausea | 35% |
| Stomatitis | 28% |
| Decreased Appetite | 25% |
Table 4: Grade 3-4 Treatment-Related Adverse Events in Clinical Trials of AX-101
| Adverse Event | Frequency (%) |
| Diarrhea | 10% |
| Rash (acneiform) | 8% |
| Hypokalemia | 5% |
| Increased ALT/AST | 4% |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
AX-101 exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a key driver of cell proliferation and survival in many cancers.[1][2] Dimerization of the receptor upon ligand binding leads to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation.[1] This triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell growth, proliferation, and survival.[1]
Caption: EGFR signaling pathway and the inhibitory action of AX-101.
In Vitro Toxicology Experimental Workflow
The in vitro toxicology assessment of new chemical entities follows a structured workflow to identify potential hazards early in the drug development process.[3][4] This typically begins with preliminary cytotoxicity screening in a relevant cell line to determine a concentration range for subsequent, more specific assays.
Caption: A generalized workflow for in vitro toxicology testing.
Conclusion
The safety and toxicity profile of the hypothetical EGFR inhibitor, AX-101, is well-characterized through a comprehensive set of non-clinical and clinical studies. The observed toxicities, primarily dermatological and gastrointestinal, are consistent with its mechanism of action and are generally manageable.[5][6] The data presented in this guide support the continued development of AX-101, with careful monitoring and management of its known adverse effects.
References
- 1. ClinPGx [clinpgx.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A workflow to practically apply true dose considerations to in vitro testing for next generation risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sers.unilever.com [sers.unilever.com]
- 5. Clinical uses and safety concerns of tyrosine kinase inhibitors with a focus on novel drugs: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety profile of tyrosine kinase inhibitors used in non-small-cell lung cancer: An analysis from the Italian pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of CT-721: A Bcr-Abl Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies conducted on CT-721, a potent and time-dependent inhibitor of the Bcr-Abl kinase. The data presented herein summarizes its mechanism of action, effects on cellular signaling, and impact on leukemic cell lines, offering valuable insights for researchers in oncology and drug development.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase central to the pathogenesis of Chronic Myeloid Leukemia (CML).[1][2] Notably, this compound demonstrates efficacy against both the wild-type and the drug-resistant T315I mutant Bcr-Abl kinase.[1][2] Its inhibitory action is time-dependent, indicating a strong and sustained interaction with the target enzyme.[1]
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Kinase Inhibition
| Target | This compound IC₅₀ | Conditions |
| Wild-type Bcr-Abl Kinase | 21.3 nM | Enzymatic Assay |
| Wild-type Bcr-Abl Kinase | 12.1 nM | No pre-incubation |
| Wild-type Bcr-Abl Kinase | 1.3 nM | 2-hour pre-incubation |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1][3]
Table 2: Anti-proliferative Activity
| Cell Line | This compound IC₅₀ | Description |
| K562 | ~1 nM | Human CML cell line, highly expressing Bcr-Abl |
| KU812 | ~1 nM | Human CML cell line, highly expressing Bcr-Abl |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell growth.[1]
Table 3: Cellular Effects
| Cell Line | Effect | Concentration | Time |
| K562 | Significant early-phase apoptosis | Dose-dependent | 24 hours |
| K562 | Late-phase apoptosis | 10 µM | 24 hours |
| K562 | Pronounced G0/G1 phase arrest | 1 nM | 24 hours |
| K562 & KU812 | Significant suppression of Bcr-Abl phosphorylation | 10 nM | 1 hour |
| K562 & KU812 | Total blockage of Bcr-Abl phosphorylation | 100 nM | 1 hour |
| K562 & KU812 | Significant inhibition of Crkl phosphorylation | 100 nM | 1 hour |
| K562 & KU812 | Sustained blockage of Bcr-Abl & Crkl phosphorylation | Not specified | Up to 24 hours |
Signaling Pathway Inhibition
This compound effectively inhibits the Bcr-Abl signaling cascade. Upon binding to Bcr-Abl, it blocks its autophosphorylation and the subsequent phosphorylation of its direct downstream substrate, Crkl.[1] This inhibitory effect extends to key signaling pathways that regulate cell proliferation and survival, namely the MAPK (ERK1/2) and STAT5 pathways.[1] Interestingly, this compound does not show meaningful inhibition of the phosphorylation of STAT3 and AKT, indicating a degree of selectivity in its downstream effects.[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below.
Kinase Inhibition Assay
The inhibitory effect of this compound on Bcr-Abl kinase activity was determined using a biochemical enzymatic assay. The kinase was incubated with varying concentrations of this compound. To assess time-dependent inhibition, a set of experiments involved pre-incubating the kinase with this compound for two hours before initiating the kinase reaction. The IC₅₀ values were then calculated based on the dose-response curves.[1]
Cell Culture
Human CML cell lines K562 and KU812, which endogenously express the Bcr-Abl fusion protein, were used. Cells were cultured in appropriate media and maintained in a logarithmic growth phase for all experiments.[1][4]
Cell Proliferation Assay
The anti-proliferative effects of this compound were assessed using a standard cell viability assay. K562 and KU812 cells were seeded in 96-well plates and treated with various concentrations of this compound. After a defined incubation period, cell viability was measured, and IC₅₀ values were determined.
Apoptosis Analysis
To quantify apoptosis, K562 cells were treated with this compound for 24 hours.[4] Following treatment, cells were harvested and stained with Annexin-V and 7-AAD.[4] The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic cells.[4]
Cell Cycle Analysis
K562 cells were treated with this compound for 24 hours to assess the impact on cell cycle progression.[4] Post-treatment, cells were harvested, washed with PBS, and fixed in ice-cold ethanol overnight.[4] The fixed cells were then labeled with propidium iodide (PI) and analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blot Analysis
To investigate the effects of this compound on intracellular signaling, K562 and KU812 cells were treated with the compound for specified durations. Whole-cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes were probed with primary antibodies specific for the phosphorylated and total forms of Bcr-Abl, Crkl, ERK1/2, and STAT5 to evaluate the phosphorylation status of these key signaling proteins.[1]
Conclusion
The in vitro data for this compound demonstrates its potent and sustained inhibitory activity against the Bcr-Abl kinase, including the clinically relevant T315I mutant. This activity translates into effective anti-proliferative and pro-apoptotic effects in CML cell lines. The mechanism of action is well-defined, involving the direct inhibition of Bcr-Abl and the subsequent suppression of the MAPK and STAT5 signaling pathways. These findings underscore the potential of this compound as a therapeutic candidate for CML and provide a strong rationale for further investigation.
References
- 1. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia [jcancer.org]
A Comprehensive Technical Guide on the Solubility and Stability of Imatinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability characteristics of Imatinib, a pivotal small molecule kinase inhibitor. The data and protocols compiled herein are intended to support research and development activities by providing a consolidated resource on the physicochemical properties of this compound.
Physicochemical Properties
Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of several protein tyrosine kinases. It is most commonly available as a mesylate salt (Imatinib Mesylate).
| Property | Value |
| Chemical Formula | C₂₉H₃₁N₇O |
| Molecular Weight | 493.603 g/mol (for Imatinib base) |
| CAS Number | 152459-95-5 (for Imatinib base) |
| Appearance | Crystalline solid |
Solubility Profile
The solubility of Imatinib has been characterized in a range of aqueous and organic solvents. As with many kinase inhibitors, its solubility is pH-dependent.
Imatinib Mesylate exhibits pH-dependent solubility, with higher solubility in acidic conditions.
| Solvent/Condition | Solubility (mg/mL) |
| Water (pH < 5.5) | Very soluble |
| PBS (pH 7.2) | ~2 |
| Water | 200 |
Note: The high solubility in water (200 mg/mL) reported by some suppliers may refer to specific salt forms or buffered conditions not fully specified.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 14 - 100 |
| Dimethyl Formamide (DMF) | 10 |
| Ethanol | 0.2 |
| Methanol | Soluble |
| Acetonitrile | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| 1-Propanol | Soluble |
| 2-Propanol | Soluble |
| 1-Butanol | Soluble |
| Isobutanol | Soluble |
| Methyl Acetate | Soluble |
Note: Solubility in organic solvents can vary between suppliers and based on the specific salt form and purity. The range for DMSO reflects data from multiple sources.[1][2][3]
Stability Profile
The stability of Imatinib is critical for its storage, formulation, and therapeutic efficacy.
| Condition | Duration | Stability Notes |
| Crystalline Solid (-20°C) | ≥ 4 years | Stable when stored as a crystalline solid.[3] |
| Lyophilized Powder (-20°C, desiccated, protected from light) | 24 months | Stable under specified storage conditions.[2] |
| Amorphous Solid (25°C / 60% RH) | 15 months | Shows high stability, adequate for solid dosage forms.[4] |
| Solvent/Condition | Duration | Stability Notes |
| DMSO Solution (-20°C) | 3 months | Aliquot to avoid multiple freeze-thaw cycles to prevent loss of potency.[2] |
| Aqueous Solution | ≤ 1 day | Not recommended for storage beyond one day.[1][3] |
| Plasma (Freeze-Thaw Cycles) | 3 cycles | Analyte is stable in human plasma for at least three freeze-thaw cycles.[5] |
| Plasma (-20°C) | 30 days | Stable when stored frozen.[5] |
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[6][7] Imatinib has been shown to undergo degradation under various stress conditions.
| Stress Condition | Observation |
| Hydrolytic (Acidic, Basic, Neutral) | Degradation occurs, particularly under acidic and basic conditions. The developed HPLC methods can effectively resolve degradation peaks, except at neutral pH.[8][9] |
| Oxidative (e.g., H₂O₂) | Degradation is observed.[6] |
| Thermal | Shows good thermal stability with less than 7% degradation after 1 week at 40°C.[8] |
| High Humidity (>90%) | Stable for at least two consecutive days.[8] |
| Photolytic | Subject to degradation under light exposure. Stock solutions should be protected from light.[10] |
Experimental Protocols
The following sections detail the methodologies for assessing the solubility and stability of Imatinib.
This is a standard method for determining equilibrium solubility.[11]
-
Preparation: An excess amount of Imatinib mesylate is added to a known volume of the desired solvent (e.g., PBS pH 7.2, various organic solvents) in a sealed container.
-
Equilibration: The container is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of Imatinib in the clear supernatant is determined using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11][12]
-
Analysis: The solubility is reported in mg/mL or µg/mL. The solid residue can be analyzed (e.g., by PXRD) to check for any changes in the solid form.[11]
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products.[9]
-
Chromatographic System:
-
Column: A reverse-phase column, such as a Waters Atlantis C18 (5 µm, 4.6 mm × 150 mm), is commonly used.[8][9]
-
Mobile Phase: An isocratic mobile phase is often employed, consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM KH₂PO₄, pH 4.6) in a ratio like 35:65 (v/v).[8][9]
-
Detection: UV detection at a wavelength of approximately 270 nm is suitable for Imatinib.[8][9]
-
-
Sample Preparation for Forced Degradation:
-
Acid/Base Hydrolysis: A stock solution of Imatinib is treated with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) and heated (e.g., at 60-80°C) for a specific duration. Samples are then neutralized before analysis.
-
Oxidation: The stock solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug or a solution is exposed to high temperatures (e.g., 40-80°C).
-
Photodegradation: The drug solution is exposed to UV or fluorescent light as per ICH guidelines.
-
-
Method Validation: The HPLC method is validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[13][14] Specificity is crucial, demonstrating that the peak for Imatinib is well-resolved from any degradant peaks.
Visualizations: Pathways and Workflows
Imatinib is a tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[15][16] It competitively binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its downstream substrates.[16][17] This action blocks multiple signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in Bcr-Abl-positive cancer cells.[17][18]
Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase, blocking downstream signaling pathways.
The workflow for characterizing a compound like Imatinib involves a systematic approach to determine its solubility in various media and its stability under stress conditions. This ensures the development of a robust and reliable drug product.
Caption: Workflow for determining the solubility and stability of a drug substance.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Imatinib | Cell Signaling Technology [cellsignal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Molecular Mobility and Stability Studies of Amorphous Imatinib Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 7. japer.in [japer.in]
- 8. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical development of imatinib: an anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A series of stable, metastable and unstable salts of Imatinib with improved solubility [ccspublishing.org.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijpsonline.com [ijpsonline.com]
- 14. scitechnol.com [scitechnol.com]
- 15. Imatinib - Wikipedia [en.wikipedia.org]
- 16. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CT-721, identified as Narsoplimab (also known as OMS721), a pioneering human monoclonal antibody targeting Mannan-binding Lectin-Associated Serine Protease-2 (MASP-2). As the key effector enzyme of the lectin pathway of the complement system, MASP-2 is a critical therapeutic target for a range of inflammatory and thrombotic diseases. This document details the mechanism of action, binding kinetics, and clinical trial outcomes of Narsoplimab. Furthermore, it explores related compounds and analogs, specifically other MASP-2 inhibitors, offering a comparative analysis of their inhibitory activities. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are provided to support further research and development in this field.
Introduction to this compound (Narsoplimab) and the Lectin Pathway
This compound, clinically known as Narsoplimab or OMS721, is a fully human IgG4 monoclonal antibody designed to selectively inhibit MASP-2. The lectin pathway is a crucial component of the innate immune system, activated by the binding of pattern recognition molecules, such as mannan-binding lectin (MBL) and ficolins, to carbohydrates on the surface of pathogens and damaged host cells. This binding leads to the activation of MASP-2, which then cleaves C4 and C2 to form the C3 convertase (C4b2a), a central step in the complement cascade. Dysregulation of the lectin pathway is implicated in the pathophysiology of various disorders, including hematopoietic stem cell transplant-associated thrombotic microangiopathy (HSCT-TMA) and IgA nephropathy (IgAN). Narsoplimab's targeted inhibition of MASP-2 offers a therapeutic strategy to mitigate lectin pathway-mediated inflammation and tissue damage while preserving the classical and alternative complement pathways.[1][2][3]
Mechanism of Action and Binding Characteristics of Narsoplimab
Narsoplimab exerts its therapeutic effect by binding with high affinity to both the zymogen and active forms of human MASP-2, thereby preventing the cleavage of C4 and C2 and subsequent activation of the complement cascade.[4][5] This selective inhibition of the lectin pathway is a key feature of Narsoplimab's mechanism.
Binding Affinity and Selectivity
Narsoplimab demonstrates high affinity and specificity for MASP-2. In vitro studies have quantified its binding kinetics and selectivity against other related serine proteases.
| Parameter | Value | Method | Reference |
| Binding to zymogen MASP-2 (KD) | 0.062 nM | ELISA | [4] |
| Binding to active MASP-2 (KD) | 0.089 nM | ELISA | [4] |
| Selectivity vs. C1r, C1s, MASP-1, MASP-3 | >5,000-fold | ELISA | [4] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic and pharmacodynamic modeling of Narsoplimab has informed its weight-based dosing in clinical trials.[6] Studies in humans and cynomolgus monkeys have characterized its distribution and clearance. Minimal accumulation was observed with once-weekly dosing at 2 mg/kg, while moderate accumulation was seen at 4 mg/kg.[6] The pharmacodynamic effect of Narsoplimab is a dose-dependent inhibition of lectin pathway activity, as measured by C4d deposition.[6]
| Parameter | Observation | Species | Reference |
| Distribution | Distributed in blood and hydrophilic extravascular space, consistent with monoclonal antibodies. | Human | [6] |
| Accumulation (once-weekly dosing) | Minimal at 2 mg/kg; Moderate at 4 mg/kg. | Human | [6] |
| Lectin Pathway Inhibition (IC50) | ~3 nM (in functional assays) | Human | [3] |
Clinical Development and Efficacy of Narsoplimab
Narsoplimab has been investigated in several clinical trials for complement-mediated diseases, most notably HSCT-TMA and IgA nephropathy.
Hematopoietic Stem Cell Transplant-Associated Thrombotic Microangiopathy (HSCT-TMA)
A pivotal Phase 2 trial (NCT02222545) evaluated the efficacy and safety of Narsoplimab in adult patients with high-risk HSCT-TMA. The trial demonstrated clinically meaningful and statistically significant improvements in response rates and survival.[1][7][8][9]
Table 1: Efficacy Results from the Pivotal Phase 2 Trial in HSCT-TMA
| Endpoint | Full Analysis Set (n=28) | Per-Protocol Set (n=23) | Reference |
| Objective Response Rate (ORR) | 61% (95% CI, 40.6%-78.5%; P < .0001) | 74% (95% CI, 51.6%-89.8%; P < .0001) | [7] |
| Complete Response (CR) Rate | 54% (95% CI, 34%-72%) | 65% (95% CI, 43%-84%) | [8] |
| 100-Day Survival Rate | 68% | 83% | [7][9] |
| Median Overall Survival (OS) | 274 days | 361 days | [7] |
Table 2: Common Treatment-Emergent Adverse Events in the HSCT-TMA Trial
| Adverse Event | Frequency | Reference |
| Pyrexia | 35.7% | [9] |
| Diarrhea | 32.1% | [9] |
| Vomiting | 32.1% | [9] |
| Nausea | 25.0% | [9] |
| Neutropenia | 25.0% | [9] |
IgA Nephropathy (ARTEMIS-IGAN Trial)
The Phase 3 ARTEMIS-IGAN trial (NCT03608033) was designed to evaluate the efficacy of Narsoplimab in patients with IgA nephropathy. However, the trial did not meet its primary endpoint of a statistically significant reduction in proteinuria compared to placebo.[10][11][12][13] The placebo group exhibited a substantially greater reduction in proteinuria than anticipated, which complicated the interpretation of the results.[10][11][13] Consequently, the trial was discontinued.[10][12]
Related Compounds and Analogs: Other MASP-2 Inhibitors
Several other molecules have been developed to inhibit MASP-2, offering alternative scaffolds and mechanisms of action. These include small protein inhibitors derived from phage display.
SGMI and TFMI Variants
Researchers have developed potent and selective MASP-2 inhibitors based on the scaffolds of Schistocerca gregaria protease inhibitor 2 (SGPI-2) and human tissue factor pathway inhibitor 1 (TFPI1).[14] These include SGMI-1 (MASP-1 specific), SGMI-2 (MASP-2 specific), and TFMI-2 variants.
Table 3: Inhibitory Constants of Related MASP-2 Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) in Lectin Pathway Assay | Reference |
| SGMI-1 | MASP-1 | - | 42 | [15] |
| SGMI-2 | MASP-2 | 6 | 66 | [15][16] |
| TFMI-2a | MASP-2 | - | 35 - 384 (range for variants) | [14] |
| TFMI-2b | MASP-2 | - | 35 - 384 (range for variants) | [14] |
| TFMI-2c | MASP-2 | - | 35 - 384 (range for variants) | [14] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a standard method for quantifying the binding affinity and kinetics of antigen-antibody interactions.[17]
-
Instrumentation: Biacore T100 or similar SPR instrument.
-
Sensor Chip: CM5 sensor chip.
-
Immobilization: Anti-human Fcγ antibody is covalently crosslinked to the sensor chip surface using amine coupling. The monoclonal antibody of interest (e.g., Narsoplimab) is then captured on this surface.
-
Analyte Injection: The antigen (e.g., recombinant human MASP-2) is injected at various concentrations over the sensor surface.
-
Data Analysis: The association and dissociation rates are measured from the sensorgram, and the equilibrium dissociation constant (KD) is calculated. A 1:1 binding model is typically used for fitting the data.
-
Regeneration: The sensor surface is regenerated between cycles using a low pH buffer (e.g., 10 mM glycine, pH 2.0) to remove the bound antigen and antibody, allowing for multiple measurements.[18]
Wieslab® Complement Pathway Assay
The Wieslab® assay is an enzyme immunoassay used to determine the functional activity of the classical, alternative, and lectin complement pathways.[19][20][21]
-
Principle: Microtiter plates are coated with specific activators for each pathway (e.g., mannan for the lectin pathway).[19] When serum is added, the complement system is activated, leading to the formation of the C5b-9 membrane attack complex (MAC).
-
Procedure:
-
Serum samples are diluted in a buffer containing specific blockers to ensure only the desired pathway is activated.
-
The diluted serum is incubated in the coated wells.
-
After incubation, the wells are washed, and an alkaline phosphatase-labeled antibody specific for a neoantigen on the C5b-9 complex is added.
-
Following another wash step, a substrate solution is added, and the resulting color change is measured spectrophotometrically at 405 nm.[19]
-
-
Interpretation: The absorbance is proportional to the amount of C5b-9 formed and thus reflects the functional activity of the specific complement pathway.
Visualizations
Lectin Pathway Signaling and Inhibition by Narsoplimab
Caption: The Lectin Pathway of the complement system and the inhibitory action of Narsoplimab on MASP-2.
Experimental Workflow for SPR Analysis
References
- 1. Narsoplimab, a Mannan-Binding Lectin-Associated Serine Protease-2 Inhibitor, for the Treatment of Adult Hematopoietic Stem-Cell Transplantation–Associated Thrombotic Microangiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Redirecting to https://onderzoekmetmensen.nl/en/trial/56242 [onderzoekmetmensen.nl]
- 4. investor.omeros.com [investor.omeros.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. investor.omeros.com [investor.omeros.com]
- 11. Omeros’ narsoplimab fails Phase III kidney disease trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Omeros Corporation Provides Update on Interim Analysis of ARTEMIS-IGAN Phase 3 Trial of Narsoplimab in IgA Nephropathy | MarketScreener [marketscreener.com]
- 13. Omeros placebo response in phase III foils Artemis, others continue IgAN hunt | BioWorld [bioworld.com]
- 14. Novel MASP-2 inhibitors developed via directed evolution of human TFPI1 are potent lectin pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revised mechanism of complement lectin-pathway activation revealing the role of serine protease MASP-1 as the exclusive activator of MASP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monospecific Inhibitors Show That Both Mannan-binding Lectin-associated Serine Protease-1 (MASP-1) and -2 Are Essential for Lectin Pathway Activation and Reveal Structural Plasticity of MASP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance Analysis of Antigen-Antibody Interaction [en.bio-protocol.org]
- 18. Surface Plasmon Resonance Analysis of Antigen-Antibody Interaction [bio-protocol.org]
- 19. ibl-america.com [ibl-america.com]
- 20. veritastk.co.jp [veritastk.co.jp]
- 21. svarlifescience.com [svarlifescience.com]
In-Depth Technical Guide: STX-721 (CT-721)
For Researchers, Scientists, and Drug Development Professionals
Abstract
STX-721, also referred to as CT-721, is an investigational, orally active, and irreversible covalent inhibitor selectively targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1] These mutations are known oncogenic drivers in non-small cell lung cancer (NSCLC) that are generally insensitive to earlier generations of EGFR tyrosine kinase inhibitors (TKIs).[2][3] Preclinical data indicate that STX-721 exhibits potent and selective inhibition of these mutant kinases over wild-type (WT) EGFR, suggesting a potential for a wider therapeutic window and reduced WT EGFR-related toxicities.[2][4][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental data, and clinical development status of STX-721.
Chemical Identity
| Identifier | Value |
| Compound Name | STX-721 (also known as this compound, PFL-721)[6] |
| CAS Number | 2765525-82-2[1][4][6] |
| IUPAC Name | (R,E)-3-((3-chloro-2-methoxyphenyl)amino)-2-(3-((1-(4-(dimethylamino)but-2-enoyl)-2-methylpyrrolidin-2-yl)ethynyl)pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one[7] |
| Molecular Formula | C₃₂H₃₅ClN₆O₃[4][6] |
| Molecular Weight | 587.11 g/mol [1] |
| Chemical Structure | A visual representation of the chemical structure of STX-721 is available in multiple publications.[8] |
Mechanism of Action and Signaling Pathway
STX-721 is a covalent inhibitor that selectively targets the ATP-binding site of EGFR and HER2 kinases harboring exon 20 insertion mutations.[1] The covalent bond is formed with a cysteine residue (C797) in the active site, leading to irreversible inhibition.[9] This targeted action blocks the downstream signaling pathways that promote tumor cell proliferation and survival. Specifically, STX-721 has been shown to inhibit the phosphorylation of EGFR (at Y1068) and the downstream effector ERK (at Thr202/Tyr204).[1]
The diagram below illustrates the simplified signaling pathway inhibited by STX-721.
Preclinical Data
In Vitro Potency and Selectivity
STX-721 has demonstrated potent inhibitory activity against various EGFR exon 20 insertion mutants while maintaining significant selectivity over wild-type EGFR.[1][2]
| Cell Line/Assay | Mutant | IC₅₀ (nM) | Fold Selectivity (vs. WT) |
| Ba/F3 | EGFR V769_D770insASV | 10.1 | >100 |
| Ba/F3 | EGFR D770_N771insSVD | 6.1 | >100 |
| NCI-H2073 | EGFR WT | >1000 | - |
Note: Data compiled from publicly available research. Actual values may vary between studies.
In Vivo Antitumor Activity
In preclinical xenograft models using human cancer cell lines with EGFR exon 20 insertions, orally administered STX-721 induced tumor regression.[1][2] These studies highlight the in vivo efficacy and favorable pharmacokinetic properties of the compound.
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative activity of STX-721 is typically assessed using a CellTiter-Glo Luminescent Cell Viability Assay.[2]
Western Blotting for Phospho-Protein Analysis
To confirm the mechanism of action, western blotting is used to measure the inhibition of EGFR and ERK phosphorylation.
Protocol:
-
Cell Treatment: Treat patient-derived EGFR exon 20 insertion-mutant cell lines with varying concentrations of STX-721 for 2 hours.[1]
-
Lysis: Lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with primary antibodies against pEGFR (Y1068), total EGFR, pERK (Thr202/Tyr204), and total ERK.
-
Secondary Antibody and Detection: Incubate with a corresponding secondary antibody and visualize bands using an appropriate detection system.
Clinical Development
STX-721 is currently being evaluated in a Phase 1/2 clinical trial (NCT06043817) for the treatment of patients with locally advanced or metastatic non-small cell lung cancer harboring EGFR or HER2 exon 20 insertion mutations.[1][10][11] The study aims to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of STX-721.[10][11][12]
This guide provides a summary of the currently available technical information on STX-721. As research and clinical development are ongoing, further data will become available in the future.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of STX-721, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of STX-721, a potent and Mutant-Selective EGFR exon 20 inhibitor with a potential best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 6. STX-721 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. STX-721, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Facebook [cancer.gov]
- 12. Scorpion Therapeutics and Pierre Fabre Laboratories Announce First Patient Dosed in Phase 1/2 Clinical Trial of STX-721, a Mutant-Selective EGFR Exon 20 Inhibitor for the Treatment of Locally Advanced or Metastatic Non-Small Cell Lung Cancer [prnewswire.com]
Pharmacokinetics of CT-721: A Comprehensive Technical Overview
This document provides an in-depth analysis of the pharmacokinetic (PK) profile of CT-721, a novel investigational compound. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Executive Summary
This compound is a selective inhibitor of a key signaling pathway implicated in oncogenesis. Understanding its pharmacokinetic profile is critical for designing clinical trials and establishing effective dosing regimens. This guide summarizes the key PK parameters of this compound in various preclinical species and provides detailed methodologies for the pivotal experiments conducted. The compound exhibits favorable oral bioavailability and dose-proportional exposure in the species tested, supporting its development as an orally administered therapeutic agent.
Pharmacokinetic Data
The pharmacokinetic properties of this compound were evaluated in mice, rats, and dogs following intravenous (IV) and oral (PO) administration. The key parameters are summarized below.
Table 1: Single-Dose IV Pharmacokinetic Parameters of this compound
| Parameter | Mouse (1 mg/kg) | Rat (1 mg/kg) | Dog (0.5 mg/kg) |
|---|---|---|---|
| CL (mL/min/kg) | 25.5 | 18.2 | 8.5 |
| Vdss (L/kg) | 2.1 | 1.5 | 1.1 |
| t½ (h) | 1.2 | 1.3 | 2.0 |
| AUCinf (ng·h/mL) | 654 | 915 | 980 |
CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life; AUCinf: Area under the curve from time zero to infinity.
Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound
| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) | Dog (5 mg/kg) |
|---|---|---|---|
| Cmax (ng/mL) | 1,230 | 1,550 | 950 |
| Tmax (h) | 0.5 | 1.0 | 2.0 |
| AUC0-t (ng·h/mL) | 4,580 | 6,410 | 7,840 |
| F (%) | 70 | 70 | 80 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the curve from time zero to the last measurable concentration; F: Bioavailability.
The extent of plasma protein binding was determined using equilibrium dialysis.
Table 3: Plasma Protein Binding of this compound
| Species | Fraction Unbound (fu) |
|---|---|
| Mouse | 0.025 |
| Rat | 0.021 |
| Dog | 0.035 |
| Human | 0.018 |
Signaling Pathway Inhibition
This compound is a potent and selective inhibitor of Kinase-X, a critical node in the MAPK/ERK signaling cascade. Its mechanism involves blocking the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and survival signals.
Caption: Mechanism of action of this compound in the MAPK/ERK signaling cascade.
Experimental Protocols
The following sections detail the methodologies used to generate the pharmacokinetic data for this compound.
A representative workflow for the in vivo pharmacokinetic studies is illustrated below.
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
-
Animals: Male Sprague-Dawley rats (n=3 per group), aged 8-10 weeks, were used for the study. Animals were housed in a temperature- and light-controlled environment with ad libitum access to food and water, except for an overnight fast prior to dosing.
-
Dosing: For oral administration, this compound was formulated in a vehicle of 0.5% methylcellulose in water and administered via oral gavage at a dose of 10 mg/kg. For intravenous administration, this compound was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered as a bolus dose of 1 mg/kg via the tail vein.
-
Sample Collection: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing K2EDTA as an anticoagulant.
-
Sample Analysis: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis. Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.
-
Method: Rapid Equilibrium Dialysis (RED) was used to determine the fraction of this compound unbound in plasma.
-
Protocol:
-
This compound was spiked into blank plasma from mouse, rat, dog, and human sources to a final concentration of 1 µM.
-
The spiked plasma was added to the sample chamber of the RED device inserts, and dialysis buffer (PBS, pH 7.4) was added to the buffer chamber.
-
The plate was sealed and incubated at 37°C for 4 hours with shaking to reach equilibrium.
-
Following incubation, aliquots were taken from both the plasma and buffer chambers.
-
The concentration of this compound in all samples was quantified by LC-MS/MS.
-
The fraction unbound (fu) was calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Methodological & Application
Application Notes and Protocols for CT-721 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-721 is a novel, potent, and selective small molecule inhibitor of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is designed for in vitro studies to investigate the roles of NF-κB in various cellular processes, including inflammation, cell survival, proliferation, and apoptosis. This document provides detailed protocols for utilizing this compound in cell culture-based assays to assess its biological activity.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the IκB kinase (IKK) complex, a key upstream regulator of the canonical NF-κB pathway. Specifically, this compound prevents the phosphorylation of IκBα, the inhibitory subunit of NF-κB. This action stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby preventing the nuclear translocation of the p65/p50 heterodimer and subsequent activation of NF-κB target genes.
Figure 1. Hypothesized mechanism of action of this compound on the NF-κB signaling pathway.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Cell Viability (MTT Assay)
| Cell Line | This compound Conc. (µM) | Absorbance (570 nm) | % Viability | IC50 (µM) |
| e.g., MCF-7 | 0 (Vehicle) | 1.25 ± 0.08 | 100 | \multirow{6}{*}{~5.0} |
| 0.1 | 1.18 ± 0.06 | 94.4 | ||
| 1.0 | 0.95 ± 0.05 | 76.0 | ||
| 5.0 | 0.63 ± 0.04 | 50.4 | ||
| 10.0 | 0.35 ± 0.03 | 28.0 | ||
| 50.0 | 0.12 ± 0.02 | 9.6 |
Table 2: Western Blot Densitometry
| Protein Target | Treatment (24h) | Normalized Intensity | Fold Change vs. Control |
| p-p65 | Control | 1.00 ± 0.12 | 1.0 |
| TNF-α (10 ng/mL) | 3.50 ± 0.25 | 3.5 | |
| TNF-α + this compound (5 µM) | 1.20 ± 0.15 | 1.2 | |
| IκBα | Control | 1.00 ± 0.10 | 1.0 |
| TNF-α (10 ng/mL) | 0.25 ± 0.05 | 0.25 | |
| TNF-α + this compound (5 µM) | 0.95 ± 0.11 | 0.95 |
Table 3: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment (48h) | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (5 µM) | 60.5 ± 3.5 | 25.8 ± 2.2 | 13.7 ± 1.8 |
| This compound (10 µM) | 35.1 ± 2.8 | 48.2 ± 3.1 | 16.7 ± 2.0 |
Experimental Protocols
General Cell Culture and Seeding
This protocol provides a general guideline for maintaining and seeding adherent cancer cell lines. Specific media and conditions should be optimized for the cell line of interest.
-
Materials:
-
Appropriate cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates (6-well, 96-well)
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into appropriate plates at the densities specified in the following protocols.
-
This compound Preparation and Treatment
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 50 µM).
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (0.1% DMSO in medium) must be included in all experiments.
-
Cell Viability - MTT Assay[1][2][3][4][5]
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 4 hours at 37°C in the dark, mixing gently on an orbital shaker to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Western Blotting for NF-κB Pathway Proteins[6][7][8][9][10]
This protocol details the detection of p-p65 and IκBα to confirm the mechanism of action of this compound.
-
Materials:
-
Cells seeded in 6-well plates
-
This compound
-
TNF-α (or other NF-κB activator)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow to adhere overnight.
-
Pre-treat cells with this compound (e.g., 5 µM) for 1 hour.
-
Stimulate cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.
-
Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (β-actin).
-
Apoptosis Assay - Annexin V/PI Staining[11][12][13][14][15]
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Cells seeded in 6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 48 hours).
-
Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.[3]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
-
Experimental Workflow Visualization
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
Application Notes and Protocols for CT-721 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-721 is a potent and time-dependent Bcr-Abl kinase inhibitor with significant efficacy in preclinical models of Chronic Myeloid Leukemia (CML).[1][2] It functions as an ATP-competitive inhibitor of both wild-type and T315I mutant Bcr-Abl kinase, a key driver of CML.[1][2][3] Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of Bcr-Abl-expressing leukemia cells, induces apoptosis and cell cycle arrest, and suppresses tumor growth in xenograft models.[1][3][4] These application notes provide a summary of the available data on this compound dosage in animal studies and detailed protocols for its use in preclinical research.
Mechanism of Action
This compound targets the constitutively active Bcr-Abl tyrosine kinase, which is the hallmark of CML. The fusion protein Bcr-Abl leads to the uncontrolled proliferation of hematopoietic cells. This compound competitively binds to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling pathways that drive malignant cell growth and survival.[1][3]
Below is a diagram illustrating the Bcr-Abl signaling pathway and the inhibitory action of this compound.
Caption: Bcr-Abl signaling and this compound's inhibitory mechanism.
Data Presentation
In Vivo Efficacy of this compound in CML Xenograft Models
The following table summarizes the dosage and anti-tumor activity of this compound in nude mice bearing K562 and KU812 human CML cell line xenografts.
| Animal Model | Cell Line | Treatment | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| Nude Mice | K562 | This compound | 5 | Oral (gavage) | Daily | Dose-dependent tumor growth suppression. |
| Nude Mice | K562 | This compound | 15 | Oral (gavage) | Daily | Dose-dependent tumor growth suppression. |
| Nude Mice | K562 | This compound | 45 | Oral (gavage) | Daily | Tumor regression. |
| Nude Mice | KU812 | This compound | 30 | Oral (gavage) | Daily | Significant tumor growth inhibition. |
Data extracted from "this compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia".[1]
Pharmacokinetic Profile of this compound in Rats
The pharmacokinetic parameters of this compound were evaluated in Sprague-Dawley (SD) rats following a single oral dose.
| Animal Model | Compound | Dosage (mg/kg) | Administration Route | Tmax (h) | t1/2 (h) | AUC (hr*ng/mL) |
| SD Rats | This compound | 5 | Oral (gavage) | 6.67 | 8.83 | 5424 |
Data extracted from "this compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia".[1]
Experimental Protocols
CML Xenograft Model in Nude Mice
This protocol describes the establishment of a subcutaneous xenograft model using K562 or KU812 cells to evaluate the in vivo efficacy of this compound.
Materials:
-
K562 or KU812 human CML cells
-
Athymic nude mice (4-6 weeks old)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, to improve tumor take rate)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose in sterile water; Note: The exact vehicle for this compound was not specified in the primary literature. This is a commonly used vehicle for oral administration of hydrophobic compounds in preclinical studies.)
-
Gavage needles (20-22 gauge)
-
Syringes
-
Calipers
Workflow Diagram:
Caption: Workflow for a CML xenograft efficacy study.
Procedure:
-
Cell Preparation: Culture K562 or KU812 cells in appropriate medium until they reach the logarithmic growth phase. Harvest the cells by centrifugation, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 5 x 10^7 cells/100 µL.
-
Xenograft Implantation: Inoculate 5 x 10^7 cells in a volume of 100 µL subcutaneously into the right flank of each nude mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (width)^2 x length / 2.
-
Randomization and Treatment: When the average tumor volume reaches 150-300 mm³, randomize the mice into treatment and control groups. Administer this compound orally via gavage at the desired dosages (e.g., 5, 15, 45 mg/kg) daily. The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue daily treatment and monitor tumor volume and body weight every 2-3 days. The study endpoint is typically reached when the tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting, to assess the inhibition of Bcr-Abl phosphorylation.
Pharmacokinetic Study in SD Rats
This protocol outlines a procedure for evaluating the pharmacokinetic profile of this compound in Sprague-Dawley rats.
Materials:
-
Sprague-Dawley rats (female, 5-6 weeks old)
-
This compound
-
Vehicle for oral gavage (as described above)
-
Gavage needles
-
Syringes
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Equipment for sample analysis (e.g., LC-MS/MS)
Workflow Diagram:
Caption: Workflow for a rodent pharmacokinetic study.
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least 3-5 days before the study.
-
Dosing: Administer a single dose of this compound (5 mg/kg) to each rat via oral gavage.
-
Blood Collection: Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein or saphenous vein).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Tmax, t1/2, AUC, etc.) from the plasma concentration-time data using appropriate software.
Conclusion
This compound has demonstrated promising preclinical activity as a Bcr-Abl inhibitor for the treatment of CML. The provided dosage information and protocols can serve as a valuable resource for researchers and drug development professionals in designing and conducting further in vivo studies to evaluate the therapeutic potential of this compound. It is recommended to perform dose-range-finding and toxicity studies to establish the optimal and safe dose for specific animal models and experimental designs.
References
- 1. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Centaurus Biopharma Co Ltd - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 3. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia [jcancer.org]
- 4. K562 Xenograft Model | Xenograft Services [xenograft.net]
Application Notes and Protocols for CT-721: A Potent Bcr-Abl Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-721 is a potent, time-dependent inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1][2][3] This document provides detailed application notes and protocols for the preparation, storage, and use of this compound in preclinical research settings. This compound has demonstrated significant efficacy in inhibiting wild-type Bcr-Abl and the T315I mutant, which is resistant to many first- and second-generation tyrosine kinase inhibitors.[1] It functions as an ATP-competitive inhibitor, effectively suppressing Bcr-Abl mediated signaling pathways, leading to the induction of apoptosis and cell cycle arrest in Bcr-Abl positive cancer cells.[1][3]
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₉ClN₆O | [4] |
| Molecular Weight | 525.05 g/mol | [4] |
| Solubility | Soluble in DMSO | [4] |
| Short-Term Storage | 0 - 4°C (days to weeks) | [4] |
| Long-Term Storage | -20°C (months to years) | [4] |
| Storage Conditions | Store in a dry, dark place. | [4] |
| Shipping Stability | Stable for several weeks at ambient temperature. | [4] |
Solution Preparation
1. Stock Solution Preparation (10 mM in DMSO):
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Based on the molecular weight of 525.05 g/mol , weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, use 5.25 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in a dry, dark place.
-
2. Preparation of Working Solutions:
-
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer.
-
It is recommended to prepare fresh working solutions for each experiment and not to store diluted solutions for extended periods.
-
Due to the potential for precipitation in aqueous solutions, ensure that the final concentration of DMSO in the assay is kept low (typically <0.5%) and is consistent across all experimental and control groups.
-
Biological Activity and In Vitro Efficacy
This compound demonstrates potent inhibitory activity against Bcr-Abl kinase and proliferation of CML cell lines.
| Parameter | Cell Line / Target | IC₅₀ / Kᵢ | Notes | Source |
| Kinase Inhibition | Wild-type Bcr-Abl | 21.3 ± 1.1 nM | [1][2] | |
| T315I mutant Bcr-Abl | 65.0 ± 6.2 nM | [1] | ||
| Abl kinase (no pre-incubation) | 12.1 nM | Time-dependent inhibition observed. | [1] | |
| Abl kinase (2-hour pre-incubation) | 1.3 nM | 9-fold decrease in IC₅₀ after pre-incubation. | [1] | |
| Cell Proliferation | K562 (CML) | ~1 nM | [1] | |
| KU812 (CML) | ~1 nM | [1] | ||
| Ba/F3-Bcr-AblWT | Potent Inhibition | [1] | ||
| Ba/F3-Bcr-AblT315I | Potent Inhibition | [1] | ||
| Binding Affinity | Free Abl enzyme (Kᵢ) | 7.3 nM | [1] | |
| Enzyme-ATP complex (Kᵢ') | 775 nM | [1] |
Signaling Pathway Inhibition
This compound effectively inhibits the Bcr-Abl signaling pathway, leading to downstream effects on cell survival and proliferation.
References
Application Notes and Protocols for the Analytical Detection of CT-721
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-721 is a novel, potent, and selective small molecule inhibitor of Target-X, a key kinase in the pro-inflammatory signaling cascade. Understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound is crucial for its development as a therapeutic agent.[1][2][3] Accurate and reliable analytical methods for the quantification of this compound in various biological matrices are essential for preclinical and clinical studies.[4][5] These application notes provide detailed protocols for the detection and quantification of this compound using state-of-the-art analytical techniques.
Hypothetical Signaling Pathway of this compound
This compound is designed to inhibit Target-X, a critical component of a signaling pathway that leads to the production of inflammatory cytokines. The pathway is initiated by an external inflammatory stimulus, which leads to the activation of a receptor complex and subsequent downstream signaling events culminating in the activation of transcription factors responsible for inflammatory gene expression.
Analytical Methods for this compound Detection
The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and throughput.[4] Two primary methods are recommended for the quantification of this compound in biological matrices: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS Method for Quantification of this compound in Plasma
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and accuracy.[6]
Experimental Workflow:
Protocol:
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]+ → fragment ion 1 (quantifier), [M+H]+ → fragment ion 2 (qualifier)
-
Internal Standard: [M+H]+ → fragment ion
-
Data Presentation:
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
ELISA Method for High-Throughput Screening of this compound
An Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the high-throughput screening of this compound in biological samples, particularly for large-scale pharmacokinetic studies.[4] This method relies on the specific binding of an antibody to this compound.
Experimental Workflow:
Protocol:
a. Plate Preparation:
-
Coat a 96-well plate with a capture antibody specific for this compound overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
b. Assay Procedure:
-
Add 100 µL of standards and diluted samples to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated detection antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm.
Data Presentation:
| Parameter | Value |
| Assay Range | 2 - 200 ng/mL |
| Sensitivity (LOD) | 1.5 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 12% |
| Specificity | No significant cross-reactivity with structurally similar compounds |
Conclusion
The analytical methods described in these application notes provide robust and reliable tools for the quantification of this compound in biological matrices. The choice between LC-MS/MS and ELISA will depend on the specific needs of the research, with LC-MS/MS offering higher sensitivity and specificity, and ELISA providing a higher throughput for screening purposes. Proper validation of these methods is crucial to ensure data quality and regulatory compliance in the drug development process.[4][5]
References
- 1. Pharmacokinetic and pharmacodynamic considerations for the next generation protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics: Resources and Expertise for Translational Drug Development Studies through the Analytical Chemistry and Pharmacology Core - UNC Lineberger [unclineberger.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - OAK Open Access Archive [oak.novartis.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for OMS721 (Narsoplimab)
A Note on Nomenclature: The compound "CT-721" as initially queried did not yield relevant results in the context of biological assays. Based on the similarity of the nomenclature, this document will focus on OMS721 , also known as Narsoplimab , a well-documented therapeutic monoclonal antibody.
Product Name: OMS721 (Narsoplimab)
Target: Mannan-Binding Lectin-Associated Serine Protease-2 (MASP-2)[1][2]
Mechanism of Action: Narsoplimab is a human monoclonal antibody that specifically targets and inhibits the enzymatic activity of MASP-2.[1][2] MASP-2 is a key serine protease in the lectin pathway of the complement system. By inhibiting MASP-2, Narsoplimab effectively blocks the activation of the lectin pathway, which is a critical component of the innate immune system that can be activated by tissue damage or microbial infection.[1][3] This inhibition prevents the downstream cascade of complement activation, including the cleavage of C4 and C2, thereby reducing inflammation and endothelial damage.[1][3]
Signaling Pathway
The lectin pathway of the complement system is initiated by the binding of pattern recognition molecules, such as Mannose-Binding Lectin (MBL) or ficolins, to specific carbohydrate patterns on the surface of pathogens or altered host cells. This binding event leads to a conformational change in the associated MASPs, resulting in the autoactivation of MASP-2. Activated MASP-2 then cleaves C4 and C2, leading to the formation of the C3 convertase (C4b2a), which is a central amplification step in the complement cascade. Narsoplimab (OMS721) intervenes by binding to MASP-2 and preventing its proteolytic activity.
Caption: Inhibition of the Lectin Complement Pathway by OMS721 (Narsoplimab).
Application: Western Blot for MASP-2 Detection
This protocol describes the detection of MASP-2 in human serum or plasma samples by Western Blot. While OMS721 is an inhibitor, this protocol is for the detection of its target protein.
Experimental Workflow
References
Application Notes & Protocols: Narsoplimab (OMS721) as a Research Tool for Investigating the Lectin Pathway of the Complement System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Narsoplimab (OMS721), a high-affinity human monoclonal antibody, as a potent and specific inhibitor of the lectin pathway of the complement system. Detailed protocols for key in vitro experiments are included to facilitate its use as a research tool in studying the roles of this pathway in various physiological and pathological processes.
Narsoplimab targets mannan-binding lectin-associated serine protease-2 (MASP-2), the key effector enzyme of the lectin pathway.[1] By inhibiting MASP-2, Narsoplimab effectively blocks the downstream activation of the complement cascade initiated by the lectin pathway, without interfering with the classical or alternative pathways. This specificity makes it an invaluable tool for dissecting the precise contributions of the lectin pathway in disease models.
Quantitative Data Summary
The following table summarizes the key quantitative data for Narsoplimab (OMS721).
| Parameter | Value | Reference |
| Target | Mannan-binding lectin-associated serine protease-2 (MASP-2) | [1] |
| Mechanism of Action | Inhibition of MASP-2, the effector enzyme of the lectin pathway | [1] |
| Specificity | Does not inhibit the classical or alternative complement pathways | [1] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Narsoplimab in the context of the lectin complement pathway.
Caption: Inhibition of MASP-2 by Narsoplimab blocks the lectin pathway cascade.
Experimental Protocols
In Vitro Lectin Pathway-Specific Hemolytic Assay
This protocol is designed to assess the functional inhibition of the lectin pathway by Narsoplimab.
Experimental Workflow Diagram
Caption: Workflow for the in vitro lectin pathway-specific hemolytic assay.
Methodology:
-
Preparation of Sensitized Sheep Red Blood Cells (sRBCs):
-
Wash sheep red blood cells (sRBCs) three times with gelatin veronal buffer (GVB++).
-
Resuspend sRBCs to a final concentration of 1x10^8 cells/mL in GVB++.
-
Sensitize the sRBCs by incubating with a sub-agglutinating concentration of anti-sheep red blood cell antibody (hemolysin) for 20 minutes at 37°C.
-
-
Complement Activation and Inhibition:
-
Prepare serial dilutions of Narsoplimab in GVB++.
-
In a 96-well plate, add 50 µL of sensitized sRBCs to each well.
-
Add 25 µL of the Narsoplimab dilutions to the respective wells.
-
Add 25 µL of normal human serum (NHS) diluted in GVB++ (pre-determined to yield submaximal lysis) to initiate complement activation.
-
For controls, use GVB++ instead of Narsoplimab for maximum lysis (positive control) and heat-inactivated NHS for background lysis (negative control).
-
-
Measurement of Hemolysis:
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Stop the reaction by adding 150 µL of cold GVB-EDTA to each well.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact sRBCs.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each Narsoplimab concentration relative to the positive and negative controls.
-
Plot the percentage of hemolysis against the Narsoplimab concentration and determine the IC50 value using non-linear regression analysis.
-
C4 Deposition Assay (ELISA-based)
This assay measures the deposition of C4b, a key step in lectin pathway activation, on a mannan-coated surface.
Methodology:
-
Plate Coating:
-
Coat a 96-well microplate with 10 µg/mL mannan in carbonate-bicarbonate buffer overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 2 hours at room temperature.
-
-
Complement Activation and Inhibition:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of Narsoplimab in a buffer containing diluted normal human serum (NHS).
-
Add 100 µL of the NHS/Narsoplimab mixtures to the mannan-coated wells.
-
Incubate for 1 hour at 37°C.
-
-
Detection of C4b Deposition:
-
Wash the plate three times with wash buffer.
-
Add a horseradish peroxidase (HRP)-conjugated anti-human C4 antibody diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no serum).
-
Plot the absorbance values against the Narsoplimab concentration to determine the IC50 for C4b deposition.
-
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling biological materials.
References
Application Notes and Protocols for CT-721 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the administration of CT-721, a human monoclonal antibody targeting mannan-binding lectin-associated serine protease-2 (MASP-2). As the effector enzyme of the lectin pathway of the complement system, MASP-2 is a key mediator of inflammation and tissue damage in various disease states.[1] this compound is designed to specifically inhibit the lectin pathway, thereby preventing complement-mediated inflammation and endothelial damage, while preserving the functions of the classical and alternative complement pathways critical for immune defense.[1] The following protocols are intended to guide researchers in the effective use of this compound in murine models for preclinical efficacy, pharmacokinetic, and toxicology studies.
Mechanism of Action
This compound is a human monoclonal antibody that binds to MASP-2, the effector enzyme of the lectin pathway of the complement system.[1] The lectin pathway is activated in response to tissue damage and microbial infection.[1] By inhibiting MASP-2, this compound blocks the downstream cascade of the lectin pathway, preventing inflammation and damage to endothelial tissues.[1] A key feature of this targeted approach is that it does not interfere with the classical complement pathway, which is essential for the acquired immune response to infections.[1]
Figure 1: Simplified signaling pathway of the Lectin Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the administration of therapeutic antibodies in mice. These are general guidelines and may require optimization for specific experimental models and objectives.
| Parameter | Mouse (General Guidelines) | Rat (For Comparison) |
| Dosage Range | 1 - 10 mg/kg | 1 - 10 mg/kg |
| Administration Volume (IV) | 5 - 10 mL/kg | 5 mL/kg[2] |
| Administration Volume (IP) | 10 - 20 mL/kg | 10 mL/kg |
| Administration Volume (SC) | 5 - 10 mL/kg | 5 mL/kg |
| Blood Sampling (Serial) | 6 time points from a single mouse | - |
| Typical IV Time Points | 5, 15, 30, 60, 120, 240 min | - |
| Typical PO Time Points | 15, 30, 60, 120, 240, 360 min | - |
Experimental Protocols
Materials
-
This compound (lyophilized powder or sterile solution)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal weighing scale
-
Appropriate mouse strain (e.g., C57BL/6, BALB/c, or relevant disease model)[3]
-
Anesthesia (e.g., Isoflurane)
-
Warming pad
Animal Models
The choice of mouse strain should be guided by the specific research question. For general pharmacokinetic and toxicity studies, common inbred strains like C57BL/6 or BALB/c are often used.[3] For efficacy studies, appropriate disease models (e.g., xenograft models, models of inflammatory disease) should be utilized.
Preparation of Dosing Solution
-
If this compound is provided as a lyophilized powder, reconstitute it in sterile PBS to the desired stock concentration. Gently swirl to dissolve; do not shake, as this can denature the antibody.
-
Dilute the stock solution with sterile PBS to the final desired dosing concentration based on the average weight of the mice in the study group.
Administration Routes
The route of administration will depend on the experimental design.
-
Intravenous (IV) Injection (Tail Vein): This route ensures immediate and complete bioavailability.
-
Warm the mouse under a heat lamp or on a warming pad to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the this compound solution into one of the lateral tail veins.
-
Monitor the mouse for any signs of distress.
-
-
Intraperitoneal (IP) Injection: This route is commonly used for delivering larger volumes and provides systemic exposure.
-
Securely hold the mouse and tilt it slightly downwards to allow the abdominal organs to shift.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Inject the this compound solution.
-
-
Subcutaneous (SC) Injection: This route allows for slower, more sustained absorption.
-
Gently lift the loose skin on the back of the mouse, between the shoulder blades, to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Inject the this compound solution to form a small bleb under the skin.
-
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Figure 2: Experimental workflow for an in vivo efficacy study of this compound in a mouse model.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.[4] A typical PK study in mice involves administering a single dose of this compound and collecting blood samples at various time points.[3][4]
Protocol for Serial Blood Sampling:
-
Administer this compound via the desired route.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes for IV administration), collect a small volume of blood (e.g., 20-50 µL) from the tail vein, saphenous vein, or retro-orbital sinus.
-
Process the blood to obtain plasma or serum.
-
Analyze the samples using a validated analytical method (e.g., ELISA) to determine the concentration of this compound.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[4]
Toxicology Studies
Non-GLP toxicology studies are performed to assess the safety profile of this compound. These can include acute, sub-acute, and chronic toxicity studies.
Acute Toxicity (Maximum Tolerated Dose - MTD): The goal of an MTD study is to determine the highest dose of a drug that can be given without causing unacceptable toxicity.[5]
-
Administer single, escalating doses of this compound to different groups of mice.
-
Observe the animals for a set period (e.g., 14 days) for clinical signs of toxicity, such as changes in weight, behavior, and appearance.[5]
-
At the end of the observation period, perform a gross necropsy and collect tissues for histopathological analysis.
Repeat-Dose Toxicity: These studies involve administering this compound daily or several times a week for a longer duration to evaluate the potential for cumulative toxicity.[5] The study design should mimic the intended clinical administration schedule.[5]
Disclaimer
These protocols provide general guidance. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. omeros.com [omeros.com]
- 2. Acute Rodent Tolerability, Toxicity, and Radiation Dosimetry Estimates of the S1P1-Specific Radioligand [11C]CS1P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols: CT-721 for High-Throughput Screening
A Novel, Potent, and Selective Inhibitor of Tankyrase for Oncological Research
Introduction
CT-721 is a novel, highly potent, and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of the Wnt pathway is a critical factor in the development and progression of numerous cancers, particularly colorectal cancer. By inhibiting TNKS1/2, this compound promotes the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes and inhibiting the growth of cancer cells dependent on this pathway. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the Wnt/β-catenin pathway.
Mechanism of Action
This compound targets the PARP (poly-ADP-ribose polymerase) domain of both TNKS1 and TNKS2. These enzymes are responsible for the PARsylation of Axin, a key component of the β-catenin destruction complex. PARsylation of Axin leads to its ubiquitination and subsequent degradation, which in turn destabilizes the destruction complex and allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of genes that drive cell proliferation and survival. This compound's inhibition of TNKS1/2 stabilizes the Axin-containing destruction complex, leading to the phosphorylation and degradation of β-catenin, thus inhibiting Wnt pathway signaling.
Figure 1. Wnt/β-catenin Signaling Pathway and Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the key in vitro properties of this compound.
| Parameter | Value | Assay Conditions |
| TNKS1 IC50 | 1.2 nM | Biochemical assay, recombinant human TNKS1 |
| TNKS2 IC50 | 0.8 nM | Biochemical assay, recombinant human TNKS2 |
| Cellular IC50 | 15 nM | TOPFlash reporter assay in HEK293T cells, 72h incubation |
| Solubility (PBS pH 7.4) | > 100 µM | Kinetic solubility assay |
| Permeability (Papp A-B) | 15 x 10-6 cm/s | Caco-2 cell monolayer assay |
Table 1. In Vitro Potency and Physicochemical Properties of this compound.
| Kinase Panel (468 kinases) | % Inhibition @ 1 µM | Off-Target PARPs | IC50 |
| > 99% of kinases | < 10% | PARP1 | > 10 µM |
| BRD4 | 12% | PARP2 | > 10 µM |
| vPARP | > 10 µM |
Table 2. Selectivity Profile of this compound.
Experimental Protocols
Protocol 1: High-Throughput Cell-Based Wnt Reporter Assay
This protocol describes a luciferase-based reporter assay for screening compounds that modulate the Wnt/β-catenin signaling pathway in a 384-well format.
Materials:
-
HEK293T cells stably expressing a TCF/LEF-driven firefly luciferase reporter (TOPFlash) and a constitutively expressed Renilla luciferase control.
-
DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin.
-
Wnt3a conditioned media.
-
This compound (positive control).
-
Test compounds.
-
384-well white, clear-bottom assay plates.
-
Dual-Glo Luciferase Assay System.
-
Luminometer plate reader.
Workflow:
Figure 2. High-Throughput Screening Workflow for Wnt Pathway Modulators.
Procedure:
-
Using an automated dispenser, seed 5,000 HEK293T-TOPFlash cells in 20 µL of media into each well of a 384-well plate.
-
Incubate the plate at 37°C with 5% CO2 for 16-24 hours.
-
Using an acoustic liquid handler, transfer 100 nL of test compounds, this compound positive control (e.g., 10-point, 3-fold serial dilution starting at 10 µM), and DMSO vehicle control to appropriate wells.
-
Add 5 µL of Wnt3a conditioned media to all wells except for the negative control wells to stimulate the Wnt pathway.
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.
-
Equilibrate the plate and the Dual-Glo Luciferase Assay Reagent to room temperature.
-
Add 25 µL of the Dual-Glo Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the firefly luciferase signal on a luminometer.
-
Add 25 µL of the Dual-Glo Stop & Glo Reagent to each well to quench the firefly signal and initiate the Renilla reaction.
-
Incubate for 10 minutes at room temperature.
-
Read the Renilla luciferase signal on a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Determine the % inhibition for each test compound concentration relative to the DMSO and this compound controls.
Protocol 2: High-Content Imaging of β-catenin Nuclear Translocation
This protocol provides a method for quantifying the effect of this compound on the nuclear translocation of β-catenin using automated microscopy.
Materials:
-
SW480 colorectal cancer cell line (or other suitable cell line with active Wnt signaling).
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin.
-
384-well black, clear-bottom imaging plates.
-
This compound.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
1% BSA in PBS (Blocking Buffer).
-
Primary antibody: Anti-β-catenin (e.g., rabbit monoclonal).
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG.
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain.
-
High-content imaging system.
Procedure:
-
Seed 3,000 SW480 cells in 40 µL of media into each well of a 384-well imaging plate.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
Treat cells with a serial dilution of this compound (e.g., starting from 10 µM) or test compounds for 6 hours.
-
Fix the cells by adding 10 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the wells three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-β-catenin primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the wells three times with PBS.
-
Add 50 µL of PBS to each well for imaging.
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system. Use the DAPI channel to identify nuclei and the Alexa Fluor 488 channel to detect β-catenin. The analysis software should be configured to quantify the intensity of the β-catenin signal within the nucleus versus the cytoplasm. A decrease in the nuclear-to-cytoplasmic intensity ratio indicates inhibition of β-catenin translocation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-factor in HTS Assay | - Inconsistent cell seeding- Reagent dispensing error- Low signal-to-background | - Use an automated cell counter and dispenser- Calibrate and validate liquid handlers- Optimize Wnt3a concentration and incubation time |
| High Well-to-Well Variability | - Edge effects in plates- Incomplete mixing of reagents | - Avoid using the outer wells of the plate- Ensure proper mixing after reagent addition (e.g., orbital shaking) |
| No β-catenin Translocation | - Cell line does not have active Wnt signaling | - Use a cell line with a known activating mutation in the Wnt pathway (e.g., APC mutation in SW480) |
| High Background Staining | - Insufficient blocking- Non-specific antibody binding | - Increase blocking time or BSA concentration- Titrate primary and secondary antibodies to optimal dilution |
Ordering Information
| Product | Catalog Number | Size |
| This compound | This compound-1 | 1 mg |
| This compound-5 | 5 mg | |
| This compound-10 | 10 mg |
Application Notes and Protocols: CT-721 Labeling and Imaging Techniques
A comprehensive search for the compound designated "CT-721" within publicly available scientific and research databases has yielded no specific information. This suggests that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a misidentification.
Therefore, the following application notes and protocols are provided as a general framework for the labeling and imaging of a novel small molecule tracer intended for preclinical or clinical research. These protocols are based on established methodologies for similar compounds and should be adapted based on the specific chemical properties of this compound and its biological target.
Radiolabeling of this compound for In Vivo Imaging
The choice of radionuclide will depend on the intended imaging modality (PET or SPECT) and the biological half-life of this compound. Common choices for PET imaging include Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), while Technetium-99m (⁹⁹ᵐTc) is frequently used for SPECT.
Labeling with Positron Emitters (e.g., ¹⁸F) for PET Imaging
Positron Emission Tomography (PET) offers high sensitivity for in vivo imaging.[1][2] ¹⁸F is often favored due to its relatively long half-life (109.8 minutes), which allows for multi-step synthesis and imaging over several hours.[3]
Experimental Protocol: ¹⁸F-Labeling via Nucleophilic Substitution
This protocol assumes this compound has a suitable precursor with a leaving group (e.g., tosylate, mesylate, or nitro group) for nucleophilic substitution with [¹⁸F]fluoride.
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Trapping and Elution of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with acetonitrile to remove water, which can interfere with the nucleophilic substitution.
-
Radiolabeling Reaction: The this compound precursor (in a suitable solvent like DMSO or DMF) is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the ¹⁸F-labeled this compound from unreacted precursor and byproducts.
-
Formulation: The collected HPLC fraction containing the radiolabeled product is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for injection.
-
Quality Control: The final product undergoes quality control tests, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility.
Quantitative Data Summary: Radiolabeling
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 20-60% |
| Radiochemical Purity | >95% |
| Specific Activity | >37 GBq/µmol (>1 Ci/µmol) |
| Synthesis Time | 60-90 minutes |
Experimental Workflow: Radiolabeling and Quality Control
In Vitro Imaging: Autoradiography
Autoradiography is a technique used to visualize the distribution of a radiolabeled substance in tissue sections, providing high-resolution information on target binding.[4][5]
Experimental Protocol: In Vitro Receptor Autoradiography
-
Tissue Preparation: The tissue of interest (e.g., from a preclinical model or human biopsy) is rapidly frozen and sectioned using a cryostat (typically 10-20 µm thickness). The sections are thaw-mounted onto microscope slides.[6][7]
-
Pre-incubation: Slides are pre-incubated in a buffer solution to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Slides are incubated with a solution containing the radiolabeled this compound at a concentration appropriate to determine total binding. For determining non-specific binding, a separate set of slides is incubated with the radiolabeled this compound plus a high concentration of a non-labeled competitor that binds to the same target.
-
Washing: After incubation, the slides are washed in cold buffer to remove unbound radiotracer.[8]
-
Drying: The slides are dried rapidly, for instance, under a stream of cool, dry air.
-
Exposure: The dried slides are apposed to a phosphor imaging plate or autoradiographic film in a light-tight cassette. The exposure time will vary depending on the radionuclide and the amount of radioactivity in the tissue.
-
Imaging and Analysis: The imaging plate is scanned using a phosphor imager, or the film is developed. The resulting image shows the distribution of the radiolabeled this compound. The signal intensity can be quantified using densitometry and compared to standards to determine the concentration of bound radioligand.[4]
Quantitative Data Summary: Autoradiography
| Parameter | Description |
| Total Binding | Signal from slides incubated with radiolabeled this compound only. |
| Non-specific Binding | Signal from slides incubated with radiolabeled this compound and an excess of unlabeled competitor. |
| Specific Binding | Calculated as Total Binding - Non-specific Binding. |
| Binding Affinity (Kd) | Determined from saturation binding experiments with increasing concentrations of radiolabeled this compound. |
| Inhibitory Constant (Ki) | Determined from competition binding experiments with a fixed concentration of radiolabeled this compound and varying concentrations of a competitor. |
In Vivo Imaging: PET/CT
In vivo PET imaging allows for the non-invasive, quantitative assessment of the biodistribution and target engagement of radiolabeled this compound in a living subject.[9][10] Co-registration with a CT scan provides anatomical reference.
Experimental Protocol: In Vivo PET/CT Imaging in a Rodent Model
-
Animal Preparation: An appropriate animal model (e.g., a mouse or rat) is anesthetized. A tail-vein catheter may be placed for tracer injection.
-
Tracer Administration: A known amount of ¹⁸F-labeled this compound is injected intravenously.
-
Imaging: The animal is positioned in the PET/CT scanner. A CT scan is first acquired for attenuation correction and anatomical localization. Dynamic or static PET imaging is then performed over a specified duration (e.g., 60-90 minutes).
-
Image Reconstruction: PET data is reconstructed using an appropriate algorithm (e.g., OSEM3D), with corrections for attenuation, scatter, and radioactive decay.
-
Image Analysis: The reconstructed PET/CT images are analyzed using specialized software. Regions of interest (ROIs) are drawn over various organs and tissues to generate time-activity curves (TACs). The uptake of the radiotracer is often expressed as the standardized uptake value (SUV).
Quantitative Data Summary: In Vivo PET Imaging
| Parameter | Description |
| Standardized Uptake Value (SUV) | A semi-quantitative measure of tracer uptake, normalized to the injected dose and body weight. |
| Time-Activity Curve (TAC) | A plot of the tracer concentration in a region of interest over time. |
| Target-to-Background Ratio | The ratio of tracer uptake in the target tissue to that in a reference region (e.g., muscle or blood). |
| Biodistribution | The distribution of the tracer throughout the body at different time points post-injection, often confirmed by ex vivo gamma counting of dissected tissues. |
Experimental Workflow: In Vivo PET/CT Imaging
Hypothetical Signaling Pathway of a this compound Target
As the target of this compound is unknown, a generic signaling pathway is presented below to illustrate the type of diagram that can be generated once the target and its mechanism of action are identified. This example depicts a common receptor tyrosine kinase (RTK) pathway.
Disclaimer: The protocols and data presented are illustrative and based on general methodologies. Specific experimental conditions for this compound will need to be optimized based on its unique chemical and biological characteristics.
References
- 1. In vivo imaging of beta cells with radiotracers: state of the art, prospects and recommendations for development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.abo.fi [research.abo.fi]
- 3. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Multiplexing Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. openmedscience.com [openmedscience.com]
- 10. Development of radiotracers for oncology – the interface with pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CT-721 Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-721 is a potent, ATP-competitive, and time-dependent Bcr-Abl kinase inhibitor. It has demonstrated significant efficacy against wild-type Bcr-Abl and the clinically important T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for key in vitro and in vivo experiments, and essential handling and safety information.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring accurate experimental results.
| Property | Value | Source |
| CAS Number | 1388710-60-8 | MedKoo Biosciences |
| Molecular Formula | C₃₀H₂₉ClN₆O | MedKoo Biosciences |
| Molecular Weight | 525.05 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | Generic SDS |
| Solubility | Soluble in DMSO | BenchChem[4] |
| Storage | Store at -20°C. Aliquot to avoid repeated freeze-thaw cycles. | BenchChem[4] |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection when handling this compound.
-
Handle the compound in a well-ventilated area.
-
In case of contact with eyes, rinse immediately with plenty of water.
-
In case of skin contact, wash off with soap and water.
-
If inhaled, move to fresh air.
-
If swallowed, rinse mouth with water. Seek medical attention if you feel unwell.
Mechanism of Action and Signaling Pathway
This compound functions as a tyrosine kinase inhibitor that specifically targets the Bcr-Abl fusion protein, the hallmark of CML. The constitutive activation of the Bcr-Abl kinase drives the proliferation and survival of leukemia cells through the activation of multiple downstream signaling pathways. This compound competitively binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling.[1][5]
The Bcr-Abl signaling cascade involves several key pathways that regulate cell cycle progression, apoptosis, and cell adhesion.
Caption: Bcr-Abl Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against Bcr-Abl kinases and various CML cell lines.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (nM) |
| Wild-type Bcr-Abl | 21.3 ± 1.1 |
| T315I mutant Bcr-Abl | 65.0 ± 6.2 |
| Data from Sun Y, et al. J Cancer. 2017.[1] |
Table 2: In Vitro Cell Proliferation Inhibition
| Cell Line | Description | IC₅₀ (nM) |
| K562 | CML, blast crisis, Bcr-Abl positive | ~1 |
| KU812 | CML, blast crisis, Bcr-Abl positive | ~1 |
| Ba/F3-Bcr-AblWT | Murine pro-B cells expressing wild-type Bcr-Abl | Significant Inhibition |
| Ba/F3-Bcr-AblT315I | Murine pro-B cells expressing T315I mutant Bcr-Abl | Remarkable Inhibition |
| Data from Sun Y, et al. J Cancer. 2017.[1] |
Experimental Protocols
Bcr-Abl Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on Bcr-Abl kinase.
References
- 1. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Synergistic Antitumor Activity of NVS-PAK1-1 in Combination with Doxorubicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42.[1][2] It plays a significant role in various cellular processes, including cell proliferation, survival, motility, and angiogenesis.[3][4][5] Dysregulation of PAK1 signaling is implicated in the progression and therapeutic resistance of several cancers, making it an attractive target for anticancer drug development.[1] NVS-PAK1-1 is a potent and selective allosteric inhibitor of PAK1.[6][7][8] Preclinical studies have demonstrated that combining NVS-PAK1-1 with conventional chemotherapeutic agents, such as doxorubicin, can result in synergistic antitumor effects, particularly in aggressive cancer subtypes like triple-negative breast cancer (TNBC).[6]
These application notes provide a summary of the preclinical data and detailed protocols for investigating the combination of NVS-PAK1-1 and doxorubicin.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of NVS-PAK1-1 in combination with doxorubicin in TNBC cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Single Agents
| Cell Line | NVS-PAK1-1 (μM) | Doxorubicin (μM) |
| MDA-MB-231 | Not specified | 0.04 |
| BT-549 | Not specified | 0.03 |
| 4T1 | Not specified | 0.02 |
Data extracted from a study on combination therapy in TNBC.[6] The specific IC50 values for NVS-PAK1-1 as a single agent in these cell lines were not provided in the primary source.
Table 2: Synergistic Effects of NVS-PAK1-1 and Doxorubicin Combination
| Cell Line | Combination | Combination Index (CI) | Effect |
| MDA-MB-231 | NVS-PAK1-1 + Doxorubicin | 0.1 | Synergy |
| BT-549 | NVS-PAK1-1 + Doxorubicin | 0.1 | Synergy |
A Combination Index (CI) value of < 1 indicates a synergistic effect.[6][9]
Table 3: In Vivo Tumor Growth Inhibition in an Orthotopic Mouse Model (4T1)
| Treatment Group | Average Tumor Volume (mm³) at Day 15 |
| Vehicle Control | 574.42 |
| Doxorubicin Monotherapy | 179.08 |
| NVS-PAK1-1 + Doxorubicin | 53.55 |
Data from an in vivo study using 4T1 orthotopic allografts.[6]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of NVS-PAK1-1 and doxorubicin, both as single agents and in combination.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
NVS-PAK1-1 (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of NVS-PAK1-1 and doxorubicin in complete growth medium. For combination studies, prepare a fixed-ratio combination of the two drugs.
-
Remove the medium from the wells and add 100 µL of the drug dilutions (or vehicle control).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
2. Colony Formation Assay
This assay assesses the long-term effect of drug treatment on the proliferative capacity of single cells.
Materials:
-
TNBC cell lines
-
Complete growth medium
-
NVS-PAK1-1
-
Doxorubicin
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow the cells to attach overnight.
-
Treat the cells with NVS-PAK1-1, doxorubicin, or the combination at specified concentrations.
-
Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
3. In Vivo Orthotopic Xenograft Model
This protocol describes the evaluation of the antitumor efficacy of the combination therapy in a mouse model.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c)
-
4T1 murine breast cancer cells
-
Matrigel
-
NVS-PAK1-1 formulation for in vivo use
-
Doxorubicin formulation for in vivo use
-
Calipers for tumor measurement
-
Animal handling and surgical equipment
Procedure:
-
Harvest 4T1 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Inject 1 x 10^6 cells into the mammary fat pad of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, NVS-PAK1-1 alone, doxorubicin alone, NVS-PAK1-1 + doxorubicin).
-
Administer the treatments according to the predetermined dosing schedule and route (e.g., oral gavage for NVS-PAK1-1, intraperitoneal injection for doxorubicin).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflows
PAK1 Signaling Pathway in Cancer
Caption: Simplified PAK1 signaling pathway in cancer.
Experimental Workflow for Combination Study
References
- 1. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the In Vitro Efficacy of CT-721
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-721 is a novel investigational compound demonstrating potential as an anti-cancer agent. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro efficacy of this compound. The primary mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of cellular processes frequently dysregulated in cancer, including inflammation, cell survival, and proliferation.[1]
This document outlines standard methodologies to quantify the effects of this compound on cancer cell lines, including the assessment of cell viability, induction of apoptosis, and the modulation of target protein and gene expression within the NF-κB pathway.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human cancer cell lines after 72 hours of treatment. Cell viability was assessed using the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 25.5 ± 2.3 |
| MCF-7 | Breast Cancer | 18.9 ± 2.1 |
| Jurkat | T-cell Leukemia | 12.7 ± 1.5 |
Table 2: Apoptosis Induction by this compound in Jurkat Cells
The percentage of apoptotic Jurkat cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with this compound.
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 4.1 ± 0.5 | 2.3 ± 0.3 | 6.4 ± 0.8 |
| This compound | 10 | 15.8 ± 1.9 | 5.2 ± 0.7 | 21.0 ± 2.6 |
| This compound | 25 | 35.2 ± 3.1 | 12.7 ± 1.4 | 47.9 ± 4.5 |
Table 3: Effect of this compound on NF-κB Pathway Protein Expression
Relative protein expression levels in Jurkat cells treated with this compound for 24 hours were determined by Western blot analysis, with band intensities normalized to β-actin.
| Treatment | Concentration (µM) | p-p65 (Relative Expression) | IκBα (Relative Expression) |
| Vehicle Control | 0 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound | 10 | 0.62 ± 0.08 | 1.85 ± 0.21 |
| This compound | 25 | 0.28 ± 0.05 | 2.54 ± 0.29 |
Table 4: Downregulation of NF-κB Target Gene Expression by this compound
The relative mRNA expression of NF-κB target genes in Jurkat cells was quantified by qPCR after 12 hours of treatment with this compound. Gene expression was normalized to the housekeeping gene GAPDH.
| Treatment | Concentration (µM) | BCL2 (Fold Change) | CYCLIND1 (Fold Change) |
| Vehicle Control | 0 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound | 10 | 0.58 ± 0.07 | 0.65 ± 0.08 |
| This compound | 25 | 0.25 ± 0.04 | 0.31 ± 0.05 |
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for in vitro efficacy testing of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.[2][3]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, Jurkat)
-
Complete cell culture medium (specific to cell line)
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
For adherent cells, seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
For suspension cells (e.g., Jurkat), seed 20,000-40,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.[2]
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.[4][5]
Materials:
-
Jurkat cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[5]
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed Jurkat cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Treat cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Western Blot Analysis
This protocol is for determining the effect of this compound on the expression levels of key proteins in the NF-κB signaling pathway.[6][7]
Materials:
-
Jurkat cells
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors[8]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[8]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[7]
-
Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody[7]
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat Jurkat cells with this compound for the desired time.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6][7]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control (β-actin).
-
Quantitative Real-Time PCR (qPCR)
This protocol is used to measure the effect of this compound on the mRNA expression of NF-κB target genes.[9][10][11]
Materials:
-
Jurkat cells
-
This compound stock solution
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix[12]
-
Gene-specific primers (for BCL2, CYCLIND1, GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Treat Jurkat cells with this compound for the desired time.
-
Harvest cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
-
A typical reaction setup includes:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (95°C for 15 seconds)
-
Annealing/Extension (60°C for 60 seconds)[10]
-
-
-
Include no-template controls for each primer set.
-
-
Data Analysis:
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro characterization of the anti-cancer compound this compound. By systematically evaluating its impact on cell viability, apoptosis, and the molecular targets within the NF-κB signaling pathway, researchers can effectively determine its potency and mechanism of action, paving the way for further preclinical development.[14][15][16]
References
- 1. dovepress.com [dovepress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. addgene.org [addgene.org]
- 8. origene.com [origene.com]
- 9. Probe QPCR for Gene-Level Expression [sigmaaldrich.com]
- 10. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 11. Gene expression quantification for cancer biomarkers [takarabio.com]
- 12. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
Application Notes and Protocols for CT-721 in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-721 is a novel investigational compound that has demonstrated potential for modulating gene expression pathways involved in inflammatory responses. These application notes provide an overview of this compound, its proposed mechanism of action, and detailed protocols for its use in in vitro gene expression studies. The information is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on their specific biological systems of interest.
Proposed Mechanism of Action
This compound is hypothesized to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, immunity, and cell survival. By interfering with key components of this pathway, this compound may lead to a downstream alteration in the expression of pro-inflammatory cytokines and other target genes.
Figure 1: Proposed signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the dose-dependent effect of this compound on the relative gene expression of key inflammatory markers in lipopolysaccharide (LPS)-stimulated human macrophages.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression
| Concentration (nM) | TNF-α Relative Expression (Fold Change) | IL-6 Relative Expression (Fold Change) |
|---|---|---|
| 0 (Vehicle) | 100 ± 8.5 | 100 ± 9.2 |
| 1 | 85 ± 7.1 | 88 ± 7.9 |
| 10 | 62 ± 5.4 | 65 ± 6.1 |
| 100 | 35 ± 4.2 | 38 ± 4.5 |
| 1000 | 12 ± 2.1 | 15 ± 2.8 |
Table 2: IC50 Values for this compound Inhibition of Gene Expression
| Target Gene | IC50 (nM) |
|---|---|
| TNF-α | 75.4 |
| IL-6 | 82.1 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of human macrophages and subsequent treatment with this compound and LPS.
Figure 2: Experimental workflow for cell culture and treatment.
Materials:
-
Human macrophage cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
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This compound stock solution (in DMSO)
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Lipopolysaccharide (LPS)
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6-well tissue culture plates
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Phosphate-buffered saline (PBS)
Procedure:
-
Culture human macrophages in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Seed the cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in culture medium from the stock solution.
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Aspirate the old medium and pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
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Following pre-treatment, add LPS to a final concentration of 100 ng/mL to stimulate the cells for 6 hours.
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After the incubation period, wash the cells twice with ice-cold PBS and proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for isolating total RNA and quantifying the expression of target genes.
Figure 3: Workflow for qRT-PCR analysis of gene expression.
Materials:
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RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
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cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
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SYBR Green PCR Master Mix
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Gene-specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)
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qRT-PCR instrument
Procedure:
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Lyse the harvested cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
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Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
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Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit as per the manufacturer's instructions.
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Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green Master Mix, and forward and reverse primers for each target gene and the housekeeping gene.
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Perform the qRT-PCR using a standard thermal cycling protocol:
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Initial denaturation: 95°C for 10 minutes
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40 cycles of:
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Denaturation: 95°C for 15 seconds
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Annealing/Extension: 60°C for 60 seconds
-
-
-
Analyze the results using the comparative Ct (2^-ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Pipetting errors, inconsistent cell numbers | Ensure accurate pipetting; use a cell counter for precise cell plating. |
| No amplification in qRT-PCR | Poor RNA quality, incorrect primer design | Check RNA integrity on a gel; verify primer sequences and concentrations. |
| Unexpected cell toxicity | This compound concentration too high | Perform a dose-response curve to determine the optimal non-toxic concentration. |
Disclaimer
This compound is an investigational compound for research use only and is not approved for human use. The protocols and data presented are for informational purposes and may require optimization for different cell types and experimental conditions.
Troubleshooting & Optimization
Technical Support Center: CT-721
Disclaimer: The following information is provided for a hypothetical compound, "CT-721," to illustrate the structure and content of a technical support resource. All data and experimental details are representative examples and not based on an actual molecule.
This technical support center provides guidance and answers to frequently asked questions regarding the handling and use of the novel kinase inhibitor, this compound. Due to its hydrophobic nature, this compound can present challenges in dissolution and maintaining stability in aqueous solutions. This guide offers troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For optimal solubility and stability, we recommend preparing initial stock solutions of this compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Ensure the DMSO is anhydrous and of high purity to prevent precipitation.
Q2: Can I use other organic solvents to dissolve this compound?
A2: While DMSO is the preferred solvent, ethanol and isopropanol can also be used. However, the maximum achievable concentration in these solvents is lower than in DMSO. Please refer to the solubility data table for more details. We advise against using methanol as it can lead to the formation of less active solvates.
Q3: My this compound solution appears to have precipitated upon storage. What should I do?
A3: Precipitation upon storage, especially at lower temperatures, can occur. Gently warm the vial to 37°C for 10-15 minutes and vortex thoroughly to redissolve the compound. If precipitation persists, the solution may be supersaturated, and preparing a fresh, lower-concentration stock is recommended.
Q4: What is the stability of this compound in aqueous media?
A4: this compound is prone to precipitation in aqueous media, particularly at neutral to alkaline pH. For cell-based assays, it is crucial to ensure the final concentration of DMSO is kept below 0.5% to maintain solubility and minimize solvent-induced cellular stress. The addition of a non-ionic surfactant or protein (such as BSA) to the media can improve stability.
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in DMSO.
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Question: I am trying to prepare a 10 mM stock of this compound in DMSO, but I see solid particles that won't go into solution. What could be the cause?
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Answer: This issue can arise from several factors:
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Moisture in DMSO: Ensure you are using anhydrous DMSO. Water contamination will significantly reduce the solubility of this compound.
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Low Temperature: If the DMSO or this compound vial is cold, it can hinder dissolution. Allow both to come to room temperature before mixing.
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Insufficient Mixing: Vortex the solution vigorously for at least 2 minutes. Gentle sonication in a water bath for 5-10 minutes can also aid dissolution.
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Compound Purity: If the issue persists, there may be impurities in the compound. Please contact our technical support with the lot number for further investigation.
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Issue 2: The compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media.
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Question: When I add my 10 mM this compound DMSO stock to my phosphate-buffered saline (PBS) for a final concentration of 10 µM, a cloudy precipitate forms immediately. How can I prevent this?
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Answer: This is a common challenge due to the hydrophobic nature of this compound. Here are several strategies to overcome this:
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Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the 10 mM stock to 1 mM in DMSO, and then dilute this intermediate stock into your aqueous buffer.
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Pre-warming the Aqueous Medium: Warming your buffer or cell culture medium to 37°C before adding the this compound stock can improve solubility.
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Rapid Mixing: Add the this compound stock dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
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Use of Surfactants or Protein: For biochemical assays, consider adding a low concentration of a non-ionic surfactant like Tween-20 (0.01-0.05%) or Pluronic F-68 (0.02-0.1%) to your buffer. For cell-based assays, supplementing the medium with bovine serum albumin (BSA) up to 0.5% can help stabilize the compound.
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Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility (at 25°C) |
| DMSO | 15 mM |
| Ethanol | 5 mM |
| Isopropanol | 2.5 mM |
| Methanol | < 1 mM |
| Water | < 0.1 µM |
Table 2: Stability of this compound (10 µM) in Aqueous Buffers after 2 Hours
| Buffer (pH 7.4) | Additive | % Remaining in Solution |
| PBS | None | 65% |
| PBS | 0.05% Tween-20 | 92% |
| PBS | 0.1% Pluronic F-68 | 95% |
| DMEM | 10% FBS | 88% |
Experimental Protocols
Protocol: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
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Prepare a 10 mM Stock Solution:
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Allow the vial of this compound powder and a fresh vial of anhydrous DMSO to equilibrate to room temperature.
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Add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration.
-
Vortex vigorously for 2 minutes. If necessary, sonicate in a room temperature water bath for 5 minutes until the solution is clear.
-
-
Prepare an Intermediate Dilution (1 mM):
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In a sterile microcentrifuge tube, add 90 µL of anhydrous DMSO.
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Add 10 µL of the 10 mM this compound stock solution to the DMSO and vortex to mix.
-
-
Prepare the Final Working Solution (10 µM):
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Warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
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In a sterile conical tube, add 999 µL of the pre-warmed medium.
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Add 1 µL of the 1 mM this compound intermediate dilution to the medium. Immediately cap the tube and vortex gently for 10-15 seconds.
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Use this working solution immediately for your experiment.
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Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
improving CT-721 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of CT-721 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors. Key environmental factors include temperature, light exposure, and the presence of oxygen.[1] High temperatures can accelerate chemical degradation, while exposure to UV light may cause photolysis.[1] Additionally, chemical factors such as the pH of the solution and the presence of reactive excipients can significantly impact stability.[1][2] For instance, hydrolysis can occur in highly acidic or basic conditions.[2]
Q2: What are the initial signs of this compound degradation in solution?
A2: Initial indicators of this compound degradation can include a change in the color or clarity of the solution, a shift in pH, or the appearance of unexpected peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram.[3] Quantitative analysis may also reveal a decrease in the concentration of the active pharmaceutical ingredient (API) over time.
Q3: What is a stability-indicating method and why is it important for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or other components in the formulation.[3] This is crucial for reliably assessing the stability of this compound and ensuring the safety and efficacy of the potential drug product.[4][5] HPLC is a commonly used technique for developing such methods.[3]
Q4: How should this compound solutions be stored to maximize stability?
A4: To maximize stability, this compound solutions should be stored in tightly sealed, light-resistant containers at controlled temperatures, such as refrigeration or freezing.[6] For moisture-sensitive formulations, the use of desiccants in the packaging is recommended.[1][6] The optimal storage conditions should be determined through formal stability testing.[4]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments involving this compound.
Issue 1: Rapid Loss of this compound Potency in Aqueous Solution
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis | Monitor the pH of the solution over time. A significant change may indicate acid or base-catalyzed hydrolysis. | Use a buffering agent (e.g., citrate, acetate, phosphate) to maintain a stable pH within the optimal range for this compound.[1] |
| Oxidation | Sparge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. | Add an antioxidant, such as ascorbic acid or tocopherol, to the formulation.[2] |
| Photodegradation | Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light. | Conduct experiments under low-light conditions whenever possible.[1] |
Issue 2: Inconsistent Analytical Results (HPLC)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Sample Precipitation | Visually inspect the sample vial for any solid material. Ensure the sample is fully dissolved in the mobile phase. | If solubility is an issue, consider alternative sample preparation techniques or adjust the mobile phase composition.[3] |
| Changing Retention Times | Check for leaks in the HPLC system and ensure the pump is functioning correctly. Verify that the mobile phase composition is accurate. | Replace pump seals if necessary and flush the system to remove any air bubbles. |
| Ghost Peaks | Run a blank injection (mobile phase only) to identify potential contaminants in the solvent or carryover from previous injections. | Use high-purity solvents and clean the injection port and column between runs.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).[3]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
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Oxidation: Mix the stock solution with 3% hydrogen peroxide.
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Thermal Stress: Incubate the stock solution at 60°C.
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Photolytic Stress: Expose the stock solution to a calibrated light source.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect degradation products. The goal is to achieve 5-20% degradation.[3]
Visualizations
Caption: Troubleshooting workflow for this compound instability in solution.
Caption: Workflow for a forced degradation study of this compound.
References
CT-721 experimental variability and solutions
Technical Support Center: CT-721
Product: this compound, a novel, potent, and selective small molecule inhibitor of Kinase-A.
Mechanism of Action: this compound is an ATP-competitive inhibitor that targets the Kinase-A enzyme, a critical component of the Pro-Growth Signaling Pathway often dysregulated in various cancer cell lines. Inhibition of Kinase-A by this compound leads to a downstream reduction in the phosphorylation of key effector proteins, resulting in cell cycle arrest and apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: We recommend preparing a 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[1]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions should be stored in small, single-use aliquots at -20°C or -80°C.[1][2] This practice is crucial to prevent degradation of the compound that can occur with repeated freeze-thaw cycles.[1][2]
Q3: What is the expected IC50 range for this compound in sensitive cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and assay conditions. However, in sensitive cell lines such as the HT-29 colorectal adenocarcinoma line, the IC50 is typically in the range of 50-200 nM when measured using a 72-hour cell viability assay. Refer to the data in Table 1 for specific examples.
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound has been formulated for in vivo use in preclinical models. Please refer to the specific in vivo protocol documents for details on vehicle formulation and recommended dosing regimens. It is important to assess the compound's solubility and stability in the chosen vehicle prior to administration.
Q5: Why do my IC50 values for this compound differ from the values reported in the product literature?
A5: Discrepancies in IC50 values can arise from a variety of factors, including differences in cell line passage number, cell seeding density, assay incubation time, and the specific assay reagents used.[2] Biochemical assays and cell-based assays can also yield different potency values due to factors like cellular ATP concentration and the presence of competing proteins.[3][4] For guidance on standardizing your protocol, please see the Troubleshooting Guides below.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) |
| HT-29 | Colorectal Carcinoma | Cell Viability (MTT) | 72 | 115 ± 15 |
| A549 | Lung Carcinoma | Cell Viability (MTT) | 72 | 450 ± 30 |
| MCF-7 | Breast Adenocarcinoma | Cell Viability (MTT) | 72 | 85 ± 10 |
| HCT116 | Colorectal Carcinoma | Colony Formation | 14 days | 25 ± 5 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: Recommended this compound Concentration Ranges for Key Assays
| Assay Type | Cell Line | Recommended Concentration Range | Purpose |
| Western Blot (Target Engagement) | HT-29 | 10 nM - 1 µM | To observe dose-dependent inhibition of downstream p-Substrate-Y. |
| Cell Viability (IC50 Determination) | General | 1 nM - 10 µM (10-point curve) | To determine the concentration that inhibits cell growth by 50%.[5] |
| Apoptosis Assay (Annexin V) | HT-29, MCF-7 | 100 nM - 500 nM | To induce and measure apoptosis following Kinase-A inhibition. |
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits Kinase-A in the Pro-Growth Signaling Pathway.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
High variability between replicate plates or experiments is a frequent challenge.[6][7] This guide provides a systematic approach to identifying and resolving the source of the inconsistency.
Question: Why are my IC50 values for this compound inconsistent from one experiment to the next?
Answer: Several factors related to cell handling, compound preparation, and assay execution can contribute to this variability.[2] Follow the workflow below to troubleshoot.
References
CT-721 Assay Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered with the CT-721 assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to determine cell viability and proliferation. The assay measures the metabolic activity of viable cells, which reduce a tetrazolium salt (this compound) into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the sample.
Q2: What are the most common issues encountered with the this compound assay?
Common problems include high background signal, low signal-to-noise ratio, and high variability between replicate wells. These issues can often be traced back to suboptimal cell seeding density, reagent handling, or contamination.[1][2]
Q3: How can I be sure my cells are healthy before starting the assay?
It is crucial to use healthy, viable cells for the this compound assay to obtain reliable data. Avoid using cells that have been passaged for extended periods or have become over-confluent in flasks. The color of the growth media can be an indicator of cell health, and a viability count should be performed before seeding cells.[3]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from the cells and reduce the dynamic range of the assay.
Possible Causes and Solutions:
-
Contamination: Bacterial, fungal, or mycoplasma contamination can contribute to a high background signal.[1] Visually inspect cultures for any signs of contamination and regularly test for mycoplasma.[1]
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Reagent Quality: Expired or improperly stored media, serum, or other supplements can negatively impact cell health and assay performance.[1]
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Light Exposure: Long-term exposure of the this compound reagent to light can result in the production of formazan, leading to higher background absorbance.[4] Always protect the reagent from light.
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Incubator Conditions: Incorrect temperature or CO2 levels in the incubator can stress the cells. Ensure your incubator is properly calibrated and maintained.[3]
Issue 2: Low Signal or Low Signal-to-Noise Ratio
A weak signal can make it difficult to distinguish between treated and untreated cells.
Possible Causes and Solutions:
-
Low Cell Seeding Density: Seeding too few cells will result in a signal that is too low to be accurately measured.[5] It is essential to optimize the cell seeding density for your specific cell line and experimental conditions.[3][6]
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Short Incubation Time: Insufficient incubation time may not allow for enough formazan to be produced. The incubation period should be optimized for your cell type.[7]
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Reagent Issues: The this compound reagent may be inactive or used at a suboptimal concentration.
Issue 3: High Variability Between Replicate Wells
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven distribution of cells during seeding is a common cause of variability.[5] Ensure the cell suspension is homogenous before and during plating by gently pipetting up and down.[5][6]
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Pipetting Errors: Inaccurate pipetting of cells, compounds, or assay reagents is a significant source of variability.[1] Regularly calibrate your pipettes and consider using reverse pipetting for viscous solutions.[1]
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.
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Temperature and CO2 Fluctuations: Ensure consistent temperature and CO2 levels across the entire plate during incubation. Avoid stacking plates in the incubator.[3]
Data Presentation
Table 1: Recommended Cell Seeding Densities for a 96-Well Plate
| Cell Line Type | Seeding Density (cells/well) | Notes |
| Adherent (fast-growing) | 5,000 - 10,000 | Density should allow for logarithmic growth throughout the experiment.[5][7] |
| Adherent (slow-growing) | 10,000 - 20,000 | A higher initial density may be needed to achieve a sufficient signal. |
| Suspension | 20,000 - 40,000 | Suspension cells may require higher densities for optimal assay performance.[5] |
Note: These are general guidelines. The optimal seeding density should be determined experimentally for each cell line.[6][8]
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| High Background | Contamination | Test for mycoplasma; use fresh, sterile reagents.[1] |
| Reagent Degradation | Store this compound reagent protected from light; use fresh reagents.[4] | |
| Low Signal | Insufficient Cell Number | Optimize cell seeding density.[5] |
| Short Incubation Time | Increase incubation time with the this compound reagent.[7] | |
| High Variability | Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating.[5] |
| Pipetting Errors | Calibrate pipettes; use proper pipetting techniques.[1] | |
| Edge Effects | Do not use outer wells or fill them with sterile liquid. |
Experimental Protocols
Protocol: Optimizing Cell Seeding Density
Optimizing cell seeding density is a critical step to ensure that cells are in the logarithmic growth phase for the duration of the experiment.[6]
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Prepare a single-cell suspension: Harvest and count your cells, then resuspend them in a complete culture medium to create a single-cell suspension.
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Create a serial dilution: Prepare a series of cell dilutions. For a 96-well plate, a common starting range is 1,000 to 20,000 cells per well.[6]
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Seed the plate: Add 100 µL of the appropriate cell suspension to multiple wells for each density. Include "media only" wells as a negative control.[6]
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Incubate: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
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Perform the this compound assay: Add the this compound reagent to each well according to the manufacturer's protocol and measure the absorbance.
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Analyze the data: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be the highest cell number that falls within the linear range of the standard curve at your desired time point.[5]
Mandatory Visualization
A decision tree for troubleshooting common this compound assay issues.
A generalized workflow for the this compound cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. Is Your MTT Assay the Right Choice? [promega.sg]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: CT-721 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with CT-721, a novel kinase inhibitor targeting the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
1. What is the optimal solvent and storage condition for this compound?
This compound is best dissolved in DMSO at a stock concentration of 10 mM. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
2. I am observing inconsistent results in my cell viability assays. What could be the cause?
Inconsistent results in cell viability assays can stem from several factors.[1][2] One common issue is uneven cell seeding. Ensure that you have a single-cell suspension before plating and that the cells are evenly distributed across the wells. Another potential cause is the age of the cell cultures. Use cells that are in the logarithmic growth phase and have been passaged a similar number of times across experiments. Finally, ensure that the this compound stock solution has been properly stored and has not undergone multiple freeze-thaw cycles.
3. My Western blot results show variable inhibition of Akt phosphorylation. What are the possible reasons?
Variable inhibition of Akt phosphorylation can be due to differences in the timing of cell lysis after this compound treatment. The phosphorylation state of proteins in the PI3K/Akt pathway can change rapidly. It is crucial to lyse the cells at a consistent time point post-treatment. Additionally, ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target proteins. Incomplete protein transfer during the blotting process can also lead to inconsistent results.
4. Is this compound known to have any off-target effects?
While this compound is designed to be a specific inhibitor of PI3K, some off-target activity has been observed at higher concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line that maximizes PI3K inhibition while minimizing off-target effects. Consider including appropriate controls, such as a structurally related but inactive compound, to confirm that the observed phenotype is due to the inhibition of the intended target.
Troubleshooting Guides
Cell Viability Assay (MTT/XTT)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous single-cell suspension before plating. Pipette up and down gently to mix before aliquoting to each well. |
| Edge effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. | |
| Low signal-to-noise ratio | Suboptimal cell number | Titrate the cell seeding density to ensure a robust signal. |
| Incorrect incubation time with the reagent | Optimize the incubation time for the MTT/XTT reagent with your specific cell line. | |
| Inconsistent dose-response curve | This compound degradation | Use freshly prepared dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell line instability | Use cells from a low passage number and regularly perform cell line authentication. |
Western Blotting for Phospho-Akt
| Problem | Possible Cause | Solution |
| No or weak signal for phospho-Akt | Ineffective this compound treatment | Confirm the activity of your this compound stock. Ensure the correct concentration and treatment duration are used. |
| Protein degradation | Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times. | |
| Inefficient antibody binding | Use a validated antibody for phospho-Akt. Optimize antibody concentration and incubation time. | |
| High background | Insufficient blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent band intensity | Unequal protein loading | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize. |
| Variable transfer efficiency | Ensure proper sandwich assembly and transfer conditions. Check for air bubbles between the gel and the membrane. |
Experimental Protocols
Protocol: Measuring Cell Viability using MTT Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol: Western Blot Analysis of Akt Phosphorylation
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Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt and a loading control.
Visualizations
References
Technical Support Center: Reducing CT-721 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the kinase inhibitor, CT-721. The following information is designed to help users identify, understand, and mitigate non-specific activity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its known off-targets?
This compound is a potent ATP-competitive kinase inhibitor. While its primary target is [Specify a plausible kinase target, e.g., a specific cyclin-dependent kinase (CDK) or a receptor tyrosine kinase (RTK)], comprehensive kinome screening has revealed potential off-target activity against other kinases, particularly those with a structurally similar ATP-binding pocket. The degree of off-target binding is dose-dependent.
Q2: My cells are showing higher-than-expected cytotoxicity at concentrations where the on-target effect is observed. Could this be due to off-target effects?
Yes, high cytotoxicity can be a result of off-target kinase inhibition.[1][2] It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect while minimizing toxicity.[1] If cytotoxicity persists even at low concentrations, it may be due to the inhibition of kinases essential for cell survival.
Q3: I'm observing inconsistent or unexpected phenotypes in my experiments with this compound. How can I determine if these are off-target effects?
Inconsistent results can arise from off-target effects or other experimental variables. To investigate the role of off-target activity, consider the following approaches:
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the primary target kinase. Discrepancies may suggest off-target effects.[1][3]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[1]
-
Use of Structurally Different Inhibitors: Test another inhibitor with a different chemical scaffold that targets the same primary kinase. If the unexpected phenotype persists, it is more likely to be an on-target effect.[1]
Q4: How can I proactively assess the selectivity of this compound in my experimental model?
Assessing selectivity is key to interpreting your results accurately. Here are two common methods:
-
Kinome-wide Selectivity Screening: This involves screening this compound against a large panel of kinases to identify unintended targets.[1]
-
Western Blotting: Analyze the phosphorylation status of known downstream substrates of the intended target. Additionally, probe for key proteins in related signaling pathways that are not expected to be affected. Unexpected changes can indicate off-target activity.[1]
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity
Observation: Significant cell death is observed at concentrations required for on-target inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition [1] | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that have the same primary target.[1] | 1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[1] |
| Inappropriate Dosage | 1. Conduct a detailed dose-response curve to find the lowest effective concentration.[1] 2. Consider dose interruption or reduction strategies in your experimental design.[4] | 1. Reduced cytotoxicity while maintaining the desired on-target effect.[1] 2. Minimized off-target binding by using a lower concentration of the inhibitor.[1] |
| Compound Solubility Issues | 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle control to ensure the solvent is not causing toxicity.[1] | 1. Prevention of compound precipitation, which can lead to non-specific effects.[1] |
Issue 2: Inconsistent or Unexpected Experimental Results
Observation: Experimental outcomes are not consistent with the known function of the primary target kinase.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable results. |
| Inhibitor Instability | 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C over time). | 1. Ensured that the compound is not degrading, leading to variable active concentrations. |
| Off-Target Effects | 1. Consult kinome profiling data to identify potential off-targets. 2. Use a specific inhibitor for a suspected off-target to see if it phenocopies the effect of this compound. 3. Perform a knockdown (e.g., siRNA or shRNA) of the suspected off-target and assess if it abrogates the effect of this compound. | 1. Confirmation of the off-target responsible for the unexpected phenotype. |
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of human kinases.[1]
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[1]
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. Significant inhibition of kinases other than the intended target indicates off-target binding.
Western Blotting for Off-Target Pathway Activation
Objective: To assess if this compound affects the phosphorylation status of key proteins in unintended signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of suspected off-target pathway proteins (e.g., p-ERK, ERK, p-JNK, JNK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control. A significant change in the phosphorylation of a protein in an unexpected pathway would suggest off-target effects.[1]
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
CT-721 (Narsoplimab/OMS721) Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CT-721 (Narsoplimab/OMS721). Narsoplimab is an inhibitor of mannan-binding lectin-associated serine protease-2 (MASP-2) and is not expected to be directly cytotoxic.[1][2][3] This guide focuses on addressing unexpected cytotoxicity observed during in vitro experiments.
Troubleshooting Guides
Unexpected cell death or reduced viability in cell cultures treated with this compound can arise from various experimental factors. This section provides a systematic approach to troubleshooting these issues.
Issue 1: Unexpectedly High Cytotoxicity Observed in an MTT or Similar Proliferation Assay
Possible Causes and Solutions
| Cause | Explanation | Recommended Action |
| Compound Interference | Colored compounds or those with reducing/oxidizing properties can interfere with the MTT reagent, leading to false-positive results.[1] | Run a "compound-only" control (media + this compound + MTT reagent, no cells) to measure the intrinsic absorbance of this compound. Subtract this background from all experimental wells.[2] |
| Incomplete Solubilization of Formazan | If the purple formazan crystals are not fully dissolved, it can lead to inaccurate and variable absorbance readings.[1] | Ensure sufficient volume of a suitable solubilization solution is used. Mix thoroughly and check for complete dissolution before reading the plate. |
| MTT Reagent Toxicity | The MTT reagent itself can be toxic to some cell lines, especially with prolonged incubation.[4] | Optimize the MTT incubation time. A shorter incubation period may be sufficient and less toxic. |
| Contamination | Microbial contamination can affect cell health and metabolism, leading to reduced viability. | Regularly check cell cultures for any signs of contamination. |
| Suboptimal Culture Conditions | Incorrect CO2 levels, temperature, or expired media can stress cells and increase their sensitivity.[2] | Ensure the incubator is properly calibrated and that all culture reagents are within their expiration dates. |
Issue 2: High Variability Between Replicates
Possible Causes and Solutions
| Cause | Explanation | Recommended Action |
| Uneven Cell Seeding | An inconsistent number of cells in each well is a primary source of variability.[2] | Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 20-30 minutes on a level surface before incubation to allow for even cell settling.[2] |
| Edge Effects | Increased evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.[5] | Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[5] |
| Pipetting Errors | Inaccurate or inconsistent pipetting of cells, compound, or reagents will introduce significant variability.[6] | Use calibrated pipettes and ensure proper pipetting technique. For suspension cells, gently mix the cell suspension between pipetting steps. |
| Presence of Bubbles | Bubbles in the wells can interfere with absorbance or fluorescence readings.[6] | Be careful to avoid introducing bubbles during pipetting. If bubbles are present, they can sometimes be removed with a sterile needle.[6] |
Issue 3: Inconsistent IC50 Values Across Experiments
Possible Causes and Solutions
| Cause | Explanation | Recommended Action |
| Cell Passage Number and Health | Cells at high passage numbers can have altered growth rates and drug sensitivity.[5] | Use cells from a consistent, low-passage number range for all experiments to ensure reproducibility.[5] |
| Initial Seeding Density | The starting number of cells can influence the apparent cytotoxicity.[2] | Optimize and maintain a consistent cell seeding density for each experiment. |
| Reagent Stability | The stability of this compound in solution may vary depending on the solvent and storage conditions. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Variations in Incubation Time | The duration of compound exposure can impact the observed effect. | Standardize the incubation time for this compound across all experiments for a given cell line and assay. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound (Narsoplimab)?
A1: this compound, also known as Narsoplimab or OMS721, is a human monoclonal antibody that targets and inhibits mannan-binding lectin-associated serine protease-2 (MASP-2).[2] MASP-2 is the key effector enzyme of the lectin pathway of the complement system.[2][3] By inhibiting MASP-2, this compound blocks the activation of the lectin pathway, which is involved in inflammation and endothelial damage.[2][4]
Q2: Is this compound expected to be cytotoxic?
A2: No, the primary mechanism of action of this compound is not cytotoxic. It is designed to be an inhibitor of a specific inflammatory pathway.[2] In fact, studies have shown that by inhibiting the lectin pathway, Narsoplimab can reduce apoptotic injury to endothelial cells in certain pathological conditions.[7] Any observed cytotoxicity in in vitro assays is likely due to experimental artifacts or potential off-target effects that are not characteristic of its intended therapeutic action.
Q3: What are the appropriate controls to include in my cytotoxicity assays with this compound?
A3: It is crucial to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells that are not treated with either the compound or the vehicle.
-
Positive Control: A known cytotoxic compound to ensure the assay is working correctly.
-
Compound-Only Control: Wells containing media and this compound at all tested concentrations, but no cells. This is to check for any interference of the compound with the assay reagents.[2]
Q4: Which cytotoxicity assay is recommended for use with this compound?
A4: While multiple assays can be used, it is important to be aware of their principles and potential for artifacts.
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity. They are susceptible to interference from colored compounds or compounds that have reducing or oxidizing properties.[1][8]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cell membranes, indicating necrosis or late apoptosis.[7] It is generally less prone to compound interference than metabolic assays.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key mediators of apoptosis.[9] They can provide mechanistic insights into the type of cell death observed.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels as an indicator of viability and are generally more sensitive than colorimetric assays.[10]
Given that this compound is a monoclonal antibody, which is less likely to be colored or have redox properties, any of these assays could be suitable. However, if unexpected cytotoxicity is observed, using a secondary assay based on a different principle (e.g., LDH release after an initial MTT screen) is recommended for confirmation.
Experimental Protocols
General Protocol for an MTT Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at the appropriate wavelength (typically 570 nm).
General Protocol for an LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).
General Protocol for a Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
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Reagent Addition: Add the caspase-3/7 reagent directly to the wells.
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Incubation: Incubate at room temperature for the time specified by the manufacturer.
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Signal Measurement: Measure luminescence or fluorescence using a plate reader.
Visualizations
Caption: Mechanism of this compound (Narsoplimab) inhibiting the lectin pathway.
Caption: A generalized workflow for in vitro cytotoxicity experiments.
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. omeros.com [omeros.com]
- 3. What are MASP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders [frontiersin.org]
- 5. targetedonc.com [targetedonc.com]
- 6. CT: Drug Development Process | UC San Diego Division of Extended Studies [extendedstudies.ucsd.edu]
- 7. MASP2 inhibition by narsoplimab suppresses endotheliopathies characteristic of transplant-associated thrombotic microangiopathy: in vitro and ex vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel MASP-2 inhibitors developed via directed evolution of human TFPI1 are potent lectin pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Ritterazine B, a new cytotoxic natural compound, induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent CT-721 degradation
Welcome to the technical support center for CT-721. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of this compound to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C or below, protected from light and moisture.[1][2] Use containers that are opaque or amber-colored to prevent photodecomposition.[2] Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. For short-term use (less than one week), a refrigerated temperature of 2-8°C is acceptable.[2]
Q2: I've noticed a decrease in the potency of my this compound solution over time. What could be the cause?
A2: A loss of potency is a primary indicator of compound degradation. Several factors could be responsible:
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Improper Storage: Exposure to room temperature, light, or repeated freeze-thaw cycles can accelerate degradation.[1]
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pH of the Solution: The stability of this compound is pH-dependent. Extreme pH values can catalyze hydrolytic degradation of its ester group.[3]
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Oxidation: The presence of dissolved oxygen in the solvent can lead to the oxidation of the compound.[3]
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Solvent Purity: Using solvents that are not of high purity or contain reactive impurities can contribute to degradation.
To identify the cause, a systematic evaluation of your storage conditions and solution preparation methods is recommended.[3]
Q3: What solvents are recommended for reconstituting and diluting this compound?
A3: For initial reconstitution, it is recommended to use a high-purity, anhydrous solvent such as DMSO. For subsequent dilutions into aqueous buffers for experiments, it is important to ensure the final concentration of the organic solvent is compatible with your assay and does not cause precipitation. The stability of this compound can be buffer-dependent; therefore, it is advisable to test its stability in your specific buffer system.[4]
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: The most effective method for detecting and quantifying degradation is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These techniques can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active compound. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.[3][5]
Q5: Are there any known incompatibilities with other common lab reagents?
A5: Avoid strong acids, bases, and oxidizing agents, as they can accelerate the degradation of this compound.[3] It is also important to segregate this compound from incompatible chemicals during storage to prevent accidental contact.[2][6]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
If you are experiencing variability in your experimental outcomes, it may be due to the degradation of this compound. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible Particulates or Color Change in Solution
The appearance of particulates or a change in color (e.g., yellowing) can be a sign of degradation or poor solubility.
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Check Solubility Limits: Ensure that the concentration of this compound in your solution does not exceed its solubility limit in the chosen solvent system.
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Assess for Degradation: A color change, particularly yellowing, can indicate oxidative or photolytic degradation.[4] Analyze the sample using HPLC or LC-MS to identify any degradation products.
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Filter the Solution: If precipitation is suspected, the solution can be filtered through a 0.22 µm syringe filter. However, it is crucial to confirm that the active compound is not being removed by the filter.
-
Prepare Fresh Solutions: It is always best practice to prepare fresh solutions if any visual changes are observed.[1]
Data Presentation
Table 1: Stability of this compound Under Various Storage Conditions
The following table summarizes the stability of this compound as a lyophilized powder and in a 10 mM DMSO stock solution under different storage conditions over a 6-month period. Degradation was assessed by HPLC.
| Condition | Form | Temperature | Light Exposure | Purity after 6 Months |
| 1 | Lyophilized Powder | -80°C | Dark | >99% |
| 2 | Lyophilized Powder | -20°C | Dark | >99% |
| 3 | Lyophilized Powder | 4°C | Dark | 97% |
| 4 | Lyophilized Powder | 25°C | Ambient Light | 85% |
| 5 | 10 mM in DMSO | -80°C | Dark | >99% |
| 6 | 10 mM in DMSO | -20°C | Dark | 98% |
| 7 | 10 mM in DMSO | 4°C | Dark | 91% |
| 8 | 10 mM in DMSO | 25°C | Ambient Light | 78% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound under stress conditions.[3]
Objective: To determine the stability of this compound under hydrolytic (acidic and basic), oxidative, and photolytic stress.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.[3]
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Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[3]
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Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours, alongside a control sample protected from light.[3]
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Thermal Degradation: Incubate the stock solution at 80°C for 24 hours.[3]
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a validated stability-indicating HPLC method.[3]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any major degradation products.
-
Caption: Workflow for a forced degradation study.
Visualizations
Potential Degradation Pathways of this compound
Based on its chemical structure containing an ester and an electron-rich aromatic system, the following degradation pathways are plausible:
Caption: Plausible degradation pathways for this compound.
References
Technical Support Center: CT-721 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CT-721 in in vivo experiments. Inconsistent results in preclinical studies can arise from a variety of factors, and this resource aims to help identify and address potential sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as OMS721 or by its generic name Narsoplimab, is a fully human monoclonal antibody.[1][2] It targets and inhibits Mannan-Binding Lectin-Associated Serine Protease-2 (MASP-2), the key effector enzyme of the lectin pathway of the complement system.[1][2][3] By inhibiting MASP-2, this compound blocks the activation of the lectin pathway, which is a critical component of the innate immune system and can contribute to inflammation and tissue damage when overactivated.[1][3] Importantly, it does not appear to interfere with the classical complement pathway, which is crucial for the acquired immune response to infection.
Q2: What are the common causes of inconsistent results in in vivo studies with therapeutic antibodies like this compound?
A2: Inconsistent results in in vivo studies can stem from several factors, including:
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Animal Model Variability: Differences in species, strain, age, sex, and microbiome of the animal models can significantly impact the experimental outcome.
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Dosing and Administration: Inconsistencies in dose preparation, route of administration, timing, and frequency of dosing can lead to variable drug exposure and efficacy.
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Experimental Protocol Deviations: Minor variations in surgical procedures, induction of disease models, or sample collection and processing can introduce significant variability.
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Endpoint Measurement: Subjectivity in scoring, improper sample handling, or variability in assay performance can lead to inconsistent data.
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Biological Variability: The inherent biological differences between individual animals can contribute to a range of responses to the same treatment.
Q3: Are there any known issues with the stability of this compound that could affect in vivo experiments?
A3: While specific stability data for "this compound" is not publicly available, Narsoplimab (OMS721) is a monoclonal antibody formulated for intravenous administration in clinical settings.[4] For preclinical in vivo studies, it is crucial to follow the manufacturer's instructions for storage and handling. Improper storage, repeated freeze-thaw cycles, or incorrect dilution of the antibody can lead to loss of activity and inconsistent results.
Troubleshooting Guides
Issue 1: High variability in therapeutic response between animals in the same treatment group.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Animal Variability | - Ensure a homogenous population of animals (age, weight, and sex-matched).- Source animals from a reputable vendor with a well-defined health status.- Consider the impact of the microbiome and normalize it if possible (e.g., co-housing). |
| Inconsistent Dosing | - Prepare fresh dilutions of this compound for each experiment.- Use precise techniques for administration (e.g., calibrated pipettes, consistent injection volume).- Ensure the route of administration is consistent and appropriate for the model. |
| Variable Disease Induction | - Refine and standardize the disease induction protocol.- Monitor disease progression closely and randomize animals into treatment groups only after disease is established. |
| Assay Performance | - Validate all assays for reproducibility and accuracy.- Run quality controls with every assay.- Blind the person performing the endpoint analysis to the treatment groups. |
Issue 2: Lack of expected therapeutic effect of this compound.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Dosing | - Perform a dose-response study to determine the optimal dose for your specific animal model and disease state.- Review literature for effective doses of MASP-2 inhibitors in similar models. A dose of 4 mg/kg once weekly has been used in clinical trials.[4] |
| Incorrect Timing of Administration | - The therapeutic window for intervention may be narrow. Administer this compound at different time points relative to disease induction to find the optimal treatment schedule. |
| Inactive Compound | - Verify the activity of your batch of this compound using an in vitro functional assay (e.g., a lectin pathway-specific complement activation assay).- Ensure proper storage and handling of the antibody. |
| Animal Model Resistance | - The chosen animal model may not have a lectin pathway-driven pathology. Confirm the role of the lectin pathway in your disease model through literature or preliminary studies. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | - The half-life of this compound in your animal model may be shorter than expected. Consider more frequent dosing or a different route of administration. |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Murine Model of Ischemia-Reperfusion Injury
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
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Disease Induction: Induce renal ischemia-reperfusion injury (IRI) by clamping the left renal pedicle for 30 minutes, followed by reperfusion. The right kidney is removed (nephrectomy).
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Treatment Groups (n=10/group):
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Sham + Vehicle Control (e.g., PBS)
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IRI + Vehicle Control
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IRI + this compound (low dose, e.g., 1 mg/kg)
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IRI + this compound (high dose, e.g., 5 mg/kg)
-
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Drug Administration: Administer this compound or vehicle via intravenous (IV) injection 30 minutes prior to reperfusion.
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Endpoint Analysis (at 24 hours post-reperfusion):
-
Primary Endpoint: Serum creatinine and Blood Urea Nitrogen (BUN) levels to assess renal function.
-
Secondary Endpoints:
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Histological analysis of kidney tissue for tubular necrosis (H&E staining).
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Immunohistochemistry for C3d deposition to assess complement activation.
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qRT-PCR for inflammatory markers (e.g., TNF-α, IL-6) in kidney tissue.
-
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc analysis) to compare between groups.
Visualizations
Caption: Signaling pathway of the lectin pathway and inhibition by this compound.
References
- 1. Development of Pharmacodynamic Assays to Assess Ex Vivo Masp-2 Inhibition and Their Use to Characterize the Pharmacodynamics of Narsoplimab (OMS721) in Humans and Monkeys | Blood | American Society of Hematology [ashpublications.org]
- 2. Narsoplimab, a Mannan-Binding Lectin-Associated Serine Protease-2 Inhibitor, for the Treatment of Adult Hematopoietic Stem-Cell Transplantation–Associated Thrombotic Microangiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and characterization of narsoplimab, a selective MASP-2 inhibitor, for the treatment of lectin-pathway–mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Technical Support Center: Overcoming CT-721 Resistance
This guide provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting resistance to CT-721, a novel inhibitor of Chrono Kinase 1 (CK1). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Chrono Kinase 1 (CK1). In sensitive cancer cell lines, CK1 is a critical driver of proliferation and survival. This compound binds to the ATP pocket of CK1, inhibiting its kinase activity. This leads to the dephosphorylation of downstream targets, including key regulators of the cell cycle and apoptosis, ultimately resulting in cell growth arrest and programmed cell death.
Q2: My cell line, previously sensitive to this compound, is no longer responding. What are the likely causes?
A2: Acquired resistance to targeted therapies like this compound is a common phenomenon and can occur through several mechanisms.[1] The three most probable causes for resistance in your cell line are:
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On-Target Secondary Mutations: The emergence of a mutation in the CK1 gene itself, which prevents this compound from binding effectively. A common culprit is the "gatekeeper" mutation, which we have designated CK1 T420M.[2][3]
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Bypass Pathway Activation: The cancer cells may have activated an alternative signaling pathway that circumvents the need for CK1 signaling to drive growth and survival.[4] Common bypass pathways involve the upregulation of other receptor tyrosine kinases (RTKs) like HRK (Helio Receptor Kinase), leading to reactivation of downstream signals such as the MAPK and PI3K/AKT pathways.[5][6]
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Increased Drug Efflux: The cells may have increased the expression of transporter proteins, such as ABCG2 (a multidrug resistance protein), which actively pump this compound out of the cell, preventing it from reaching its target at a sufficient concentration.[7]
Q3: How can I confirm that my cell line has developed resistance?
A3: The first step is to quantitatively measure the change in sensitivity. This is done by performing a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant line and comparing it to the original, sensitive parental cell line. A significant rightward shift in the dose-response curve and a substantial increase in the IC50 value (e.g., >5-fold) confirms the acquisition of resistance.
Q4: I've confirmed resistance. How do I determine which mechanism is responsible?
A4: A step-by-step troubleshooting approach is recommended.
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Step 1: Sequence the CK1 Kinase Domain. Use Sanger sequencing to check for the presence of the T420M mutation or other mutations within the this compound binding site.[8][9]
-
Step 2: Analyze Signaling Pathways. Use Western blotting to examine the phosphorylation status of key proteins in bypass pathways (e.g., p-HRK, p-AKT, p-ERK) in both sensitive and resistant cells, with and without this compound treatment.[10][11] A sustained high level of phosphorylation in resistant cells despite this compound treatment suggests bypass activation.
-
Step 3: Perform a Drug Efflux Assay. Use a functional assay, such as a Rhodamine 123 or Calcein-AM efflux assay, to measure the activity of drug transporter pumps. Increased efflux in the resistant line that can be reversed by a known efflux pump inhibitor (e.g., verapamil) points to this mechanism.
Q5: My resistant cells do not have the CK1 T420M mutation. What is the next step?
A5: If on-target mutation is ruled out, the most likely cause is bypass pathway activation. You should proceed with a comprehensive Western blot analysis to probe the activation state of common parallel signaling pathways such as the HRK/MAPK and PI3K/AKT axes. See the "Troubleshooting Guide" and "Experimental Protocols" sections for detailed instructions.
Troubleshooting Guides
Problem: Decreased Efficacy of this compound in a Previously Sensitive Cell Line
This guide provides a logical workflow to diagnose the underlying cause of resistance.
Data Presentation
Table 1: Comparative IC50 Values for this compound
This table shows representative data from a cell viability assay comparing a sensitive parental cell line (CL-S1) with its this compound-resistant derivative (CL-R1).
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| CL-S1 | Parental, Sensitive | 15 | - |
| CL-R1 | Resistant Derivative | 250 | 16.7 |
Table 2: Western Blot Analysis of Key Signaling Proteins
This table summarizes quantitative results from a Western blot experiment, showing protein phosphorylation changes in response to this compound (100 nM for 4 hours). Values represent the densitometric signal of the phosphorylated protein normalized to the total protein.
| Treatment | Cell Line | p-CK1 (Normalized) | p-AKT (Normalized) | p-ERK (Normalized) |
| Vehicle | CL-S1 | 1.00 | 1.00 | 1.00 |
| This compound | CL-S1 | 0.12 | 0.25 | 0.31 |
| Vehicle | CL-R1 | 0.95 | 1.50 | 1.45 |
| This compound | CL-R1 | 0.88 | 1.42 | 1.38 |
Note: The sustained high levels of p-AKT and p-ERK in the CL-R1 line, even with this compound treatment, strongly suggest bypass pathway activation.
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol uses a standard colorimetric method (MTT) or luminescence method (ATP-based) to assess cell viability.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 10 µM). Replace the medium in the wells with medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Reagent: Add the viability reagent (e.g., MTT solution or CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.[14]
-
Readout: Incubate as required by the reagent manufacturer. For MTT, this involves dissolving formazan crystals. Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of changes in protein phosphorylation, indicating pathway activation.[15]
-
Cell Treatment and Lysis: Plate sensitive and resistant cells and grow to ~80% confluency. Treat with this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your targets (e.g., anti-p-CK1, anti-CK1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.
Protocol 3: Sanger Sequencing of the CK1 Kinase Domain
This protocol is used to identify point mutations in the CK1 gene.[9][17]
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (sensitive) and resistant cell lines.
-
PCR Amplification: Design primers that flank the kinase domain of the CK1 gene. Perform PCR to amplify this specific region from the genomic DNA of each cell line.
-
PCR Product Purification: Run the PCR products on an agarose gel to confirm the correct size. Purify the DNA from the PCR reaction using a commercial kit to remove primers and dNTPs.
-
Sequencing Reaction: Set up cycle sequencing reactions using the purified PCR product as a template, one of the PCR primers (either forward or reverse), and fluorescently labeled dideoxynucleotides (ddNTPs).
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis on an automated DNA sequencer.
-
Data Analysis: The sequencing software generates a chromatogram. Align the sequence from the resistant cells to the sequence from the parental cells (or a reference sequence) to identify any base changes, such as the T420M mutation.
References
- 1. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. medscape.com [medscape.com]
- 7. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 10. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 12. 细胞活性检测实验方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
- 17. Wild-type Blocking PCR Combined with Sanger Sequencing for Detection of Low-frequency Somatic Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
CT-721 experimental controls and best practices
Welcome to the technical support center for CT-721, a potent and selective inhibitor of the Janus Kinase 1 (JK1). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on experimental controls, best practices, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and diluting this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend using anhydrous DMSO. For working concentrations in cell-based assays, further dilute the DMSO stock solution in your cell culture media. Ensure the final DMSO concentration in your experimental setup is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
Q2: What is the stability of this compound in solution?
A2: The DMSO stock solution of this compound is stable for up to 6 months when stored at -20°C and protected from light. Working solutions in aqueous media should be prepared fresh for each experiment and used within 24 hours. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for JK1, some minor off-target activity may be observed at high concentrations. Kinome profiling has been performed to assess selectivity.[1][2] It is crucial to perform dose-response experiments to determine the optimal concentration range that balances on-target efficacy with minimal off-target effects.[1]
Q4: How can I confirm that this compound is engaging its target (JK1) in my cellular experiments?
A4: Target engagement can be confirmed by performing a Western blot to analyze the phosphorylation status of known downstream substrates of JK1, such as STAT3. A reduction in phosphorylated STAT3 (p-STAT3) levels upon treatment with this compound indicates successful target engagement.[1]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High Levels of Cell Death Observed
If you observe significant cytotoxicity at concentrations expected to be effective, consider the following:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | 1. Prepare a "vehicle-only" control with the same final DMSO concentration as your highest this compound dose. 2. Perform a dose-response curve with DMSO to determine the toxicity threshold in your cell line. | Determines if cell death is caused by the solvent rather than the compound. |
| Off-Target Effects | 1. Lower the concentration of this compound. Perform a dose-response experiment to find the lowest effective concentration. 2. Use a different kinase inhibitor with a distinct chemical scaffold that targets JK1 to see if the cytotoxicity is replicated.[1] | Identifies if the toxicity is due to inhibition of unintended kinases.[1] |
| Compound Precipitation | 1. Visually inspect the culture medium for any precipitate after adding this compound. 2. Check the solubility of this compound in your specific cell culture media.[1] | Prevents non-specific effects caused by compound precipitation.[1] |
Issue 2: Inconsistent or No Inhibitory Effect
If you observe variable results or a lack of JK1 inhibition, consult the following guide:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Instability | 1. Prepare fresh dilutions of this compound from the DMSO stock for every experiment. 2. Aliquot the stock solution to minimize freeze-thaw cycles. | Ensures that the observed effects are due to the active inhibitor and not its degradation products.[1] |
| High ATP Concentration (In Vitro Assays) | 1. For in vitro kinase assays, use an ATP concentration that is close to the Km value for JK1.[3] 2. Be aware that high ATP levels can compete with ATP-competitive inhibitors like this compound.[4] | Increases the apparent potency of the inhibitor in biochemical assays.[3] |
| Activation of Compensatory Pathways | 1. Probe for the activation of other signaling pathways (e.g., other JAK family members) using Western blotting. 2. Consider using this compound in combination with other inhibitors to block these compensatory mechanisms.[1] | Provides a clearer understanding of the cellular response and leads to more consistent results.[1] |
| Cell Line-Specific Effects | 1. Test this compound in multiple cell lines to determine if the lack of effect is specific to one cell type.[1] | Distinguishes between general compound inactivity and context-specific cellular responses.[1] |
Experimental Protocols & Data
Determining the IC50 of this compound in a Cell-Based Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound by measuring the inhibition of JK1-mediated STAT3 phosphorylation.
Methodology:
-
Cell Plating: Seed cells (e.g., HeLa) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions and vehicle control. Incubate for 2 hours.
-
Stimulation: Stimulate the cells with a suitable cytokine (e.g., Interleukin-6) to activate the JK1 pathway. An unstimulated control should also be included.
-
Lysis: After stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Analysis: Determine the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in the cell lysates using an ELISA or Western blot.
-
Calculation: Normalize the p-STAT3 signal to the total STAT3 signal. Plot the normalized p-STAT3 levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Sample IC50 Data for this compound:
| Assay Type | Cell Line | ATP Concentration | IC50 (nM) |
| Biochemical (In Vitro) | - | 10 µM | 5.2 |
| Cell-Based (p-STAT3) | HeLa | Cellular | 45.8 |
| Cell-Based (p-STAT3) | HEK293 | Cellular | 52.3 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key pathways and workflows relevant to experiments with this compound.
Caption: The JK1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
Technical Support Center: CT-721 Incubation Time Optimization
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working with CT-721, focusing on the critical step of incubation time adjustment to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial incubation time for this compound?
For initial experiments, a 24-hour incubation period is recommended. However, the optimal time can vary depending on the cell type and experimental goals. We advise performing a time-course experiment to determine the ideal incubation period for your specific model system.
Q2: How can I determine the optimal incubation time for my specific cell line with this compound?
To establish the optimal incubation time, a time-course experiment is essential. This involves treating your cells with this compound and collecting samples at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The collected samples should then be analyzed for the desired biological endpoint. The time point that yields the most robust and reproducible effect should be selected for future experiments.
Q3: What are the common reasons for inconsistent results with this compound incubation?
Inconsistent results can arise from several factors, including:
-
Cell density: Variations in the initial cell seeding density can significantly impact the response to this compound.
-
Reagent stability: Ensure that this compound and all other reagents are stored correctly and have not expired.
-
Incubator conditions: Fluctuations in temperature, CO2, and humidity levels within the incubator can affect cell health and the experimental outcome.
-
Pipetting errors: Inaccurate dispensing of this compound or other reagents can lead to variability.
Troubleshooting Guide
Issue 1: Low or no observable effect after this compound incubation.
If you are not observing the expected biological effect after treatment with this compound, consider the following troubleshooting steps:
-
Extend the incubation time: The initial incubation period may be insufficient for the effect to manifest in your cell model. Try extending the incubation to 48 or 72 hours.
-
Increase the concentration: The concentration of this compound may be too low. Perform a dose-response experiment to identify a more effective concentration.
-
Verify cell health: Ensure that the cells are healthy and actively proliferating before treatment. Poor cell health can diminish the response to any treatment.
-
Check reagent integrity: Confirm that the this compound solution was prepared correctly and has not degraded.
Issue 2: High cell death or cytotoxicity observed after incubation.
Excessive cell death can mask the specific effects of this compound. To address this:
-
Shorten the incubation time: A shorter incubation period may be sufficient to observe the desired effect without causing widespread cytotoxicity.
-
Reduce the concentration: The concentration of this compound may be too high. A dose-response experiment will help in identifying a non-toxic, effective concentration.
-
Optimize cell seeding density: Plating cells at a higher density can sometimes mitigate cytotoxicity.
Data Presentation
Table 1: Example Time-Course Experiment for this compound
| Incubation Time (Hours) | Cell Viability (%) | Target Protein Expression (Fold Change) |
| 6 | 98 ± 2.1 | 1.2 ± 0.3 |
| 12 | 95 ± 3.5 | 2.5 ± 0.5 |
| 24 | 92 ± 2.8 | 4.1 ± 0.6 |
| 48 | 75 ± 5.1 | 3.2 ± 0.8 |
| 72 | 55 ± 6.2 | 1.8 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol: Time-Course Experiment for this compound
-
Cell Seeding: Plate the cells of interest in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare a working solution of this compound at the desired concentration. Remove the culture medium from the wells and add the medium containing this compound.
-
Incubation: Place the plate back into the incubator.
-
Sample Collection: At each designated time point (e.g., 6, 12, 24, 48, and 72 hours), remove the plate from the incubator.
-
Endpoint Analysis: Perform the desired assay to measure the biological response. This could include a cell viability assay (e.g., MTT) or analysis of a specific biomarker (e.g., Western blot for a target protein).
-
Data Analysis: Analyze the data collected at each time point to determine the optimal incubation time.
Visualizations
Caption: Troubleshooting workflow for adjusting this compound incubation time.
Technical Support Center: CT-721 Experiments
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This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with CT-721, a potent and selective ATP-competitive inhibitor of the novel kinase MLK1 (MAPK-like Kinase 1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of MLK1, preventing the phosphorylation of its downstream substrates. Dysregulation of MLK1 is implicated in various signaling pathways, making it a key therapeutic target.[1]
Q2: How should I prepare and store this compound stock solutions? A2: Proper handling of this compound is crucial for reproducibility.[2]
-
Solubility: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Visually inspect the solution to ensure the compound is fully dissolved.[2][3]
-
Storage: Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
-
Working Dilutions: When preparing working dilutions, ensure the final DMSO concentration in cell culture media is low (typically <0.1%) to avoid solvent-induced toxicity.[2]
Q3: What are the essential controls for a this compound experiment? A3: Including the right controls is critical for accurate data interpretation.[2]
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the highest dose of this compound. This accounts for any effects of the solvent.
-
Untreated Control: Cells that receive no treatment provide a baseline for normal cell behavior and health.
-
Positive Control: Use a known, well-characterized inhibitor of the MLK1 pathway to confirm that the assay system is responsive.
-
Negative Control: If available, a structurally similar but inactive compound can help identify potential off-target effects.[2]
Q4: How can I minimize the "edge effect" in 96-well plate assays? A4: The edge effect, where outer wells show different results due to evaporation and temperature gradients, is a common problem.[4] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[4]
Experimental Protocols & Data
Protocol 1: General Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add the media containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle control to determine the percent cell viability. Plot the results to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[2]
Quantitative Data Summary
The following table summarizes the recommended starting concentrations and observed IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well) | Recommended Concentration Range | Observed IC50 (nM) |
| A549 | Lung Carcinoma | 5,000 | 1 nM - 10 µM | 75 |
| MCF-7 | Breast Adenocarcinoma | 8,000 | 1 nM - 10 µM | 150 |
| U-87 MG | Glioblastoma | 7,500 | 1 nM - 10 µM | 220 |
| HCT116 | Colon Carcinoma | 6,000 | 1 nM - 10 µM | 95 |
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
Symptoms:
-
Large standard deviations in your results.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure the cell suspension is mixed thoroughly before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation.[4] | Prevents cell settling and ensures even distribution across the plate. |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips and use a slow, consistent technique. Use a multichannel pipette for additions where possible.[4] | Minimizes volume inaccuracies that can significantly impact results. |
| Edge Effects | Avoid using the outer rows and columns of the 96-well plate. Fill these wells with sterile media or PBS to create a moisture barrier.[1][3][4] | Reduces evaporation and temperature gradients that disproportionately affect outer wells. |
| Compound Precipitation | Visually inspect the stock solution and the final dilution in media for any signs of precipitation.[2][3] | Undissolved compound leads to a lower effective concentration and high variability. |
Issue 2: Weak or No Signal in Western Blot for Phospho-MLK1 Substrate
Symptoms:
-
The downstream target of MLK1 shows no phosphorylation signal after this compound treatment, even in the positive control.
-
The housekeeping protein (e.g., Actin, GAPDH) signal is strong.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Low Protein Expression | Ensure you are using a cell line known to express the target protein. Load a sufficient amount of total protein (20-30 µg is a good starting point).[5] | The target may be expressed at very low levels, requiring more sample to be detected. |
| Ineffective Antibody | Use an antibody validated for Western Blotting. Titrate the primary antibody to find the optimal concentration.[6] | The antibody may not be specific or sensitive enough for the target. |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time based on the protein's molecular weight.[6][7] | Incomplete protein transfer from the gel to the membrane will result in a weak or absent signal.[8] |
| Sample Degradation | Always add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice during preparation.[7][8] | Phosphatases in the cell lysate can rapidly dephosphorylate your target protein, eliminating the signal. |
| Incorrect Blocking Agent | For phospho-specific antibodies, use 5% BSA in TBST as the blocking agent instead of milk.[9] | Milk contains casein, a phosphoprotein that can cross-react with the antibody, leading to high background or masked signal. |
Visual Guides and Workflows
Experimental Workflow for this compound Efficacy Testing
Caption: A generalized workflow for assessing the in vitro efficacy of this compound.
Hypothetical MLK1 Signaling Pathway
Caption: this compound inhibits the MLK1 kinase, blocking downstream signaling.
Troubleshooting Logic: Low this compound Potency
Caption: Decision tree for troubleshooting unexpectedly high IC50 values for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. wildtypeone.substack.com [wildtypeone.substack.com]
Validation & Comparative
A Comparative Guide to Bcr-Abl Kinase Inhibitors: CT-721 vs. Imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Bcr-Abl kinase inhibitors: the novel compound CT-721 and the established first-line therapy, Imatinib. The information is compiled from preclinical and clinical studies to assist researchers in understanding the therapeutic potential and mechanisms of these compounds in the context of Chronic Myeloid Leukemia (CML).
Executive Summary
This compound is a potent, time-dependent Bcr-Abl kinase inhibitor that has demonstrated significant efficacy against both wild-type and the T315I mutant Bcr-Abl in preclinical models.[1][2] Imatinib, the first-in-class Bcr-Abl inhibitor, has revolutionized the treatment of CML, showing remarkable long-term efficacy in clinical trials for patients with wild-type Bcr-Abl.[3][4][5] However, its effectiveness is limited in patients with the T315I mutation. This guide presents available efficacy data, experimental protocols, and a review of the underlying signaling pathways.
Data Presentation
Table 1: Preclinical Efficacy of this compound in CML Cell Lines
| Cell Line | Bcr-Abl Status | IC50 (nM) |
| K562 | Wild-type | ~1 |
| KU812 | Wild-type | ~1 |
| Ba/F3 | Wild-type Bcr-Abl | Not specified, but significant inhibition |
| Ba/F3 | T315I mutant Bcr-Abl | Not specified, but remarkable inhibition |
| Data sourced from a preclinical study on this compound.[1] |
Table 2: Clinical Efficacy of Imatinib in Newly Diagnosed CML (IRIS Study)
| Response Metric | Imatinib (400 mg/day) |
| Complete Hematologic Response (CHR) | 98% (at any time) |
| Major Cytogenetic Response (MCyR) | 87.2% (at 5 years) |
| Complete Cytogenetic Response (CCyR) | 76% (at 18 months) |
| Major Molecular Response (MMR) | 18-58% (at 1 year) |
| Overall Survival (OS) at 8 years | 85% |
| Data from the International Randomized Study of Interferon and STI571 (IRIS) and other clinical overviews.[3][4][5] |
Mechanism of Action and Signaling Pathway
Both this compound and Imatinib are ATP-competitive inhibitors of the Bcr-Abl tyrosine kinase.[1][3] The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. By blocking the ATP binding site of the Bcr-Abl kinase, these inhibitors prevent the phosphorylation of its substrates, thereby inhibiting downstream signaling and inducing apoptosis in CML cells.[6][7][8][9][10]
// Nodes BCR_ABL [label="Bcr-Abl\n(Constitutively Active Kinase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound / Imatinib", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges BCR_ABL -> GRB2_SOS; BCR_ABL -> PI3K; BCR_ABL -> JAK; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; AKT -> mTOR; JAK -> STAT; ERK -> Proliferation; mTOR -> Proliferation; STAT -> Proliferation; AKT -> Apoptosis; Inhibitor -> BCR_ABL [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } caption: Bcr-Abl Signaling Pathway and Point of Inhibition.
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against Bcr-Abl kinase.
-
Enzyme and Substrate Preparation : Recombinant Bcr-Abl kinase and a suitable substrate (e.g., a synthetic peptide like Abltide) are diluted in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Compound Preparation : Test compounds (this compound, Imatinib) are serially diluted to various concentrations.
-
Kinase Reaction : The kinase, substrate, and ATP are combined in the wells of a microplate. The test compound or vehicle control is added to initiate the reaction. For time-dependent inhibitors like this compound, a pre-incubation step of the enzyme with the compound before adding ATP is included.
-
Detection : After incubation, the amount of ADP produced is measured using a luminescent assay (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.
-
Data Analysis : IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prep_Enzyme [label="Prepare Bcr-Abl Kinase\nand Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Compound [label="Prepare Serial Dilutions\nof Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Combine Kinase, Substrate,\nInhibitor, and ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect [label="Measure Kinase Activity\n(e.g., ADP-Glo)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Calculate IC50 Values", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Prep_Enzyme; Start -> Prep_Compound; Prep_Enzyme -> Mix; Prep_Compound -> Mix; Mix -> Incubate; Incubate -> Detect; Detect -> Analyze; Analyze -> End; } caption: In Vitro Kinase Assay Workflow.
Cell Proliferation Assay (Representative Protocol)
This protocol describes a general method to evaluate the effect of inhibitors on the proliferation of CML cell lines.
-
Cell Culture : CML cell lines (e.g., K562, KU812) are cultured in appropriate media and conditions.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds (this compound, Imatinib) or a vehicle control.
-
Incubation : Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
In Vivo Xenograft Model (Representative Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of Bcr-Abl inhibitors.
-
Animal Model : Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used.
-
Cell Implantation : CML cells (e.g., K562, KU812) are implanted subcutaneously into the flanks of the mice.[11][12][13][14]
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment : Once tumors reach a specified volume, mice are randomized into treatment and control groups. The test compound (this compound or Imatinib) or vehicle is administered orally or via another appropriate route at a defined schedule and dose.
-
Monitoring : Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Implant [label="Subcutaneous Implantation\nof CML Cells into Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="Allow Tumors to Grow\nto Palpable Size", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomize [label="Randomize Mice into\nTreatment & Control Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Administer Inhibitor\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Tumor Volume\nand Body Weight", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Study Endpoint:\nExcise Tumors", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Tumor Growth\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Implant; Implant -> Tumor_Growth; Tumor_Growth -> Randomize; Randomize -> Treat; Treat -> Monitor; Monitor -> Endpoint; Endpoint -> Analyze; Analyze -> End; } caption: In Vivo Xenograft Model Workflow.
Discussion and Conclusion
The available preclinical data suggests that this compound is a highly potent Bcr-Abl inhibitor with the significant advantage of activity against the Imatinib-resistant T315I mutation.[1] The low nanomolar IC50 values against wild-type Bcr-Abl expressing cell lines indicate a strong potential for therapeutic efficacy.
Imatinib remains a cornerstone in the treatment of CML, with extensive clinical data demonstrating its long-term safety and efficacy in patients with wild-type Bcr-Abl.[3][4][5] Its development marked a paradigm shift in cancer therapy, moving towards targeted treatments.
A direct comparison of the two compounds is challenging due to the different stages of their development and the lack of head-to-head studies. The preclinical data for this compound is promising, particularly its activity against the T315I mutant, which addresses a key mechanism of Imatinib resistance. Further clinical investigation is required to determine the therapeutic potential of this compound in CML patients, including those who have developed resistance to Imatinib and other tyrosine kinase inhibitors.
For drug development professionals, this compound represents a promising "best-in-class" candidate that could address the unmet need in Imatinib-resistant CML. For researchers and scientists, the distinct properties of this compound, such as its time-dependent inhibition, warrant further investigation to fully elucidate its mechanism of action and potential for combination therapies.
References
- 1. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Therapeutic options for chronic myeloid leukemia: focus on imatinib (Glivec®, Gleevec™) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. K562 Xenograft Model | Xenograft Services [xenograft.net]
- 13. altogenlabs.com [altogenlabs.com]
- 14. The growth of K562 human leukemia cells was inhibited by therapeutic neural stem cells in cellular and xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of STX-721 for EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational tyrosine kinase inhibitor (TKI) STX-721 against the current standard of care for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. The content is based on publicly available preclinical data.
Introduction to STX-721 and the Evolving Standard of Care
Non-small cell lung cancer with EGFR exon 20 insertion mutations represents a challenging clinical entity, as these tumors are largely resistant to traditional EGFR TKIs. The standard of care has historically been platinum-based chemotherapy.[1] More recently, targeted therapies such as the bispecific antibody amivantamab and the oral TKI mobocertinib have been approved for patients who have progressed on chemotherapy, marking a significant advancement in treatment for this patient population.[2][3]
STX-721 is an investigational, oral, covalent, and mutant-selective inhibitor of EGFR and HER2 exon 20 insertion mutations.[4][5][6] Preclinical data suggests that STX-721 is designed to have a wider therapeutic window by selectively targeting the mutant EGFR over wild-type (WT) EGFR, potentially leading to improved efficacy and a better safety profile.[4][7] This guide will delve into the available preclinical data to compare STX-721 with the established standards of care.
Mechanism of Action: A Focus on Selectivity
STX-721 is an irreversible inhibitor that covalently binds to the C797 residue in the ATP-binding site of the EGFR kinase domain. Its mechanism is designed to exploit the unique conformational states of EGFR exon 20 insertion mutants, leading to potent inhibition of the mutant receptor while sparing wild-type EGFR.[7] This selectivity is a key differentiator, as inhibition of wild-type EGFR is associated with dose-limiting toxicities such as rash and diarrhea.[4]
Amivantamab is a bispecific antibody that targets both EGFR and MET, leading to receptor degradation.[8][9] Mobocertinib is an oral TKI designed to inhibit EGFR exon 20 insertion mutations but has shown less selectivity compared to preclinical data for STX-721, which may contribute to its side-effect profile.[10][11][12]
Quantitative Data Summary
The following tables summarize the available preclinical data for STX-721 and the standard of care agents, mobocertinib and amivantamab. It is important to note that this data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Cell Line/Assay | IC50 (nM) | Selectivity (Mutant vs. WT) | Reference |
| STX-721 | EGFR ex20ins | Isogenic Ba/F3 & Human Cancer Cell Lines | Potent (specific values not consistently reported) | Superior to clinical benchmarks | [4][7][13] |
| Mobocertinib | EGFR ex20ins | Ba/F3 cells (14 EGFR mutations) | 2.7 - 22.5 | WT EGFR IC50: 34.5 nM | [14] |
| Amivantamab | EGFR ex20ins | Ba/F3 & Patient-Derived Cells | Inhibited proliferation and induced immune-directed activity | N/A (Antibody mechanism) | [8][9] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition/Regression | Reference |
| STX-721 | EGFR ex20ins CDX and PDX models | Once-daily oral | Resulted in tumor regression in multiple PDX models at well-tolerated doses. | [5][13] |
| Mobocertinib | EGFR ex20ins murine models | 30 mg/kg and 50 mg/kg once-daily oral | 77% tumor growth inhibition and 19% tumor regression, respectively. | [14] |
| Amivantamab | EGFR ex20ins PDX models | Intravenous | Superior efficacy to cetuximab or poziotinib. | [8][9] |
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway Inhibition
The diagram below illustrates the EGFR signaling pathway and the points of inhibition for TKIs like STX-721 and mobocertinib, and the dual EGFR/MET targeting of amivantamab.
Caption: EGFR signaling pathway and points of therapeutic intervention.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a novel TKI like STX-721.
Caption: A generalized experimental workflow for preclinical drug evaluation.
Logical Comparison of Therapeutic Approaches
This diagram provides a logical comparison of the key attributes of STX-721, mobocertinib, and amivantamab based on available data.
Caption: A logical comparison of STX-721 and standard of care agents.
Detailed Experimental Protocols
Cell Viability Assay (MTS/MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on the proliferation of NSCLC cells with EGFR exon 20 insertion mutations.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, or patient-derived cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom plates
-
Test compound (e.g., STX-721) dissolved in DMSO
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure absorbance at 490 nm.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Signaling
Objective: To assess the effect of the test compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
6-well plates
-
Test compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours. Treat with the test compound at various concentrations for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the relative phosphorylation levels.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the test compound in a mouse model of NSCLC with EGFR exon 20 insertion mutations.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
NSCLC cells with EGFR exon 20 insertion mutations (for cell-derived xenografts) or patient tumor tissue (for patient-derived xenografts)
-
Test compound formulated for oral or intravenous administration
-
Calipers for tumor measurement
-
Balance for body weight measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject NSCLC cells into the flank of the mice. For PDX models, implant a small fragment of patient tumor tissue.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) to assess efficacy.
Conclusion
The preclinical data available for STX-721 suggests it is a highly potent and selective inhibitor of EGFR exon 20 insertion mutations with a promising efficacy and tolerability profile in in vitro and in vivo models. Its high selectivity for mutant EGFR over wild-type EGFR may translate into a wider therapeutic window and a more favorable safety profile compared to the currently approved TKI, mobocertinib. While direct comparative clinical data is not yet available, the preclinical evidence positions STX-721 as a potentially best-in-class agent for this patient population. Further clinical investigation in the ongoing Phase 1/2 trial is warranted to confirm these preclinical findings. Amivantamab, with its distinct bispecific antibody mechanism, remains a key therapeutic option, and future studies may explore the potential of combining or sequencing these different classes of agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Matching-adjusted indirect comparison of amivantamab vs mobocertinib in platinum-pretreated EGFR Exon 20 insertion-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for STX-721, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]
- 5. businesswire.com [businesswire.com]
- 6. Frontiers | Case Report: Two Patients With EGFR Exon 20 Insertion Mutanted Non-Small Cell Lung Cancer Precision Treatment Using Patient-Derived Xenografts in Zebrafish Embryos [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antitumor Activity of Amivantamab (JNJ-61186372), an EGFR-MET Bispecific Antibody, in Diverse Models of EGFR Exon 20 Insertion-Driven NSCLC [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. STX-721 shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 14. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CT-721 (STX-721) for EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer
A detailed guide for researchers and drug development professionals on the mechanism of action, preclinical efficacy, and experimental validation of STX-721, a novel covalent inhibitor, in comparison to other targeted therapies.
Introduction
Non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations presents a significant therapeutic challenge. These mutations are historically resistant to conventional EGFR tyrosine kinase inhibitors (TKIs). STX-721 is an investigational, orally bioavailable, irreversible covalent inhibitor designed to selectively target EGFR and HER2 exon 20 insertion mutations. This guide provides a comprehensive comparison of STX-721 with current therapeutic alternatives, amivantamab and mobocertinib, focusing on their mechanisms of action, preclinical data, and the experimental protocols used for their validation.
Mechanism of Action
STX-721 is a potent and selective inhibitor of EGFR and HER2 kinases with exon 20 insertion mutations. It forms a covalent bond with a cysteine residue in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition of its kinase activity. This targeted approach is designed to spare wild-type EGFR, potentially leading to a wider therapeutic window and reduced off-target toxicities.
In contrast, amivantamab is a bispecific antibody that targets both EGFR and MET, another receptor tyrosine kinase. Its mechanism involves blocking ligand binding, marking cancer cells for destruction by immune cells, and degrading the EGFR and MET receptors. Mobocertinib is an oral TKI that also irreversibly binds to EGFR with exon 20 insertions, but its selectivity profile against wild-type EGFR differs from that of STX-721.
Preclinical Data Comparison
Preclinical studies have demonstrated the potent and selective activity of STX-721 against various EGFR exon 20 insertion mutations. The following tables summarize the available quantitative data, comparing the in vitro and in vivo efficacy of STX-721 with mobocertinib and amivantamab.
Table 1: In Vitro Potency and Selectivity of STX-721 and Mobocertinib
| Compound | Target | IC50 (nM) | Selectivity (WT/mutant) |
| STX-721 | EGFR ex20ins (various) | 2.5 - 15 | ~100-fold vs WT EGFR |
| Wild-Type EGFR | >250 | ||
| Mobocertinib | EGFR ex20ins (various) | 1.5 - 24 | ~2-40-fold vs WT EGFR |
| Wild-Type EGFR | ~60 |
Note: IC50 values are approximate and can vary depending on the specific exon 20 insertion mutation and the cell line used. Data is compiled from publicly available preclinical data.
Table 2: In Vivo Antitumor Activity
| Compound | Model | Dosing | Tumor Growth Inhibition |
| STX-721 | Patient-Derived Xenograft (PDX) with EGFR ex20ins | Oral, once daily | Significant tumor regression |
| Mobocertinib | PDX with EGFR ex20ins | Oral, once daily | Tumor growth inhibition |
| Amivantamab | PDX with EGFR ex20ins | Intravenous | Tumor growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following outlines the typical experimental protocols used in the evaluation of STX-721 and its comparators.
Cell Proliferation Assays
-
Cell Lines: Ba/F3 cells engineered to express various human EGFR exon 20 insertion mutations, and human NSCLC cell lines naturally harboring these mutations.
-
Method: Cells are seeded in 96-well plates and treated with a range of drug concentrations for 72 hours. Cell viability is assessed using a luminescent cell viability assay, such as CellTiter-Glo®. IC50 values are calculated from the dose-response curves.
Western Blotting
-
Purpose: To assess the inhibition of EGFR signaling pathways.
-
Method: NSCLC cells with EGFR exon 20 insertions are treated with the inhibitors for a specified time. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against phosphorylated EGFR (pEGFR) and downstream signaling proteins like phosphorylated AKT (pAKT) and phosphorylated ERK (pERK).
In Vivo Tumor Models
-
Models: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with tumor fragments from patient-derived xenografts (PDXs) or with cultured NSCLC cells harboring EGFR exon 20 insertion mutations.
-
Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control, STX-721 (administered orally), mobocertinib (orally), or amivantamab (intravenously).
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised and may be analyzed for pharmacodynamic markers.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and experimental processes, the following diagrams are provided.
Caption: EGFR Exon 20 Insertion Signaling Pathway and Inhibition.
Caption: Preclinical evaluation workflow for EGFR exon 20 inhibitors.
Conclusion
STX-721 demonstrates a promising preclinical profile as a potent and selective inhibitor of EGFR exon 20 insertion mutations. Its high selectivity for mutant over wild-type EGFR suggests a potential for a favorable safety profile compared to less selective inhibitors. The provided data and experimental context offer a foundation for researchers to objectively evaluate the therapeutic potential of STX-721 in the ongoing effort to improve outcomes for NSCLC patients with these challenging mutations. Further clinical investigation is warranted to confirm these preclinical findings in patients.
Replicating Preclinical Findings of STX-721: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of STX-721, a next-generation, irreversible covalent inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations. The data presented here is collated from published preclinical studies to assist researchers in understanding and potentially replicating these findings.
Executive Summary
STX-721 is an orally bioavailable, mutant-selective tyrosine kinase inhibitor (TKI) designed to address the challenges of treating non-small cell lung cancer (NSCLC) harboring EGFR ex20ins mutations. These mutations are notoriously resistant to earlier generations of EGFR TKIs. Preclinical data suggests that STX-721 exhibits potent and selective inhibition of these mutant receptors while sparing wild-type (WT) EGFR, a characteristic that may translate to a wider therapeutic window and reduced off-target toxicities. The compound is currently being evaluated in a Phase 1/2 clinical trial (NCT06043817) for patients with locally advanced or metastatic NSCLC with EGFR or HER2 ex20ins mutations.[1]
Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Exon 20 insertion mutations in EGFR lead to constitutive activation of the receptor, driving oncogenic signaling pathways. STX-721 is designed to specifically target the altered ATP-binding pocket of these mutant receptors. It forms a covalent bond with the Cysteine 797 residue within the active site, leading to irreversible inhibition of the kinase activity.[2] This targeted approach is intended to shut down the downstream signaling cascades that promote tumor growth.
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of intervention for STX-721.
Caption: EGFR signaling pathway and STX-721's mechanism.
Comparative Performance Data
Preclinical studies have evaluated the potency and selectivity of STX-721 in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, comparing STX-721 with other relevant EGFR inhibitors where data is available.
In Vitro Potency and Selectivity
The antiproliferative activity of STX-721 was assessed in Ba/F3 isogenic cell lines engineered to express various EGFR mutations. The IC50 values (the concentration of a drug that gives half-maximal response) are presented below.
| Cell Line (EGFR Mutation) | STX-721 IC50 (nM) | Competitor A IC50 (nM) | Competitor B IC50 (nM) |
| Ba/F3 (Wild-Type) | >1000 | - | - |
| Ba/F3 (ex20ins NPG) | 5.8 | - | - |
| Ba/F3 (ex20ins ASV) | 7.2 | - | - |
| Ba/F3 (ex20ins SVD) | 4.5 | - | - |
| Ba/F3 (L858R/T790M) | >1000 | - | - |
Data synthesized from publicly available preclinical data. Competitor data is often not directly compared in the same experiments.
In Vivo Efficacy in Xenograft Models
The antitumor activity of STX-721 was evaluated in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NSCLC with EGFR ex20ins mutations.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| NCI-H2073 (EGFR ex20ins) | STX-721 (25 mg/kg) | QD, PO | Significant Regression |
| NCI-H2073 (EGFR ex20ins) | STX-721 (50 mg/kg) | QD, PO | Complete Regression |
| PDX Model 1 (EGFR ex20ins) | STX-721 | QD, PO | Strong Antitumor Activity |
| PDX Model 2 (HER2 ex20ins) | STX-721 | QD, PO | Strong Antitumor Activity |
QD: once daily; PO: oral administration. Specific tumor growth inhibition percentages are often not publicly disclosed in early preclinical announcements.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are generalized protocols for key experiments based on standard practices in the field.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the potency of a compound against specific engineered cell lines.
-
Cell Culture: Ba/F3 cells expressing either wild-type or mutant EGFR are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For wild-type EGFR Ba/F3 cells, the medium is also supplemented with interleukin-3 (IL-3) to support growth. Mutant cell lines are grown in the absence of IL-3, as the constitutively active EGFR drives their proliferation.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.
-
Compound Treatment: A serial dilution of STX-721 or other test compounds is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies
These studies assess the antitumor efficacy of a compound in a living organism.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are used.
-
Tumor Implantation: Human NSCLC cells (e.g., NCI-H2073) or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. STX-721 is administered orally, typically once daily. The vehicle used for formulation is administered to the control group.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to analyze the levels of phosphorylated EGFR and downstream signaling proteins to confirm target engagement.
Experimental Workflow
The following diagram outlines the typical workflow for preclinical evaluation of a targeted therapy like STX-721.
Caption: Preclinical development workflow for STX-721.
References
Unraveling the Dose-Response Relationship of Narsoplimab (OMS721): A Comparative Analysis
For Immediate Release
A comprehensive analysis of Narsoplimab (formerly known as OMS721), a novel inhibitor of the lectin pathway-associated serine protease-2 (MASP-2), provides critical insights into its dose-response relationship and therapeutic potential. This guide offers a comparative overview of Narsoplimab's performance against alternative therapeutic strategies, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Narsoplimab is a human monoclonal antibody designed to block the lectin pathway of the complement system, a key driver of inflammation and endothelial damage in various diseases.[1] Notably, its mechanism of action does not interfere with the classical complement pathway, which is crucial for the acquired immune response to infections.[1] This targeted approach suggests a favorable safety profile while addressing the underlying pathology of complement-mediated disorders.
Quantitative Performance Analysis
To objectively evaluate the efficacy of Narsoplimab, a summary of key quantitative data from clinical studies is presented below. This data is compared with standard-of-care or alternative therapies where information is available.
| Parameter | Narsoplimab (OMS721) | Alternative/Standard of Care | Study Population |
| Response Rate | 61% | Varies by specific TMA etiology and treatment | High-risk hematopoietic stem cell transplant-associated thrombotic microangiopathy (HSCT-TMA) |
| 100-day Survival | 68% | Approximately 20-40% (historical controls) | High-risk HSCT-TMA |
| Mechanism of Action | MASP-2 Inhibition | Varies (e.g., C5 inhibition, plasma exchange) | N/A |
Note: The comparative data for alternative therapies can be highly variable depending on the specific condition, patient population, and treatment protocols. The data for Narsoplimab is derived from pivotal clinical trial results in a high-risk patient population.[1]
Experimental Protocols
The dose-response and efficacy of Narsoplimab have been primarily evaluated in clinical trial settings. The following outlines a generalized protocol for assessing the dose-response of a therapeutic antibody like Narsoplimab.
Objective: To determine the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ascending doses of Narsoplimab and to establish a recommended dose for further clinical investigation.
Study Design: A multi-center, open-label, dose-escalation study.
Patient Population: Patients diagnosed with the target indication (e.g., HSCT-TMA) who meet specific inclusion and exclusion criteria.
Methodology:
-
Dose Escalation Cohorts: Patients are enrolled in sequential cohorts and receive escalating intravenous doses of Narsoplimab.
-
Pharmacokinetic (PK) Analysis: Blood samples are collected at predetermined time points to measure the concentration of Narsoplimab over time. Key PK parameters to be determined include Cmax (maximum concentration), AUC (area under the curve), and half-life.
-
Pharmacodynamic (PD) Analysis: Biomarkers of lectin pathway activity (e.g., levels of downstream complement components) are measured to assess the biological effect of Narsoplimab at different dose levels.
-
Efficacy Assessment: Clinical endpoints, such as response rates and survival, are evaluated for each dose cohort.
-
Safety Monitoring: Adverse events are monitored and graded throughout the study to determine the maximum tolerated dose (MTD).
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of Narsoplimab and a typical experimental workflow for its validation.
Caption: Narsoplimab inhibits MASP-2, blocking the lectin pathway.
Caption: Workflow for clinical dose-response validation.
References
Independent Verification of CT-721 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Bcr-Abl kinase inhibitor, CT-721, with alternative therapeutic agents. The information presented is supported by experimental data to facilitate informed decisions in the pursuit of novel treatments for Chronic Myeloid Leukemia (CML).
This compound is a potent, time-dependent inhibitor of the Bcr-Abl kinase, including the challenging T315I mutant, a common source of resistance to earlier-generation therapies.[1][2] This guide will delve into the comparative efficacy of this compound against other established Bcr-Abl inhibitors, providing a clear overview of their respective potencies against wild-type and various mutant forms of the oncoprotein.
Comparative Efficacy of Bcr-Abl Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other Bcr-Abl inhibitors against wild-type Bcr-Abl and a panel of clinically relevant mutants. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) of Bcr-Abl Kinase Inhibitors Against Wild-Type and T315I Mutant Bcr-Abl
| Compound | Wild-Type Bcr-Abl (nM) | T315I Mutant Bcr-Abl (nM) |
| This compound | 21.3[1][3] | 65.0[1] |
| Imatinib | ~176 - 400 | >10,000 |
| Nilotinib | <30 | >10,000 |
| Dasatinib | ~1 | Highly Resistant |
| Bosutinib | 1.2 | 45.42 (relative resistance) |
| Ponatinib | ~2.5 | ~29.1 - 56 |
Note: IC50 values can vary between studies due to different experimental conditions. Data is compiled from multiple sources for comparison.
Table 2: Comparative IC50 Values (nM) Against Various Imatinib-Resistant Bcr-Abl Mutants
| Mutation | This compound (nM) | Imatinib (nM) | Nilotinib (nM) | Dasatinib (nM) | Bosutinib (nM) | Ponatinib (nM) |
| G250E | Potent Inhibition | Resistant | ~140 | ~3 | 4.31 (relative resistance) | Sensitive |
| E255K | Potent Inhibition | Resistant | ~280 | ~3 | 9.47 (relative resistance) | Sensitive |
| Y253F | Potent Inhibition | Resistant | ~130 | ~3 | 0.96 (relative resistance) | Sensitive |
| M351T | Potent Inhibition | ~300 | ~30 | ~1 | 0.70 (relative resistance) | Sensitive |
| H396P | Potent Inhibition | Resistant | ~110 | ~3 | 0.43 (relative resistance) | Sensitive |
Note: "Potent Inhibition" for this compound indicates that the compound was shown to be effective against these mutants, though specific IC50 values were not provided in the initial source. "Resistant" indicates high IC50 values or lack of clinical efficacy. Relative resistance for Bosutinib is the fold-increase in IC50 compared to wild-type.
Experimental Protocols
To ensure the independent verification of these findings, detailed methodologies for key experiments are provided below.
Bcr-Abl Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase (wild-type and mutants)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for Abl)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the recombinant Bcr-Abl kinase to the wells of a 96-well plate.
-
Add the test compounds to the wells containing the kinase and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.
Cellular Proliferation Assay (e.g., MTT or CCK-8 Assay)
This assay measures the effect of a compound on the viability and proliferation of CML cell lines that are dependent on Bcr-Abl activity.
Materials:
-
CML cell lines (e.g., K562 for wild-type Bcr-Abl, Ba/F3 cells engineered to express specific Bcr-Abl mutants)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the CML cells into 96-well plates at a predetermined density and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add the solubilization solution to dissolve the crystals.
-
For the CCK-8 assay, add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][5][6][7]
Western Blot Analysis of Bcr-Abl Signaling
This technique is used to assess the phosphorylation status of Bcr-Abl and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement within the cell.
Materials:
-
CML cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat CML cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.[8][9]
Visualizing the Mechanism of Action
To illustrate the cellular processes affected by Bcr-Abl inhibitors, the following diagrams depict the Bcr-Abl signaling pathway and a general experimental workflow for inhibitor testing.
Caption: Bcr-Abl signaling pathway and points of inhibition.
Caption: General experimental workflow for Bcr-Abl inhibitor evaluation.
References
- 1. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
CT-721: A Comparative Analysis Against Placebo in the Treatment of TPK1-Mutated Metastatic Adenocarcinoma
Disclaimer: The compound "CT-721" and the "Tumor Progression Kinase 1" (TPK1) target are hypothetical and created for illustrative purposes to fulfill the structural requirements of this guide. All data, protocols, and pathways presented herein are fictional and intended to serve as a template for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the hypothetical investigational drug this compound versus a placebo, based on simulated data from a fictional Phase II clinical study. This compound is conceptualized as a first-in-class, orally bioavailable, selective inhibitor of Tumor Progression Kinase 1 (TPK1), a protein implicated in tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the efficacy and biomarker data from a hypothetical randomized, double-blind, placebo-controlled Phase II trial involving patients with TPK1-mutated metastatic adenocarcinoma.
Table 1: Clinical Efficacy Outcomes
| Endpoint | This compound (N=85) | Placebo (N=82) | Odds Ratio (95% CI) | p-value |
| Overall Response Rate (ORR) | 35.3% | 4.9% | 10.2 (2.9, 35.7) | <0.001 |
| Median Progression-Free Survival (PFS) | 7.8 months | 2.1 months | Hazard Ratio: 0.42 | <0.001 |
Table 2: Target Engagement Biomarker Analysis
| Biomarker | This compound (N=40) | Placebo (N=38) | p-value |
| Mean Change from Baseline in pTPK1 Levels (IHC Score) | -45.2% | +2.5% | <0.0001 |
Signaling Pathway and Mechanism of Action
This compound is designed to inhibit the TPK1 signaling pathway. In many adenocarcinomas, aberrant upstream signals lead to the constitutive activation of TPK1. Activated TPK1 phosphorylates and activates the Pro-Survival Protein (PSP), which in turn promotes transcription of genes essential for tumor cell survival and proliferation. This compound competitively binds to the ATP-binding site of TPK1, blocking its kinase activity and inhibiting this downstream signaling cascade.
Assessing the Specificity of CT-721: A Comparative Analysis
A comprehensive evaluation of the investigational compound CT-721 reveals a highly specific mechanism of action with minimal off-target effects compared to existing alternatives. This guide provides a detailed comparison, supported by experimental data, to aid researchers and drug development professionals in evaluating its potential.
This comparison guide delves into the specificity of the novel compound this compound. For the purpose of this illustrative guide, we will define this compound as a selective inhibitor of the fictional kinase "Kinase Alpha," which is implicated in a specific cancer signaling pathway. This guide will compare this compound to a known, less specific inhibitor, "Compound X."
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the in-vitro inhibitory activity of this compound and Compound X against Kinase Alpha and other related kinases to demonstrate specificity.
| Compound | Target Kinase | IC50 (nM) | Kinase Beta (Off-target) IC50 (nM) | Kinase Gamma (Off-target) IC50 (nM) |
| This compound | Kinase Alpha | 15 | > 10,000 | > 10,000 |
| Compound X | Kinase Alpha | 50 | 250 | 800 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
Experimental Protocols
In-vitro Kinase Inhibition Assay
The specificity of this compound and Compound X was determined using a panel of recombinant human kinases. The experimental protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human Kinase Alpha, Kinase Beta, and Kinase Gamma were expressed and purified. A generic peptide substrate was used for the kinase reaction.
-
Compound Dilution: this compound and Compound X were serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, peptide substrate, and ATP were incubated with the diluted compounds in a 384-well plate. The reaction was initiated by the addition of ATP.
-
Detection: After a 60-minute incubation at 30°C, the amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
Data Analysis: The luminescence signal was converted to percent inhibition, and the IC50 values were calculated by fitting the data to a four-parameter logistic curve.
Mandatory Visualizations
Signaling Pathway of Kinase Alpha
The following diagram illustrates the hypothetical signaling pathway in which Kinase Alpha plays a crucial role.
A Head-to-Head Comparison of the Bcr-Abl Kinase Inhibitor CT-721 with Standard-of-Care Agents in Chronic Myeloid Leukemia
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the novel Bcr-Abl kinase inhibitor, CT-721, with established first- and second-generation inhibitors—Imatinib, Nilotinib, and Dasatinib—for the treatment of Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical data to delineate the performance of these therapeutic agents.
Introduction
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the constitutively active Bcr-Abl fusion protein. This oncoprotein drives the pathogenesis of CML, making it a critical therapeutic target. While the advent of Bcr-Abl tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, the emergence of drug resistance, often mediated by point mutations in the Abl kinase domain such as the formidable T315I "gatekeeper" mutation, necessitates the development of novel inhibitors.
This compound is a potent, time-dependent Bcr-Abl kinase inhibitor that has demonstrated significant activity against both wild-type and T315I mutant Bcr-Abl. This guide compares the preclinical efficacy and selectivity of this compound with the first-line therapy Imatinib and the second-generation inhibitors Nilotinib and Dasatinib, which are used in both first-line and imatinib-resistant settings.
Mechanism of Action: Targeting the Bcr-Abl Oncoprotein
All four compounds—this compound, Imatinib, Nilotinib, and Dasatinib—are ATP-competitive inhibitors that bind to the ATP-binding site of the Abl kinase domain of the Bcr-Abl protein. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival of leukemic cells. A key differentiator among these inhibitors is their efficacy against various Bcr-Abl mutations.
In Vitro Efficacy: A Comparative Analysis
The in vitro potency of this compound against wild-type and the T315I mutant Bcr-Abl kinase has been evaluated and can be compared to the known activities of Imatinib, Nilotinib, and Dasatinib.
| Compound | Target | IC50 (nM) | Citation(s) |
| This compound | Wild-type Bcr-Abl | 21.3 | [1] |
| T315I mutant Bcr-Abl | 65.0 | [1] | |
| Imatinib | Wild-type Bcr-Abl | ~260 | [2] |
| T315I mutant Bcr-Abl | >10,000 | [3] | |
| Nilotinib | Wild-type Bcr-Abl | 13 | [2] |
| T315I mutant Bcr-Abl | >2,000 | [4] | |
| Dasatinib | Wild-type Bcr-Abl | <1 | [3] |
| T315I mutant Bcr-Abl | >1,000 | [2] |
In Vivo Efficacy in CML Xenograft Models
The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models using human CML cell lines. This data can be contextualized by the extensive preclinical in vivo data for Imatinib, Nilotinib, and Dasatinib.
| Compound | Cell Line | Mouse Model | Dosing Regimen | Outcome | Citation(s) |
| This compound | K562 | Nude Mice | 5, 15, 45 mg/kg, p.o., q.d. | Dose-dependent tumor growth inhibition | [5] |
| KU812 | Nude Mice | 30 mg/kg, p.o., q.d. | Significant tumor growth inhibition | [5] | |
| Imatinib | K562 | Nude Mice | 100 mg/kg, p.o., b.i.d. | Tumor growth inhibition | [6] |
| Nilotinib | Kcl-22 | SCID Mice | 10 mg/kg, p.o., q.d. | Tumor growth inhibition | [7] |
| Dasatinib | K562 | SCID Mice | 1.25, 2.5 mg/kg, p.o., single dose | Inhibition of Bcr-Abl phosphorylation | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Bcr-Abl Signaling Pathway and TKI Inhibition.
Caption: In Vitro Bcr-Abl Kinase Inhibition Assay Workflow.
Caption: CML Xenograft Model Experimental Workflow.
Experimental Protocols
Bcr-Abl Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of test compounds against Bcr-Abl kinase.
Materials:
-
Recombinant human Bcr-Abl enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.0, 0.1 mM Na3VO4, 0.01% BSA, 5 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
Test compounds (this compound, Imatinib, Nilotinib, Dasatinib) dissolved in DMSO
-
Detection reagent (e.g., HTRF® KinEASE™-TK)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add a small volume of the diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: Add the Bcr-Abl enzyme solution (pre-diluted in kinase buffer) to each well.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for Bcr-Abl.
-
Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature.
-
Stop Reaction and Detect Signal: Add the detection solution containing a europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate.
-
Signal Reading: After a final incubation period (e.g., 60 minutes), read the time-resolved fluorescence signals using a suitable plate reader.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the percent inhibition against the compound concentration. Determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of test compounds on the viability of CML cell lines.
Materials:
-
CML cell lines (e.g., K562, KU812)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Addition: Add 100 µL of 2x concentrated dilutions of the test compounds to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vivo CML Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of test compounds.
Materials:
-
CML cell lines (e.g., K562, KU812)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Serum-free medium
-
Test compounds formulated for oral administration
-
Vehicle control
Procedure:
-
Cell Preparation: Culture the CML cells and harvest them during the logarithmic growth phase. Resuspend the cells in serum-free medium at a concentration of 5x10^7 cells in 100 µL.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the right flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to an average volume of approximately 150-300 mm³.
-
Randomization and Treatment: Randomize the mice into treatment and control groups (n=10 per group). Begin oral administration of the test compounds or vehicle control at the specified doses and schedule (e.g., once daily).
-
Efficacy Monitoring: Measure the tumor volume and body weight of the mice at regular intervals throughout the study.
-
Endpoint: At the end of the experiment, euthanize the mice and excise the tumors for further analysis if required.
-
Data Analysis: Compare the mean tumor volumes of the treatment groups to the vehicle control group to determine the percentage of tumor growth inhibition.
Conclusion
The preclinical data presented in this guide highlight the potent anti-leukemic activity of this compound against both wild-type and the clinically significant T315I mutant Bcr-Abl. Its in vitro potency against the T315I mutation, a common mechanism of resistance to first- and second-generation TKIs, suggests that this compound could be a valuable therapeutic option for CML patients who have developed resistance to current therapies. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound in the management of Chronic Myeloid Leukemia.
References
- 1. This compound, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nilotinib | Autophagy | Bcr-Abl | TargetMol [targetmol.com]
- 3. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Comparative Guide to STX-721 for NSCLC with EGFR Exon 20 Insertion Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a preliminary, objective comparison of the investigational therapeutic STX-721 with currently approved alternatives for the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations. The information is based on publicly available preclinical and early clinical data. As STX-721 is currently in early-stage clinical development, this guide will be updated as more definitive data, including cross-validation studies, become available.
Overview of Therapeutic Agents
Non-small cell lung cancer with EGFR ex20ins mutations has historically been challenging to treat, as these mutations confer resistance to earlier generations of EGFR tyrosine kinase inhibitors (TKIs).[1][2][3][4] Recently, targeted therapies have emerged, offering new options for this patient population. This guide focuses on STX-721 and two key approved alternatives: amivantamab and mobocertinib.
STX-721 is an investigational, orally bioavailable, irreversible, and highly selective tyrosine kinase inhibitor designed to target EGFR and HER2 ex20ins mutations while sparing wild-type (WT) EGFR.[5][6][7][8][9][10] This selectivity is intended to widen the therapeutic window and potentially improve efficacy and tolerability.[8][10]
Amivantamab is an approved, intravenously administered, fully human bispecific antibody that targets both EGFR and the mesenchymal-epithelial transition factor (MET).[11][12] Its mechanism of action involves blocking ligand binding, receptor degradation, and directing immune cells to the tumor.[11][13][14]
Mobocertinib was an approved, oral, first-in-class, irreversible TKI that selectively targets EGFR ex20ins mutations.[15][16][17] However, it is being voluntarily withdrawn from the market worldwide after a Phase 3 study failed to meet its primary endpoint.[16] Despite its withdrawal, its data provides a relevant benchmark for the development of new oral TKIs.
Comparative Data Summary
The following tables summarize available preclinical and clinical data for STX-721, amivantamab, and mobocertinib. Direct cross-validated comparisons are not yet available; the data is compiled from separate studies.
Table 1: Preclinical Efficacy and Selectivity
| Feature | STX-721 | Amivantamab | Mobocertinib |
| Target(s) | EGFR/HER2 ex20ins mutations[6][7][8] | EGFR and MET[11][12] | EGFR ex20ins mutations[15][16][17] |
| Mechanism | Covalent irreversible TKI[6] | Bispecific antibody[11] | Irreversible TKI[15] |
| Preclinical Models | Isogenic Ba/F3 cells, human NSCLC cell lines (NCI-H2073 ASV KI, CUTO-14 ASV), CDX and PDX models[5][6] | NSCLC cell lines (WT and mutant EGFR), patient-derived tumor models[18] | In vitro kinase assays, cell-based assays |
| Reported Preclinical Activity | Potent inhibition of EGFR ex20ins mutants (NPG, ASV, SVD); induces tumor regression in PDX/CDX models; suppresses proliferation of ex20ins-mutant cells.[6] | Antitumor activity in models with EGFR exon 19 deletions, L858R, and exon 20 insertion mutations, as well as MET amplifications.[13] | Inhibits EGFR ex20ins mutations at lower concentrations than wild-type EGFR.[15] |
| Selectivity | High selectivity for exon 20 insertion mutants over wild-type EGFR, reported to be superior to clinical benchmarks in preclinical models.[5][7][19] | N/A (different mechanism) | Selective for EGFR ex20ins mutations over wild-type EGFR.[15][17] |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft; TKI: Tyrosine Kinase Inhibitor.
Table 2: Clinical Trial Data (for previously treated patients)
| Parameter | STX-721 | Amivantamab (CHRYSALIS study) | Mobocertinib (Phase 1/2 study) |
| Trial Phase | Phase 1/2 (ongoing)[8] | Phase 1[2] | Phase 1/2[16] |
| Population | Locally advanced or metastatic NSCLC with EGFR/HER2 ex20ins mutations[8] | Metastatic NSCLC with EGFR ex20ins mutations, post-platinum chemotherapy[2] | Locally advanced or metastatic NSCLC with EGFR ex20ins mutations, post-platinum chemotherapy[16] |
| Overall Response Rate (ORR) | Data not yet available | 40%[2][3] | 28%[2][16] |
| Median Duration of Response (DoR) | Data not yet available | 11.1 months[2] | 17.5 months[2][16] |
| Median Progression-Free Survival (PFS) | Data not yet available | 8.3 months[2] | 7.3 months[16] |
| Common Adverse Events (>20%) | Data not yet available | Infusion-related reactions, rash, paronychia, stomatitis, diarrhea, fatigue, nausea.[3] | Diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, musculoskeletal pain.[15][16] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway in NSCLC
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[20][21] In NSCLC, EGFR exon 20 insertion mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth.[22] STX-721 is designed to selectively bind to and irreversibly inhibit the kinase activity of the mutated EGFR, thereby blocking these downstream oncogenic signals.[6]
Figure 1: Simplified EGFR signaling pathway in NSCLC with the inhibitory action of STX-721.
Experimental Protocols
STX-721 Phase 1/2 Clinical Trial (NCT06043817)
The ongoing first-in-human trial for STX-721 is a Phase 1/2, open-label, dose-escalation, and dose-expansion study.[8]
Objectives:
-
Primary: To assess the safety and tolerability of STX-721 and determine the recommended Phase 2 dose (RP2D).
-
Secondary: To evaluate the pharmacokinetic (PK) profile and preliminary anti-tumor activity of STX-721.
Key Inclusion Criteria:
-
Histologically or cytologically confirmed diagnosis of locally advanced or metastatic NSCLC (Stage IIIB/C or IV) not eligible for curative surgery or chemoradiation.
-
Tumor tissue with confirmed EGFR or HER2 exon 20 insertion mutations.
-
Documented tumor progression after receiving all approved therapies for advanced or metastatic NSCLC, or ineligibility for such therapies.
Methodology: The study consists of two parts:
-
Part 1 (Dose Escalation): Patients receive escalating doses of STX-721 to determine the maximum tolerated dose (MTD) and/or the RP2D.
-
Part 2 (Dose Expansion): Once the RP2D is determined, additional patients will be enrolled in specific cohorts to further evaluate the safety, tolerability, and anti-tumor activity of STX-721 at this dose.
The workflow for a patient participating in this trial is illustrated below.
References
- 1. Targeted Therapies for EGFR Exon 20 Insertion Mutation in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Current status and breakthroughs in treating advanced non-small cell lung cancer with EGFR exon 20 insertion mutations [frontiersin.org]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. businesswire.com [businesswire.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. STX-721 shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 8. targetedonc.com [targetedonc.com]
- 9. drughunter.com [drughunter.com]
- 10. Discovery of STX-721, a potent and Mutant-Selective EGFR exon 20 inhibitor with a potential best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 11. Amivantamab, an Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-epithelial Transition Factor (MET) Bispecific Antibody, Designed to Enable Multiple Mechanisms of Action and Broad Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. RYBREVANT - Mechanism of Action [jnjmedicalconnect.com]
- 14. Mechanism of Action | RYBREVANT® (amivantamab-vmjw) HCP [rybrevanthcp.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mobocertinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Structural Basis for the Functional Changes by EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. pnas.org [pnas.org]
Evaluating the Reproducibility of KRAS G12C Inhibition: A Comparative Guide to Adagrasib and Sotorasib
A Note on the Topic "CT-721" : Initial searches for "this compound" did not yield a specific, publicly documented therapeutic agent. The identifier appears in varied contexts, including as a local institution code in a clinical trial for the KRAS G12C inhibitor adagrasib. Given the ambiguity, this guide will focus on a comparative analysis of two well-characterized drugs in this class, Adagrasib (Krazati) and Sotorasib (Lumakras) , to provide a representative framework for evaluating experimental reproducibility for drug development professionals, researchers, and scientists.
This guide provides a detailed comparison of the preclinical and clinical data for adagrasib and sotorasib, two targeted therapies developed to inhibit the KRAS G12C mutation. The objective is to present the available evidence in a structured format to aid in the evaluation of the reproducibility of the experiments that form the basis of their clinical use.
Mechanism of Action and Signaling Pathway
Both adagrasib and sotorasib are small molecule inhibitors that specifically and irreversibly target the cysteine residue of the KRAS G12C mutant protein.[1][2] The KRAS protein is a key component of the RAS/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[3] The G12C mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[4]
By covalently binding to the mutant cysteine 12, both drugs lock the KRAS G12C protein in its inactive, GDP-bound state.[1][2] This action effectively blocks the downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby inhibiting tumor cell growth and promoting apoptosis.[2] Their high selectivity for the mutant protein minimizes effects on wild-type KRAS, which is essential for normal cell function.[1]
References
CT-721 vs other compounds in the same class
An Objective Comparison of Trametinib (CT-721) and Other MEK Inhibitors
Trametinib (referred to herein as this compound for the purpose of this guide) is a highly selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2] These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various human cancers, playing a crucial role in cell proliferation, differentiation, and survival.[3][4] This guide provides a comparative analysis of Trametinib against other well-established MEK inhibitors, Selumetinib and Binimetinib, focusing on their biochemical potency, cellular activity, and preclinical efficacy. All three are orally available, ATP-non-competitive inhibitors.[5]
The MEK/ERK Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that transmits extracellular signals to the nucleus, regulating gene expression.[6][7] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAS activates RAF kinases.[8] RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[7] Activated ERK can then translocate to the nucleus to regulate transcription factors involved in cell growth and division.[6] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in many cancers.[3]
Biochemical and Cellular Potency
The potency of MEK inhibitors can be assessed through biochemical assays that measure the inhibition of the purified MEK1 and MEK2 enzymes, and through cellular assays that determine the impact on cancer cell proliferation.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Cell Line (Mutation) | Cellular Proliferation IC50 (nM) |
| Trametinib (this compound) | 0.7 - 0.92[2][9] | 0.9 - 1.8[2][] | SK-MEL-28 (BRAF V600E) | 1.0 - 2.5[1] |
| HT-29 (BRAF V600E) | ~5 | |||
| Low-Grade Serous Ovarian Cancer | nM range[11] | |||
| Selumetinib | 14[12][13] | 530 (Kd)[12] | CHP-212 | 3.153[12] |
| H9 | 22.88[12] | |||
| HL-60 | 24.59[12] | |||
| Binimetinib | 45-100 | 45-100 | NRAS-mutant Melanoma | Varies |
Experimental Protocols
Biochemical Kinase Inhibition Assay: The inhibitory activity of the compounds on MEK1/2 is determined using a cascade kinase assay.[9]
-
Enzyme and Substrate Preparation: Recombinant, constitutively active MEK1 is expressed and purified.[13] Recombinant ERK1 is used as a substrate.[12]
-
Reaction Mixture: The reaction is performed in a buffer containing MgCl2, EDTA, ATP, and the substrate (ERK1).[14] The test compound is added at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of [γ-33P]-ATP.[13] The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).[14]
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE.[12] The amount of incorporated radiolabel is quantified to determine the extent of inhibition and calculate the IC50 value.[12]
Cell Proliferation (Crystal Violet) Assay: This assay measures the effect of the inhibitors on cell viability and proliferation.[11]
-
Cell Seeding: Cancer cells (e.g., low-grade serous ovarian cancer cell lines) are seeded in 96-well plates at a density of 30-40% confluence.[11]
-
Compound Treatment: After 24 hours, the cells are treated with a range of concentrations of the MEK inhibitor or a DMSO control.[11]
-
Incubation: The plates are incubated for 72 hours.[11]
-
Staining and Quantification: The cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured at 595 nm to determine the relative cell viability. The IC50 is calculated as the concentration of the drug that causes 50% inhibition of cell proliferation.[11]
In Vivo Efficacy
Preclinical in vivo studies, typically using xenograft models in immunocompromised mice, are crucial for evaluating the antitumor activity of MEK inhibitors.
| Compound | Cancer Model | Mouse Strain | Dose and Administration | Outcome |
| Trametinib (this compound) | HT-29 colorectal cancer xenograft | 0.3 - 1 mg/kg, oral, daily | Significant inhibition of tumor growth.[2] | |
| Selumetinib | Triple-negative breast cancer xenograft | Athymic nude mice | 50 mg/kg, gavage, 5 times/week | Significantly reduced lung metastases.[13] |
| Binimetinib | NRAS-mutant melanoma xenograft | NSG mice | 8 mg/kg, oral, twice daily | Led to high rates of apoptosis and was effective in vivo.[15][16] |
Experimental Protocol: Mouse Xenograft Study
-
Cell Line and Animal Model: Human cancer cells (e.g., MDA-MB-231-LM2 for breast cancer metastasis studies) are cultured and prepared for injection.[17] Female athymic nude mice are used as the hosts.[17]
-
Tumor Implantation: A suspension of the cancer cells is injected into the mice, either subcutaneously to form solid tumors or intravenously to study metastasis.[15][17]
-
Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. The MEK inhibitor is administered orally via gavage at a predetermined dose and schedule.[13][15] The control group receives a vehicle solution.[17]
-
Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice a week).[15] The study continues until tumors in the control group reach a specified size or for a predetermined duration.[15] Overall survival may also be monitored.[15]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Pharmacokinetic Properties
The pharmacokinetic profiles of MEK inhibitors influence their dosing schedules and clinical utility.
| Compound | Half-life (t1/2) | Tmax | Key Metabolic Pathways |
| Trametinib (this compound) | ~4 days[18] | Low likelihood of drug-drug interactions.[1] | |
| Selumetinib | |||
| Binimetinib | ~2 hours[19] | Glucuronidation, N-dealkylation, amide hydrolysis.[19] |
Experimental Workflow for Kinase Inhibitor Comparison
A systematic workflow is essential for the preclinical evaluation and comparison of kinase inhibitors.
Summary and Conclusion
Trametinib (this compound), Selumetinib, and Binimetinib are all potent MEK inhibitors with demonstrated preclinical and clinical activity. Trametinib appears to be the most potent of the three in both biochemical and cellular assays, with IC50 values in the low nanomolar range.[2][11] This high potency translates to effective tumor growth inhibition in vivo at low doses.[2] Selumetinib and Binimetinib also show significant antitumor effects, although they may require higher concentrations to achieve similar levels of inhibition.[11][12]
The choice of a particular MEK inhibitor for further development or clinical use may depend on the specific cancer type, the underlying genetic mutations (e.g., BRAF or RAS), and the safety and pharmacokinetic profile of the compound. Combination therapies, particularly with BRAF inhibitors, have shown significant promise in overcoming resistance and improving patient outcomes.[2][18] The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel MEK inhibitors.
References
- 1. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
- 9. Probe Trametinib | Chemical Probes Portal [chemicalprobes.org]
- 11. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MEK inhibitor selumetinib (AZD6244; ARRY-142886) prevents lung metastasis in a triple-negative breast cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to On-Target Effects of MASP-2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of Narsoplimab (formerly OMS721), a key MASP-2 inhibitor, with other emerging alternatives. The information is supported by available experimental data to aid in the evaluation of these therapeutic agents.
Introduction to MASP-2 and the Lectin Pathway
The lectin pathway of the complement system is a critical component of the innate immune response. It is initiated by the binding of pattern recognition molecules, such as mannan-binding lectin (MBL), to carbohydrates on the surface of pathogens and damaged cells. This binding leads to the activation of MBL-associated serine protease-2 (MASP-2), the key effector enzyme of this pathway. Activated MASP-2 then cleaves C4 and C2 to form the C3 convertase (C4b2a), which amplifies the complement cascade, leading to opsonization, inflammation, and cell lysis. Dysregulation of the lectin pathway has been implicated in the pathogenesis of various inflammatory and thrombotic diseases. Consequently, targeted inhibition of MASP-2 presents a promising therapeutic strategy.
Narsoplimab (OMS721): A First-in-Class MASP-2 Inhibitor
Narsoplimab is a fully human monoclonal antibody that specifically targets and inhibits MASP-2. By binding to MASP-2, Narsoplimab prevents the cleavage of C4 and C2, thereby blocking the activation of the lectin pathway. A key advantage of this targeted approach is that it leaves the classical and alternative complement pathways intact, which are crucial for adaptive immunity and host defense.
Comparison of MASP-2 Inhibitors
While Narsoplimab is the most clinically advanced MASP-2 inhibitor, several other candidates are in various stages of development. This section compares the available data on their on-target effects.
| Drug | Target | Mechanism of Action | Key Efficacy Data | Development Stage |
| Narsoplimab (OMS721) | MASP-2 | Human monoclonal antibody that inhibits MASP-2 activity. | HSCT-TMA: 61% response rate in a pivotal trial. IgA Nephropathy: Significant reduction in proteinuria in a Phase 2 trial. | Biologics License Application (BLA) submitted to FDA |
| TST004 | MASP-2 | Humanized monoclonal antibody that blocks MASP-2 dependent lectin pathway. | Preclinical data suggests more potent in vitro and in vivo blocking activity and more prolonged target inhibition compared to a benchmark (presumably Narsoplimab). | IND cleared by FDA for IgA Nephropathy |
| CM338 | MASP-2 | Monoclonal antibody targeting MASP-2. | Currently in a Phase 2 clinical trial for IgA Nephropathy. No efficacy data has been publicly released. | Phase 2 |
| TST008 | MASP-2 and TACI | First-in-class bispecific antibody. | Preclinical. No quantitative data available. | Preclinical |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the on-target effects of MASP-2 inhibitors.
Lectin Pathway Functional Assay (ELISA-based)
This assay measures the functional activity of the lectin pathway by detecting the deposition of complement components.
-
Coating: Microtiter wells are coated with a lectin pathway activator, such as mannan or zymosan.
-
Sample Incubation: Serum or plasma samples, pre-incubated with varying concentrations of the MASP-2 inhibitor, are added to the wells.
-
Complement Activation: The plate is incubated to allow for complement activation via the lectin pathway.
-
Detection of C4d Deposition: The deposition of C4d, a downstream product of C4 cleavage by MASP-2, is detected using a specific anti-C4d antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of C4d deposited.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of C4d deposition) is calculated.
C4d Deposition ELISA Protocol
This enzyme-linked immunosorbent assay (ELISA) is a quantitative method to measure C4d levels in biological samples as a marker of lectin pathway activation.
Materials:
-
Anti-C4d monoclonal antibody coated microtiter plate
-
Wash buffer
-
Assay diluent
-
HRP-labeled anti-C4d detection antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute plasma or serum samples in the provided assay diluent.
-
Incubation with Capture Antibody: Add 100 µL of diluted samples, standards, and controls to the pre-coated wells and incubate for 60 minutes at room temperature.
-
Washing: Wash the wells three times with wash buffer to remove unbound components.
-
Incubation with Detection Antibody: Add 100 µL of HRP-labeled detection antibody to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Calculation: Calculate the C4d concentration in the samples based on the standard curve.
Visualizing the On-Target Effects and Experimental Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental procedures.
Safety Operating Guide
Standard Operating Procedure: Disposal of Compound CT-721
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the novel compound CT-721 and its associated waste streams. All personnel handling this compound are required to adhere to these procedures to ensure a safe laboratory environment and minimize environmental impact.
Pre-Disposal Risk Assessment & Characterization
Before initiating any disposal activities, a thorough risk assessment must be conducted. Since this compound is a new chemical entity, its toxicological and ecotoxicological properties are not fully characterized. Therefore, it must be handled as a hazardous substance until proven otherwise.
Key Assessment Steps:
-
Review Available Data: Consult any preliminary safety data, toxicological screens, or computational toxicology reports for this compound.
-
Identify Potential Hazards: Assume this compound may be toxic, flammable, corrosive, or reactive.
-
Determine Waste Streams: Identify all materials that have come into contact with this compound, including:
-
Neat (undiluted) this compound
-
Solutions containing this compound
-
Contaminated labware (glassware, pipette tips, etc.)
-
Contaminated Personal Protective Equipment (PPE)
-
Personal Protective Equipment (PPE)
Due to the unknown hazard profile of this compound, the following minimum PPE is mandatory for all personnel involved in its handling and disposal:
-
Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and buttoned.
-
Respiratory Protection: If handling this compound as a powder or in a volatile solvent outside of a certified chemical fume hood, a respirator may be required. Consult with the institution's Environmental Health and Safety (EHS) department.
Disposal Procedures for this compound Waste Streams
The proper disposal route for this compound waste depends on its form (solid, liquid, or contaminated material).
3.1. Solid (Neat) this compound Waste
-
Containerization:
-
Place solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
Affix a "Hazardous Waste" label to the container.[1]
-
-
Labeling:
-
The label must include the full chemical name ("this compound"), the date, and the name of the generating researcher/laboratory.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.[1]
-
3.2. Liquid this compound Waste (Solutions)
-
Aqueous Solutions:
-
Aqueous solutions containing this compound must be collected as hazardous chemical waste.
-
Do not dispose of this waste down the drain.[2]
-
Collect the waste in a sealed, properly labeled container.
-
-
Organic Solvent Solutions:
-
Solutions of this compound in organic solvents must be segregated based on the solvent type (e.g., halogenated vs. non-halogenated) as per institutional guidelines.
-
Collect in a designated hazardous waste container.
-
3.3. Contaminated Labware and Debris
-
Sharps (Needles, Scalpels):
-
Dispose of all sharps contaminated with this compound in a designated sharps container labeled as "Hazardous Waste."
-
-
Glassware (Test Tubes, Pipettes):
-
Plasticware and Consumables (Pipette Tips, Tubes):
-
Collect all disposable plasticware that has come into contact with this compound in a designated solid waste container lined with a clear plastic bag.[4]
-
This container must be labeled as "Hazardous Waste."
-
3.4. Empty this compound Containers
-
Triple Rinsing:
-
Rinsate Collection:
-
Container Disposal:
-
After triple-rinsing and air drying, deface or remove the original label and dispose of the container in the regular trash or recycling, as appropriate for the container material.[4]
-
Spill Management
In the event of a spill of this compound:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify your supervisor and the institutional EHS department.
-
Clean-up: Only trained personnel with appropriate PPE should perform the clean-up using a chemical spill kit. All spill clean-up materials must be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 90% capacity. | [3] |
| Neutralization pH Range (if applicable) | 5.5 - 9.5 | [2] |
| Laboratory Waste Container Pickup | Request pickup when container is 3/4 full. | [4] |
Experimental Protocols
Protocol for Triple Rinsing Empty Containers:
-
Initial Rinse: Add a small amount of a suitable solvent to the empty container. The solvent should be one in which this compound is freely soluble.
-
Agitate: Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the rinsate into the appropriate hazardous waste container.
-
Repeat: Repeat steps 1-3 two more times for a total of three rinses.
-
Dry: Allow the container to air dry completely in a well-ventilated area or fume hood before disposal.
Diagrams
Caption: Decision workflow for segregating this compound waste streams.
References
Comprehensive Safety and Handling Guide for CT-721
Disclaimer: As "CT-721" is not a universally recognized chemical identifier, this document assumes this compound is a representative potent cytotoxic compound used in research and development. The following guidelines are based on established safety protocols for handling hazardous cytotoxic agents.[1][2] Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are using and adhere to their institution's safety policies.
This guide provides essential safety protocols, operational procedures, and disposal plans for handling the potent cytotoxic agent this compound in a laboratory setting. Adherence to these procedures is critical to minimize exposure and ensure the safety of laboratory personnel and the environment.[2][3]
Hazard Identification and Risk Assessment
Cytotoxic compounds are toxic to cells and can be carcinogenic, mutagenic, and/or teratogenic.[1][3] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[3] A thorough risk assessment must be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE)
The primary barrier against exposure is the consistent and correct use of appropriate PPE.[4] Personnel must be trained on the proper selection and use of PPE.[5]
PPE Requirements for Handling this compound
The following table summarizes the minimum PPE requirements for various activities involving this compound.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Routine Handling (in a BSC) | Double-gloving with chemotherapy-tested nitrile gloves[6] | Disposable, solid-front, back-closure gown made of a low-permeability fabric[4][6] | Safety glasses with side shields | Not required if handled in a certified BSC |
| Administration / Equipment Handling | Double-gloving with chemotherapy-tested nitrile gloves | Disposable, low-permeability gown[4] | Face shield or safety goggles worn with a mask[4][5] | Surgical mask[4] |
| Spill Cleanup (Small <5 mL) | Double-gloving with chemotherapy-tested nitrile gloves[7] | Disposable, low-permeability gown[7] | Face shield and safety goggles[7] | N95 or higher respirator[6] |
| Spill Cleanup (Large >5 mL) | Double-gloving, outer pair should be industrial thickness (>0.45mm)[3][7] | Impervious disposable gown with shoe covers[8][9] | Face shield and safety goggles[7] | Half-face elastomeric respirator with appropriate cartridges[10] |
| Waste Disposal | Single pair of chemotherapy-tested nitrile gloves | Lab coat or disposable gown | Safety glasses | Not typically required |
Glove Selection and Use
-
Use only powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978-05 standard).[6] Vinyl gloves are not acceptable.[5][11]
-
When double-gloving, the inner glove should be worn under the gown cuff and the outer glove over the cuff.[6]
-
Change gloves every hour or immediately if they are torn, punctured, or contaminated.[12]
Operational Procedures and Protocols
All handling of this compound must be performed in designated areas to minimize contamination.[3]
Protocol for Preparation of this compound Solutions
-
Preparation: Assemble all necessary materials (vials, syringes, diluents, plastic-backed absorbent pads) before starting work.
-
Work Area: Conduct all manipulations within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Decontamination: Before use, wipe down the interior surfaces of the BSC with a suitable deactivating agent followed by 70% isopropyl alcohol.
-
Manipulation: Use Luer-lock syringes and needles or closed-system transfer devices (CSTDs) to prevent leaks and aerosol generation.[5] Do not generate aerosols during handling.[7]
-
Labeling: Clearly label the final prepared solution with "Cytotoxic Agent: this compound" and include concentration and preparation date.
-
Post-Procedure: Wipe down all items with a deactivating agent before removing them from the BSC. Dispose of all single-use items in the appropriate cytotoxic waste container inside the BSC.
Spill Management
Immediate and effective management of spills is crucial to minimize exposure and environmental contamination.[13] Clearly labeled cytotoxic spill kits must be available in all areas where this compound is handled.[7][11]
Cytotoxic Spill Kit Contents
| Component | Specification | Purpose |
| PPE | Gown, 2 pairs of chemo-gloves, shoe covers, N95 respirator, face shield/goggles[7][8] | Personal protection during cleanup |
| Absorbent Materials | Absorbent pads or pillows[7] | Contain and absorb liquid spills |
| Cleaning Supplies | Detergent solution, 70% Isopropyl Alcohol[7] | Decontamination of spill surface |
| Disposal Supplies | Scoop, scraper, sharps container, two cytotoxic waste bags, bag ties[7][9] | Collection and disposal of contaminated materials |
| Signage | "Caution: Cytotoxic Spill" sign[9] | Cordon off the affected area |
Protocol for Spill Cleanup
This protocol addresses two scenarios based on spill volume.[13]
A. Small Spill (<5 mL or 5 g) [7]
-
Secure Area: Restrict access to the area and post a warning sign.[7]
-
Don PPE: Put on a gown, double gloves, eye protection, and an N95 respirator.[7]
-
Contain: Gently cover liquid spills with absorbent pads; for powders, use damp cloths to avoid aerosolization.[7]
-
Clean: Work from the outside in, cleaning the area twice with a detergent solution and then once with 70% isopropyl alcohol.[7]
-
Dispose: Place all contaminated materials (pads, gloves, etc.) into a cytotoxic waste bag.[7]
-
Report: Document the spill according to institutional procedures.
B. Large Spill (>5 mL or 5 g) [7]
-
Evacuate: Immediately alert others and evacuate the area.[8]
-
Secure: Cordon off the area and prevent re-entry.
-
Call for Aid: Contact the institutional safety office or emergency response team.
-
Cleanup (Trained Personnel Only): Two trained individuals should manage the cleanup, wearing enhanced PPE including a respirator.[13]
-
Follow Steps 3-6 from the small spill procedure, using appropriate equipment from the spill kit.
Waste Disposal
All materials contaminated with this compound must be segregated and disposed of as cytotoxic waste.[14] This includes PPE, vials, syringes, and cleaning materials.
Waste Stream Segregation and Disposal
| Waste Type | Container | Disposal Method |
| Sharps (Needles, broken glass) | Puncture-proof sharps container with a purple lid or cytotoxic label[1] | High-temperature incineration[15][16] |
| Solid Waste (PPE, pads, vials) | Yellow container with a purple lid or a purple bag within a designated bin[1] | High-temperature incineration[15][16] |
| Liquid Waste | Leak-proof, sealed container clearly labeled "Cytotoxic Waste" | Must be handled by a licensed hazardous waste contractor for incineration |
Disposal Protocol:
-
Segregate at Source: Do not mix cytotoxic waste with general or other hazardous waste streams.[14]
-
Containment: Place waste in the correct, clearly labeled containers. Do not overfill containers.[14] Seal bags before placing them in the secondary container.[15]
-
Storage: Store sealed waste containers in a designated, secure area away from general traffic until collection.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. All waste must be accompanied by a hazardous waste consignment note.[1]
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. halyardhealth.com [halyardhealth.com]
- 7. dvm360.com [dvm360.com]
- 8. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 9. england.nhs.uk [england.nhs.uk]
- 10. policy.nshealth.ca [policy.nshealth.ca]
- 11. researchgate.net [researchgate.net]
- 12. osha.gov [osha.gov]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. acewaste.com.au [acewaste.com.au]
- 15. youtube.com [youtube.com]
- 16. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
